molecular formula C16H8O6 B191801 Medicagol CAS No. 1983-72-8

Medicagol

Cat. No.: B191801
CAS No.: 1983-72-8
M. Wt: 296.23 g/mol
InChI Key: URMVEUAWRUQHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Medicagol (CAS 1983-72-8) is a natural coumestan compound isolated from plant sources such as Medicago sativa . This high-purity compound is offered exclusively for research purposes to support investigations into its multifaceted biological activities. Recent computational and in vitro studies have highlighted the significant research value of this compound in several areas. It has been identified as a potent inhibitor of the SARS-CoV-2 main protease (M pro ), a key enzyme essential for viral replication . Molecular docking studies have demonstrated that this compound binds stably to the active site of M pro , suggesting its potential as a candidate for antiviral research . Furthermore, integrative computational and in vitro approaches have revealed this compound's strong potential in antidiabetic research. Studies indicate it is a promising inhibitor of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, with molecular dynamics simulations confirming the stability of these ligand-protein complexes . Its mechanism of action in this context involves the inhibition of these key enzymes, thereby potentially reducing postprandial blood glucose levels . Research also suggests broader applications, including the exploration of its role in dermatology, where related compounds have been studied for mitigating skin reactions by regulating signaling pathways such as EGFR . Researchers can utilize this compound for various applications, including mechanistic studies, enzyme inhibition assays, and as a reference standard. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

16-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-20-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O6/c17-7-1-2-8-10(3-7)22-16(18)14-9-4-12-13(20-6-19-12)5-11(9)21-15(8)14/h1-5,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVEUAWRUQHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(O3)C5=C(C=C(C=C5)O)OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173557
Record name Medicagol
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Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Medicagol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1983-72-8
Record name 3-Hydroxy-6H-[1,3]dioxolo[4′,5′:5,6]benzofuro[3,2-c][1]benzopyran-6-one
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Record name Medicagol
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Record name Medicagol
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Record name MEDICAGOL
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Record name Medicagol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

324 - 325 °C
Record name Medicagol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033831
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Medicago truncatula Genome: A Technical Guide to Sequencing and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and key findings from the Medicago truncatula genome sequencing projects. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the experimental protocols, data analysis pipelines, and significant biological pathways elucidated through the genomic exploration of this model legume.

Introduction

Medicago truncatula, a small annual legume, has emerged as a preeminent model organism for studying legume biology, including symbiotic nitrogen fixation, mycorrhizal associations, and developmental genetics. Its relatively small, diploid genome, short generation time, and amenability to genetic transformation have made it an ideal subject for genomic research. The sequencing of the M. truncatula genome has provided an invaluable resource for understanding the genetic basis of traits relevant to agriculture, medicine, and environmental science. This guide delves into the technical aspects of the genome sequencing efforts, from initial DNA isolation to the annotation of complex signaling pathways.

Quantitative Genome Data Summary

The sequencing of the Medicago truncatula genome has undergone several iterations, each improving upon the last in terms of completeness and accuracy. The following tables summarize the key quantitative data from the major genome assembly versions.

Genome Assembly VersionSequencing Technologies UsedEstimated Genome Size (Mbp)Assembled Genome Size (Mbp)Number of ChromosomesNumber of ScaffoldsScaffold N50 (Mbp)Number of Protein-Coding GenesReference(s)
Mt3.5 Sanger (BAC-by-BAC), 454, Illumina~450-500~3658--~44,500[1][2]
Mt4.0 Sanger, 454, Illumina~450-5003908-2.7650,376[1][2]
MtrunA17r5.0-ANR PacBio, Hi-C~460429.28--50,803[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the sequencing and analysis of the Medicago truncatula genome.

High Molecular Weight Genomic DNA Extraction (CTAB Method)

High-quality, high molecular weight genomic DNA is crucial for constructing large-insert libraries and for long-read sequencing. The Cetyltrimethylammonium Bromide (CTAB) method is a widely used protocol for isolating DNA from plant tissues, which are often rich in polysaccharides and polyphenols that can interfere with downstream applications.

Materials:

  • Fresh, young Medicago truncatula leaf tissue

  • Liquid nitrogen

  • Pre-heated (65°C) CTAB extraction buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)

  • 2-Mercaptoethanol

  • Chloroform:isoamyl alcohol (24:1 v/v)

  • Isopropanol, ice-cold

  • 70% Ethanol, ice-cold

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • RNase A (10 mg/mL)

Procedure:

  • Harvest 1-2 grams of fresh, young leaf tissue and immediately freeze in liquid nitrogen to prevent DNA degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a 50 mL centrifuge tube containing 10 mL of pre-heated CTAB extraction buffer with 0.2% (v/v) 2-mercaptoethanol added just before use.

  • Incubate the mixture at 65°C for 60 minutes with occasional gentle inversion.

  • Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by gentle inversion for 10 minutes to form an emulsion.

  • Centrifuge at 5,000 x g for 15 minutes at room temperature to separate the phases.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the chloroform:isoamyl alcohol extraction until the interface is clean.

  • Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol. Mix gently by inversion until a DNA precipitate is visible.

  • Spool the DNA out with a sterile glass hook or pellet it by centrifugation at 10,000 x g for 10 minutes.

  • Wash the DNA pellet with 10 mL of ice-cold 70% ethanol, centrifuge at 10,000 x g for 5 minutes, and discard the supernatant.

  • Air-dry the pellet for 10-15 minutes and resuspend in 500 µL of TE buffer.

  • Treat with RNase A (20 µg/mL final concentration) at 37°C for 30 minutes to remove RNA contamination.

  • Assess DNA quality and quantity using a spectrophotometer and by agarose gel electrophoresis.

Bacterial Artificial Chromosome (BAC) Library Construction

The initial BAC-by-BAC sequencing approach required the construction of a high-quality BAC library with large insert sizes.

Procedure:

  • High Molecular Weight DNA Preparation: Isolate high molecular weight DNA from M. truncatula nuclei embedded in agarose plugs to protect the DNA from shearing.

  • Partial Restriction Digest: Partially digest the genomic DNA with a restriction enzyme (e.g., HindIII or BamHI) to generate large fragments. The extent of digestion is optimized to produce a majority of fragments in the 100-200 kb range.

  • Size Selection: Separate the partially digested DNA fragments by pulsed-field gel electrophoresis (PFGE) and excise the gel slice containing fragments of the desired size range.

  • Ligation: Ligate the size-selected DNA fragments into a BAC vector (e.g., pCC1BAC).

  • Transformation: Transform E. coli competent cells with the ligation mixture via electroporation.

  • Clone Picking and Storage: Plate the transformed cells on selective medium and pick individual colonies into 384-well plates for storage and subsequent analysis.

Sanger Sequencing of BAC Clones

The BAC-by-BAC approach involved sequencing individual BAC clones to cover the entire genome.

Procedure:

  • BAC DNA Isolation: Isolate BAC DNA from overnight cultures of individual clones.

  • Sequencing Reaction: Perform cycle sequencing reactions using the isolated BAC DNA as a template, a specific primer, DNA polymerase, labeled dideoxynucleotide triphosphates (ddNTPs), and deoxynucleotide triphosphates (dNTPs).

  • Purification: Purify the sequencing reaction products to remove unincorporated ddNTPs and primers.

  • Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis on an automated DNA sequencer.

  • Data Analysis: The sequencer's software analyzes the fluorescence data to generate a sequence read for each BAC clone.

454 Pyrosequencing

454 pyrosequencing was one of the next-generation sequencing technologies used to increase the sequencing depth and coverage of the M. truncatula genome.

Procedure:

  • Library Preparation:

    • Fragment the genomic DNA into smaller pieces (typically 400-600 bp).

    • Ligate specific adaptors to both ends of the DNA fragments.

  • Emulsion PCR:

    • Capture single DNA fragments onto individual beads.

    • Amplify the DNA fragments on the beads within a water-in-oil emulsion to create millions of copies of each fragment on each bead.

  • Sequencing:

    • Load the beads into a PicoTiterPlate, with each well containing a single bead.

    • Sequentially flow the four different nucleotides over the plate.

    • When a nucleotide is incorporated into the growing DNA strand, pyrophosphate is released, triggering a chemiluminescent reaction that is detected by a camera. The intensity of the light is proportional to the number of nucleotides incorporated.

Illumina Paired-End Sequencing

Illumina sequencing has become the dominant technology for genome sequencing due to its high throughput and accuracy.

Procedure:

  • Library Preparation:

    • Fragment the genomic DNA to a desired size (e.g., 300-500 bp).

    • Perform end-repair to create blunt ends and add a single 'A' nucleotide to the 3' ends.

    • Ligate Illumina-specific adapters to both ends of the DNA fragments. These adapters contain sequences for flow cell binding, sequencing primers, and indices for multiplexing.

  • Cluster Generation:

    • Load the adapter-ligated DNA library onto a flow cell.

    • The DNA fragments hybridize to complementary oligonucleotides on the flow cell surface.

    • Perform bridge amplification to create clonal clusters of identical DNA fragments.

  • Sequencing by Synthesis:

    • Sequentially add fluorescently labeled reversible terminator nucleotides and DNA polymerase.

    • After the incorporation of each nucleotide, an image is taken to identify the base. The fluorescent tag and terminator are then cleaved to allow the next nucleotide to be added.

    • For paired-end sequencing, the process is repeated from the other end of the DNA fragments.

Genome Assembly and Annotation

Genome Assembly with ALLPATHS-LG

The Mt4.0 assembly utilized the ALLPATHS-LG assembler, which is designed for short-read data from next-generation sequencers.[4][5]

Workflow:

  • Input Data: The assembler requires at least one pair of overlapping fragment reads and at least one jumping library with larger insert sizes.

  • Error Correction: The algorithm performs a rigorous error correction of the raw reads.

  • Graph Construction: A de Bruijn graph is constructed from the corrected reads.

  • Unipath Scaffolding: The graph is simplified into linear sequences (unipaths), which are then scaffolded using the paired-end and mate-pair information.

  • Gap Filling: The assembler attempts to fill gaps within the scaffolds using the read data.

Gene Annotation with EVidenceModeler (EVM)

EVidenceModeler was used to generate a consensus set of gene predictions by integrating evidence from multiple sources.[6][7]

Workflow:

  • Evidence Collection: Gather evidence for gene structures from various sources, including:

    • Ab initio gene predictions (e.g., from AUGUSTUS, FGENESH).

    • Transcript alignments (from ESTs and RNA-seq data).

    • Protein alignments (from homologous proteins in other species).

  • Weighting Evidence: Assign a weight to each type of evidence based on its reliability.

  • Consensus Prediction: EVM combines the weighted evidence to produce a final, high-confidence set of gene annotations, including information on exons, introns, and alternative splicing.

Key Signaling Pathways

The Medicago truncatula genome sequence has been instrumental in dissecting complex signaling pathways, particularly those involved in symbiosis and development.

Nodulation Signaling Pathway

The establishment of nitrogen-fixing symbiosis with rhizobia is initiated by a complex signaling cascade triggered by bacterial Nod factors.

Nodulation_Signaling cluster_epidermis Epidermal Cell Nod Factor Nod Factor NFP NFP Nod Factor->NFP LYK3 LYK3 NFP->LYK3 DMI2 DMI2 LYK3->DMI2 DMI1 DMI1 Ca2+ Spiking Ca2+ Spiking DMI1->Ca2+ Spiking DMI2->DMI1 DMI3 DMI3 Ca2+ Spiking->DMI3 NSP1_NSP2 NSP1_NSP2 DMI3->NSP1_NSP2 ERN1 ERN1 NSP1_NSP2->ERN1 NIN NIN ERN1->NIN Early Nodulin Genes Early Nodulin Genes NIN->Early Nodulin Genes

Caption: Simplified Nodulation Signaling Pathway in Medicago truncatula.

Strigolactone Signaling in Symbiosis and Development

Strigolactones are plant hormones that play a crucial role in regulating plant architecture and in mediating interactions with symbiotic mycorrhizal fungi. The NSP1 and NSP2 proteins, also involved in nodulation, are key for strigolactone biosynthesis.[8][9][10]

Strigolactone_Signaling cluster_biosynthesis Strigolactone Biosynthesis cluster_signaling Strigolactone Signaling Carotenoids Carotenoids D27 D27 Carotenoids->D27 CCD7 CCD7 D27->CCD7 CCD8 CCD8 CCD7->CCD8 Carlactone Carlactone CCD8->Carlactone MAX1 MAX1 Carlactone->MAX1 Strigolactones Strigolactones MAX1->Strigolactones NSP1_NSP2 NSP1_NSP2 NSP1_NSP2->D27 regulates Strigolactones_out Strigolactones D14 D14 Strigolactones_out->D14 MAX2 MAX2 D14->MAX2 SMXLs SMXLs MAX2->SMXLs degradation Gene Expression Gene Expression SMXLs->Gene Expression

Caption: Strigolactone Biosynthesis and Signaling Pathway.

Crosstalk between Abscisic Acid and Nodulation Signaling

Abscisic acid (ABA) is a plant hormone that has been shown to negatively regulate the nodulation process. It can inhibit Nod factor signaling and the expression of early nodulin genes.[11][12][13][14]

ABA_Nodulation_Crosstalk cluster_nodulation Nodulation Pathway cluster_aba ABA Signaling Nod Factor Nod Factor Nod Factor Signaling Nod Factor Signaling Nod Factor->Nod Factor Signaling Ca2+ Spiking Ca2+ Spiking Nod Factor Signaling->Ca2+ Spiking Early Nodulin Genes Early Nodulin Genes Ca2+ Spiking->Early Nodulin Genes ABA ABA ABA Signaling Pathway ABA Signaling Pathway ABA->ABA Signaling Pathway ABA Signaling Pathway->Nod Factor Signaling ABA Signaling Pathway->Ca2+ Spiking ABA Signaling Pathway->Early Nodulin Genes

Caption: Inhibitory Effect of Abscisic Acid on Nodulation Signaling.

Conclusion

The sequencing and ongoing analysis of the Medicago truncatula genome have provided a foundational resource for modern plant science. The detailed methodologies and data presented in this guide offer a technical roadmap for researchers seeking to leverage this information. The elucidation of key signaling pathways, made possible by the availability of the genome sequence, has deepened our understanding of fundamental biological processes with significant implications for crop improvement, sustainable agriculture, and the development of novel therapeutic agents. As sequencing technologies continue to advance, the M. truncatula genome will undoubtedly remain a cornerstone of legume genomics and a powerful tool for scientific discovery.

References

Genetic Diversity in Wild Medicago Populations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the genetic diversity within wild populations of the Medicago genus, a group of plants that includes the model legume Medicago truncatula and the important forage crop alfalfa (Medicago sativa). Understanding the genetic landscape of these wild relatives is crucial for crop improvement, identifying novel genes for stress tolerance and disease resistance, and exploring the potential for new bioactive compounds.[1][2][3][4] Wild populations, in particular, serve as a vast reservoir of untapped genetic variation that has been lost in cultivated varieties during domestication.[5]

Quantitative Assessment of Genetic Diversity

The study of genetic diversity in wild Medicago populations employs various molecular markers and statistical parameters to quantify the extent of variation within and among populations. Key metrics include the percentage of polymorphic loci (PPL), expected heterozygosity (HE), nucleotide diversity (π), and the fixation index (FST), which measures population differentiation.

Genetic Diversity Parameters in Medicago Species

Studies across different wild Medicago species reveal significant genetic variation. For instance, research on Medicago lupulina in China using EST-SSR markers showed a high percentage of polymorphic loci (PPL = 71.9%) and considerable variation in genetic diversity among populations, with the highest expected heterozygosity (HE = 0.388) found in the Xinjiang-Nalati population.[6] In contrast, a study on seven alfalfa (Medicago sativa) cultivars in Northwest China using RAPD markers found that 88.64% of loci were polymorphic, with the majority of genetic variation (60.4%) occurring within cultivars rather than between them.[7] The autotetraploid and allogamous nature of M. sativa contributes to its high heterozygosity.[8]

Analysis of molecular variance (AMOVA) is a common method used to partition genetic variation. In a study of Medicago polymorpha, AMOVA revealed that 66% of the total genetic variability was found within populations, while 34% was among populations.[9] Similarly, population genomic analysis in M. truncatula showed that about 50% of the genetic variation was maintained locally within a given sampling site.[10]

Table 1: Summary of Genetic Diversity Parameters in Wild Medicago Populations

SpeciesMarker TypeNumber of Populations/AccessionsKey FindingsReference
Medicago lupulinaEST-SSR17 wild populations (354 individuals)PPL = 71.9%; Mean HE ranged from 0.042 to 0.388; High genetic differentiation (FST = 0.528).[6][6]
Medicago sativaRAPD7 cultivars (280 individuals)PPL = 88.64%; 60.4% of variation within cultivars, 39.6% between cultivars.[7][7]
Medicago sativaSSR7 cultivars and 1 breeding poolMean gene diversity was high (0.665 to 0.717); Low but significant diversity among cultivars (FST).[8][8]
Medicago polymorphaIRAP15 geographical populations66% of genetic variability within populations, 34% among populations (PhiPT = 0.46).[9][9]
Medicago truncatulaRAPD & Metric Traits2 populations (6 subpopulations)Populations are more differentiated for quantitative characters than for marker loci.[11][11]
M. truncatula & M. laciniataMicrosatellites4 sympatric populationsHigh molecular differentiation in both species (FST ≈ 0.47-0.48); Lower quantitative differentiation in M. laciniata (QST=0.12) vs. M. truncatula (QST=0.45).[12][12]
11 Medicago Speciesn-SSR11 species from Campania, ItalyHigh level of genetic differentiation among the 11 species was observed.[13][13]

PPL: Percentage of Polymorphic Loci; HE: Expected Heterozygosity; FST: Fixation Index; QST: Quantitative Trait Differentiation; PhiPT: Analogue of FST.

Nucleotide Diversity and Linkage Disequilibrium

Whole-genome sequencing of Medicago truncatula has provided high-resolution insights into its genetic diversity. A study of 26 diverse accessions revealed high levels of nucleotide diversity and less linkage disequilibrium (LD) than observed in soybean.[14] The population-scaled recombination rate was found to be about one-third of the mutation rate, which is consistent with a species that has a high rate of self-fertilization.[14][15] Despite this, the extent of LD is not considered a major barrier to adaptation.[14][15] Nucleotide diversity in 100-kb windows was found to be negatively correlated with gene density, a pattern suggesting that selection against slightly deleterious mutations shapes diversity.[14][15]

Experimental Protocols for Genetic Diversity Analysis

The assessment of genetic diversity in Medicago involves a series of laboratory and computational procedures. The general workflow encompasses sample collection, DNA extraction, molecular marker analysis, and data interpretation.

experimental_workflow cluster_field Field & Lab Work cluster_genotyping Molecular Analysis cluster_analysis Data Analysis cluster_interpretation Interpretation Sample 1. Sample Collection (Wild Populations) DNA_Ext 2. DNA Extraction (Leaf Tissue) Sample->DNA_Ext QC 3. DNA Quality Control (Spectrophotometry) DNA_Ext->QC Marker 4. Marker Genotyping (SSR, SNP, etc.) QC->Marker Sequencing 5. High-Throughput Sequencing (GBS/WGS) QC->Sequencing Diversity 7. Genetic Diversity Metrics (He, Fst, Pi) Marker->Diversity Genotype 6. Genotype Calling Sequencing->Genotype Genotype->Diversity GWAS 9. Association Mapping (GWAS) Genotype->GWAS Structure 8. Population Structure (STRUCTURE, PCoA) Diversity->Structure Result 10. Biological Interpretation & Gene Identification Structure->Result GWAS->Result gwas_workflow cluster_input Inputs cluster_analysis Core Analysis cluster_output Outputs & Validation Pop Diverse Population (e.g., HapMap Collection) Assoc Association Testing (Mixed Linear Model) Pheno Phenotypic Data (Trait Measurements) Pheno->Assoc Geno Genotypic Data (High-Density SNPs) Geno->Assoc Manhattan Manhattan Plot (Visualize Associations) Assoc->Manhattan Candidate Candidate Gene Identification Manhattan->Candidate Validation Functional Validation (Genetics, 'Omics) Candidate->Validation

References

Transcriptomic Profiling of Medicago Root Nodule Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the transcriptomic landscape of root nodule development in the model legume Medicago truncatula. It summarizes key quantitative data from transcriptomic studies, offers detailed experimental protocols for core methodologies, and visualizes critical signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating symbiotic nitrogen fixation and related biological processes.

Introduction

The symbiotic relationship between legumes and rhizobia, culminating in the formation of nitrogen-fixing root nodules, is a cornerstone of sustainable agriculture. Medicago truncatula has emerged as a powerful model organism for dissecting the intricate molecular events that govern this process. Transcriptomic analyses, particularly RNA sequencing (RNA-seq), have been instrumental in unveiling the dynamic changes in gene expression that orchestrate nodule organogenesis, bacterial infection, and the establishment of nitrogen fixation. This guide delves into the transcriptomic reprogramming that characterizes the key stages of Medicago root nodule development.

Quantitative Data Summary

Transcriptomic studies have identified thousands of genes that are differentially expressed during nodule development. The following tables summarize the number of differentially expressed genes (DEGs) at various time points following inoculation with Sinorhiobium meliloti, providing a quantitative snapshot of the transcriptional dynamics.

Table 1: Differentially Expressed Genes in Medicago truncatula Roots Following Rhizobial Inoculation.

Time Point (Hours Post-Inoculation - hpi)Up-regulated GenesDown-regulated GenesReference
114949[1]
6-12269204[1]
24-48468321[1]
72512398[1]

Table 2: Differentially Expressed Genes in Medicago truncatula Root Hairs in Response to Nod Factor Treatment.

Time Point (Hours Post-Treatment)Up-regulated GenesDown-regulated GenesReference
41,029658[2]
201,234812[2]

Key Signaling Pathways

The initiation of nodulation is triggered by the perception of Nod factors, lipochitooligosaccharides secreted by rhizobia. This recognition event activates a complex signaling cascade within the plant root, leading to downstream transcriptional changes and developmental responses.

Nod Factor Signaling Pathway

The Nod factor signaling pathway is central to the establishment of the symbiotic relationship. Key components include LysM receptor-like kinases (NFP and LYK3) that perceive the Nod factor signal at the plasma membrane, leading to calcium spiking in the nucleus, which is then decoded by a calcium- and calmodulin-dependent protein kinase (CCaMK). This signaling cascade ultimately activates transcription factors like NSP1, NSP2, and NIN, which are essential for the expression of early nodulation genes.[3][4][5][6]

NodFactorSignaling cluster_outside Extracellular cluster_cell Root Hair Cell cluster_pm Plasma Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Nod Factor Nod Factor NFP NFP Nod Factor->NFP LYK3 LYK3 DMI2 DMI2 NFP->DMI2 Signal Transduction LYK3->DMI2 DMI1 DMI1 Ca2+ Spiking Ca2+ Spiking DMI1->Ca2+ Spiking DMI2->DMI1 CCaMK DMI3/CCaMK Ca2+ Spiking->CCaMK NSP1 NSP1 CCaMK->NSP1 NSP2 NSP2 CCaMK->NSP2 NIN NIN NSP1->NIN NSP2->NIN Early Nodulin Genes\n(ENODs) Early Nodulin Genes (ENODs) NIN->Early Nodulin Genes\n(ENODs)

Nod Factor Signaling Pathway in Medicago truncatula.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the transcriptomic profiling of Medicago truncatula root nodules.

Plant Growth and Inoculation
  • Seed Scarification and Sterilization: Medicago truncatula seeds are scarified using concentrated sulfuric acid for 5-7 minutes, followed by thorough rinsing with sterile water. Seeds are then surface-sterilized with 5% sodium hypochlorite for 5 minutes and rinsed again with sterile water.

  • Germination: Sterilized seeds are placed on 1% water agar plates and incubated in the dark at 4°C for 48 hours for stratification, followed by incubation at 22°C for 24-48 hours to promote germination.

  • Plant Growth: Germinated seedlings are transferred to aeroponic or hydroponic systems, or to sterile vermiculite/perlite mixtures, and grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Inoculation: For inoculation experiments, a liquid culture of Sinorhizobium meliloti is grown to an OD600 of 0.6-0.8. The bacterial culture is then diluted and applied to the plant roots. Control plants are treated with sterile growth medium.

RNA Extraction from Root Nodules

This protocol is adapted from TRIzol-based methods for RNA extraction from plant tissues rich in polysaccharides and polyphenols.[7][8][9]

  • Tissue Harvest: Root nodules are harvested at the desired time points post-inoculation, immediately frozen in liquid nitrogen, and stored at -80°C until use.

  • Homogenization: Frozen nodules are ground to a fine powder in a liquid nitrogen-cooled mortar and pestle.

  • Lysis: The powdered tissue is transferred to a tube containing TRIzol reagent (or a similar phenol-based reagent) and vortexed vigorously.

  • Phase Separation: Chloroform is added, and the mixture is shaken vigorously, followed by incubation at room temperature. The sample is then centrifuged to separate the aqueous (RNA-containing), interphase, and organic phases.

  • RNA Precipitation: The upper aqueous phase is carefully transferred to a new tube, and RNA is precipitated by adding isopropanol and incubating at room temperature.

  • RNA Pellet Washing: The precipitated RNA is pelleted by centrifugation, and the supernatant is discarded. The RNA pellet is washed with 75% ethanol.

  • RNA Solubilization: The air-dried RNA pellet is resuspended in RNase-free water.

  • Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel or using a bioanalyzer.

RNA-seq Library Preparation (Illumina)

This protocol outlines a general workflow for preparing stranded mRNA-seq libraries for Illumina sequencing.[10][11][12][13]

  • mRNA Enrichment: Poly(A)+ RNA is isolated from the total RNA using oligo(dT)-coated magnetic beads.

  • RNA Fragmentation: The enriched mRNA is fragmented into smaller pieces using divalent cations under elevated temperature.

  • First-Strand cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA using random hexamer primers and a reverse transcriptase.

  • Second-Strand cDNA Synthesis: Second-strand cDNA is synthesized using DNA Polymerase I and RNase H. dUTP is incorporated in place of dTTP to achieve strand specificity.

  • End Repair and A-tailing: The double-stranded cDNA fragments are end-repaired to create blunt ends, and a single 'A' nucleotide is added to the 3' ends.

  • Adapter Ligation: Sequencing adapters with a 'T' overhang are ligated to the A-tailed cDNA fragments.

  • UNG Treatment and PCR Amplification: The adapter-ligated cDNA is treated with Uracil-N-Glycosylase (UNG) to degrade the dUTP-containing second strand. The library is then amplified by PCR to add the sequencing indexes and generate enough material for sequencing.

  • Library Quantification and Quality Control: The final library is quantified, and its size distribution is assessed using a bioanalyzer.

Bioinformatic Analysis Workflow

The following diagram illustrates a typical bioinformatics workflow for analyzing RNA-seq data from Medicago truncatula nodule development studies.[14][15][16][17]

BioinformaticsWorkflow RawReads Raw Sequencing Reads (FASTQ) QC1 Quality Control (FastQC) RawReads->QC1 Trimming Adapter & Quality Trimming (Trimmomatic) QC1->Trimming QC2 Post-Trimming QC Trimming->QC2 Alignment Alignment to Reference Genome (HISAT2/STAR) QC2->Alignment Quantification Read Quantification (featureCounts/HTSeq) Alignment->Quantification CountMatrix Gene Count Matrix Quantification->CountMatrix DEA Differential Expression Analysis (DESeq2/edgeR) CountMatrix->DEA DEG_List List of Differentially Expressed Genes (DEGs) DEA->DEG_List Downstream Downstream Analysis DEG_List->Downstream GO Gene Ontology (GO) Enrichment Downstream->GO Pathway Pathway Analysis (KEGG) Downstream->Pathway Clustering Clustering & Visualization Downstream->Clustering

Bioinformatics Workflow for RNA-seq Data Analysis.

References

Discovery of Novel Secondary Metabolites in Medicago sativa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Medicago sativa, commonly known as alfalfa, is a globally cultivated forage crop renowned for its high protein content. Beyond its agricultural significance, alfalfa represents a rich and largely untapped reservoir of bioactive secondary metabolites with potential applications in agriculture, pharmaceuticals, and nutraceuticals.[1][2] This technical guide provides an in-depth overview of the discovery of novel secondary metabolites in Medicago sativa, focusing on the major classes of compounds, their biosynthetic pathways, detailed experimental protocols for their study, and quantitative data to support further research and development.

Major Classes of Secondary Metabolites in Medicago sativa

Medicago sativa synthesizes a diverse array of secondary metabolites, with saponins and flavonoids being the most extensively characterized classes.[1] These compounds play crucial roles in the plant's defense mechanisms against biotic and abiotic stresses and have demonstrated a wide range of biological activities.[3][4]

  • Triterpene Saponins: These are glycosidic compounds with a complex structure, typically featuring a β-amyrin nucleus.[5][6] They are known for their foam-forming properties in water and exhibit a variety of pharmacological effects, including antimicrobial, anti-inflammatory, and cholesterol-lowering activities.[6] The saponin profile in Medicago sativa is complex, with different aglycones such as medicagenic acid, hederagenin, and soyasapogenols being glycosylated with various sugar moieties.[6]

  • Flavonoids and Isoflavonoids: This large group of phenolic compounds is central to plant pigmentation, defense, and signaling.[3][7] In Medicago sativa, flavonoids and their subclass, isoflavonoids, are involved in processes like attracting pollinators and defending against pathogens.[3][7] They possess potent antioxidant, anti-inflammatory, and estrogenic properties. Key flavonoids identified in alfalfa include apigenin, luteolin, and formononetin.[8]

Biosynthesis of Key Secondary Metabolites

The production of secondary metabolites in Medicago sativa is governed by complex biosynthetic pathways that are influenced by genetic and environmental factors.[3]

Triterpene Saponin Biosynthesis

The biosynthesis of triterpene saponins in Medicago species originates from the isoprenoid pathway. The process begins with the cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton.[6] This core structure then undergoes a series of oxidative modifications catalyzed by cytochrome P450 enzymes (CYPs), leading to the formation of various sapogenins (the aglycone moieties).[6] These sapogenins are subsequently glycosylated by glycosyltransferases to produce the final diverse array of saponin structures.[6] Key enzymes in this pathway that have been characterized in the model legume Medicago truncatula include β-amyrin synthase and several CYPs like MtCYP716A12, MtCYP72A67, and MtCYP72A68.[6][9]

G Simplified Triterpene Saponin Biosynthesis Pathway in Medicago cluster_0 Isoprenoid Pathway cluster_1 Sapogenin Formation cluster_2 Glycosylation 2_3_Oxidosqualene 2,3-Oxidosqualene beta_Amyrin β-Amyrin 2_3_Oxidosqualene->beta_Amyrin β-amyrin synthase Sapogenins Various Sapogenins (e.g., Medicagenic Acid, Hederagenin) beta_Amyrin->Sapogenins Cytochrome P450s (e.g., MtCYP716A12) Triterpene_Saponins Triterpene Saponins Sapogenins->Triterpene_Saponins Glycosyltransferases

Caption: Simplified overview of the triterpene saponin biosynthetic pathway.

Flavonoid and Anthocyanin Biosynthesis

The flavonoid biosynthesis pathway is a major branch of the phenylpropanoid pathway. It starts with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce chalcone, the precursor for all flavonoids.[10] Key enzymes in the initial steps include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[11] Chalcone synthase (CHS) and chalcone isomerase (CHI) then catalyze the formation of naringenin chalcone and naringenin, respectively.[10] From naringenin, the pathway branches to produce different classes of flavonoids, including flavones, flavonols, and anthocyanins, through the action of enzymes like flavonoid 3'-hydroxylase (F3'H) and dihydroflavonol 4-reductase (DFR).[7][10]

G General Flavonoid and Anthocyanin Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydroflavonols Dihydroflavonols Naringenin->Dihydroflavonols F3H Flavones Flavones Naringenin->Flavones FNS Leucoanthocyanidins Leucoanthocyanidins Dihydroflavonols->Leucoanthocyanidins DFR Flavonols Flavonols Dihydroflavonols->Flavonols FLS Anthocyanidins Anthocyanidins Leucoanthocyanidins->Anthocyanidins ANS Anthocyanins Anthocyanins Anthocyanidins->Anthocyanins UGT

Caption: Key steps in the flavonoid and anthocyanin biosynthesis pathway.

Experimental Protocols for Metabolite Discovery

The discovery and characterization of novel secondary metabolites from Medicago sativa involve a multi-step process encompassing extraction, separation, identification, and bioactivity assessment.

Extraction of Secondary Metabolites

The choice of extraction method and solvent is critical for maximizing the yield and preserving the integrity of the target compounds.

Experimental Workflow for Metabolite Extraction and Analysis

G General Workflow for Metabolite Extraction and Analysis Plant_Material Plant Material (e.g., leaves, flowers, stems) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (Maceration, UAE, ASE, SFE) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., HPLC) Fractions->Purification Pure_Compounds Pure Compounds Purification->Pure_Compounds Structural_Elucidation Structural Elucidation (MS, NMR) Pure_Compounds->Structural_Elucidation Bioactivity_Assay Bioactivity Assays Pure_Compounds->Bioactivity_Assay

Caption: A typical workflow for the extraction and analysis of secondary metabolites.

  • Maceration: This is a simple and widely used technique.

    • Protocol: Dried and powdered plant material is soaked in a suitable solvent (e.g., 70% ethanol) for a defined period (e.g., 24-72 hours) at room temperature with occasional agitation. The mixture is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.[12]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.

    • Protocol: The powdered plant material is suspended in a solvent in an ultrasonic bath. The extraction is carried out for a shorter duration (e.g., 30-60 minutes) compared to maceration. The mixture is then filtered and concentrated.[12][13]

  • Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

    • Protocol: The sample is packed into an extraction cell, which is then filled with the solvent. The cell is heated and pressurized, and the extraction is performed for a short period (e.g., 5-15 minutes). The extract is then collected and concentrated.[12]

  • Supercritical Fluid Extraction (SFE): This "green" technique often uses supercritical carbon dioxide as the solvent, sometimes with a polar co-solvent.

    • Protocol: The plant material is placed in an extraction vessel. Supercritical CO2, often modified with a co-solvent like ethanol, is passed through the vessel at a specific temperature and pressure to extract the compounds. The extract is then separated from the supercritical fluid by depressurization.[12][14]

Characterization and Quantification

Following extraction, various analytical techniques are employed to identify and quantify the secondary metabolites.

  • Spectrophotometric Methods: These methods are often used for the quantification of total phenolic, flavonoid, and saponin content.

    • Total Phenolic Content (TPC): The Folin-Ciocalteu method is commonly used. The extract is mixed with the Folin-Ciocalteu reagent, and after a specific incubation time, the absorbance is measured at around 765 nm. The results are typically expressed as gallic acid equivalents (GAE).[14]

    • Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is widely applied. The extract is mixed with aluminum chloride, and the absorbance is measured at approximately 420 nm. The results are often expressed as rutin or quercetin equivalents.[14]

    • Total Saponin Content: This can be determined using methods based on the reaction of saponins with vanillin-sulfuric acid, with absorbance measured around 544 nm and results expressed as oleanolic acid equivalents (OAE).[12]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful technique is used for the separation, identification, and quantification of individual compounds in a complex mixture.

    • Protocol: The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of solvents like acetonitrile and water (often with formic acid) is used to separate the compounds. The separated compounds are then detected and identified by a mass spectrometer (e.g., ESI-MS/MS).[8][12][15]

Quantitative Data on Secondary Metabolites

The concentration of secondary metabolites in Medicago sativa varies significantly depending on the plant part, developmental stage, and environmental conditions.[13][16]

Table 1: Comparison of Extraction Methods for Secondary Metabolites from Medicago sativa

Extraction MethodPlant PartSolventExtraction Yield (%)Total Phenolics (mg GAE/g DM)Total Flavonoids (mg RE/g DM)Total Saponins (mg OAE/g DM)Reference
ASEFlowers70% Ethanol47.5 ± 4.048.4 ± 4.6--[12]
SFELeavesCO2 + Ethanol--139.0 ± 7.1622.2 ± 30.3[12]
MacerationStems70% Ethanol4.0 ± 0.2--54.6 ± 27.0[12]

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; OAE: Oleanolic Acid Equivalents; DM: Dry Matter; -: Data not available

Table 2: Total Saponin Content in Medicago sativa at Different Harvest Times

Harvest TimeTotal Saponin Content (mg/g DM)Reference
March (Spring)4.0[13]
Late June (Early Summer)9.5[13]
September (Fall)7.0[13]

Table 3: Total Phenol, Flavonoid, and Isoflavonoid Content in Different Organs of Medicago sativa

Plant OrganHarvest Time (Days after sowing)Total Phenols (mg/g FW)Total Flavonoids (mg/g FW)Total Isoflavonoids (mg/g FW)Reference
Shoots301.80.80.3[16]
Roots301.20.50.2[16]
Shoots602.51.20.5[16]
Roots601.50.70.3[16]

FW: Fresh Weight

Conclusion and Future Directions

Medicago sativa is a promising source of novel secondary metabolites with significant potential for various applications. This guide has provided a comprehensive overview of the major compound classes, their biosynthesis, and the experimental methodologies required for their discovery and characterization. The presented quantitative data highlights the variability of these compounds and the importance of optimizing extraction protocols.

Future research should focus on:

  • Metabolomic Profiling: Employing advanced analytical techniques to uncover the full spectrum of secondary metabolites in different Medicago sativa cultivars and under various environmental conditions.[17][18]

  • Bioactivity Screening: Systematically evaluating the pharmacological and biological activities of isolated compounds to identify lead candidates for drug development.

  • Metabolic Engineering: Utilizing genetic and biotechnological tools to enhance the production of high-value secondary metabolites in Medicago sativa.[3]

By leveraging the information and protocols outlined in this guide, researchers can further unlock the chemical diversity of Medicago sativa and harness its potential for the development of novel products for human health and agriculture.

References

An In-depth Technical Guide on the Evolutionary History of the Medicago Genus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Medicago, a member of the legume family Fabaceae, encompasses species of significant agricultural and scientific importance, including the major forage crop alfalfa (Medicago sativa) and the model legume Medicago truncatula. This guide provides a comprehensive overview of the evolutionary history of Medicago, detailing its phylogenetic relationships, complex history of polyploidy and hybridization, and the evolution of key adaptive traits such as symbiotic nitrogen fixation and secondary metabolism. By integrating quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as a technical resource for researchers leveraging the evolutionary context of Medicago for crop improvement and novel drug discovery.

Phylogenetic Relationships and Divergence Times

The evolutionary history of the genus Medicago is characterized by complex relationships, with evidence of both clear divergence and reticulate evolution. Phylogenetic studies utilizing a variety of molecular markers, including internal transcribed spacer (ITS), external transcribed spacer (ETS), and various nuclear and chloroplast genes (e.g., CNGC5, beta-cop, rpS14-cob, trnH-psbA, trnK-matK, GA3ox1), have provided significant insights into the relationships among its approximately 87 species. More recent phylogenomic analyses have further refined these relationships, although incongruence among gene trees suggests a history of hybridization and lineage sorting.

The genus Medicago is estimated to have diverged from its sister genus, Trigonella, approximately 15.9 million years ago (Mya)[1]. The major clades within Medicago are thought to have diverged around 9.37 Mya.

Table 1: Divergence Time Estimates for Key Clades in Medicago

Clade/EventEstimated Divergence Time (Mya)
Medicago - Trigonella split~15.9
Diversification of major Medicago clades~9.37

Note: More specific divergence times for subclades are an active area of research and can vary depending on the molecular dating methods and fossil calibrations used.

Chromosome Evolution: Polyploidy and Dysploidy

The evolution of the Medicago genus has been significantly shaped by changes in chromosome number and structure. The base chromosome numbers in the genus are x=7 and x=8, with the majority of diploid species possessing 2n=16 chromosomes. Polyploidy, particularly autopolyploidy, has played a crucial role in the evolution of the M. sativa (alfalfa) complex. Cultivated alfalfa is an autotetraploid (2n = 4x = 32). In addition to whole-genome duplication, dysploidy (changes in the base chromosome number) has also occurred, leading to species with 2n=14 chromosomes.

Table 2: Chromosome Numbers of Selected Medicago Species

SpeciesCommon NamePloidy LevelChromosome Number (2n)
Medicago sativaAlfalfaTetraploid32
Medicago sativa subsp. falcataYellow-flowered AlfalfaDiploid/Tetraploid16, 32
Medicago sativa subsp. caerulea-Diploid16
Medicago truncatulaBarrel MedicDiploid16[2][3][4]
Medicago polymorphaBur CloverDiploid14[5][6][7][8][9]
Medicago lupulinaBlack MedickDiploid/Tetraploid16, 32[10][11][12][13][14]
Medicago arboreaTree MedickTetraploid32
Medicago rugosa-Tetraploid30
Medicago scutellataSnail MedickTetraploid30
Medicago constricta-Diploid14[15]
Medicago rigidula-Diploid14[15]

Evolution of Key Traits

Nodulation and Symbiotic Nitrogen Fixation

The ability to form a symbiotic relationship with nitrogen-fixing rhizobia is a hallmark of the legume family, and its evolution within Medicago is of significant interest. The signaling pathway that initiates nodulation has been extensively studied in the model legume M. truncatula. This pathway involves the perception of rhizobial Nod factors by host plant receptors, leading to a cascade of downstream signaling events.

Nod Factor Signaling Pathway

Nod_Factor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nod Factor Nod Factor NFP NFP Nod Factor->NFP Perception LYK3 LYK3 NFP->LYK3 DMI2 DMI2 LYK3->DMI2 Ca_Spiking Ca2+ Spiking DMI2->Ca_Spiking Signal Transduction DMI1 DMI1 Ca_Spiking->DMI1 CCaMK_DMI3 CCaMK/DMI3 DMI1->CCaMK_DMI3 NSP1_NSP2 NSP1/NSP2 CCaMK_DMI3->NSP1_NSP2 ERN1 ERN1 NSP1_NSP2->ERN1 NIN NIN ERN1->NIN ENODs Early Nodulin Genes (e.g., ENOD11) NIN->ENODs Gene Expression

Caption: Nod Factor Signaling Pathway in Medicago truncatula.

Evolution of Secondary Metabolism

Medicago species produce a diverse array of secondary metabolites, including flavonoids and terpenoids, which play crucial roles in defense, symbiosis, and have potential pharmaceutical applications. The evolution of these pathways often involves gene duplication and neofunctionalization.

Flavonoids are critical for nodulation, acting as signaling molecules to attract rhizobia. The biosynthesis pathway is well-characterized and involves a series of enzymatic steps starting from phenylalanine.

Flavonoid Biosynthesis Pathway

Flavonoid_Biosynthesis cluster_isoflavonoids Isoflavonoids cluster_flavones Flavones cluster_flavonols Flavonols Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin->Liquiritigenin Apigenin Apigenin Naringenin->Apigenin FNS Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Daidzein Daidzein Liquiritigenin->Daidzein IFS Formononetin Formononetin Daidzein->Formononetin Medicarpin Medicarpin Formononetin->Medicarpin Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS

Caption: Simplified Flavonoid Biosynthesis Pathway in Medicago.

Terpenoids in Medicago contribute to plant defense and have various industrial applications. Their biosynthesis originates from the isoprenoid pathway, leading to a vast diversity of structures.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of Medicago evolution.

Protocol 1: Phylogenetic Analysis using ITS and Chloroplast Markers

1. DNA Extraction:

  • Grind 20-50 mg of fresh or silica-dried leaf tissue in liquid nitrogen.

  • Extract total genomic DNA using a CTAB-based method or a commercial plant DNA extraction kit.

  • Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

2. PCR Amplification:

  • Amplify the ITS region using universal primers ITS1 and ITS4.

  • Amplify a chloroplast marker (e.g., matK, trnL-trnF) using appropriate primers.

  • Perform PCR in a 25 µL reaction volume containing 10-50 ng of genomic DNA, 1X PCR buffer, 2.0 mM MgCl₂, 0.2 mM of each dNTP, 0.4 µM of each primer, and 1 unit of Taq polymerase.

  • Use a thermal cycling profile of: 94°C for 3 min; 35 cycles of 94°C for 30 s, 55°C for 45 s, and 72°C for 1 min; and a final extension at 72°C for 7 min.

3. Sequencing:

  • Purify PCR products using a commercial kit.

  • Perform Sanger sequencing of the purified products in both forward and reverse directions.

4. Sequence Alignment and Phylogenetic Reconstruction:

  • Assemble and edit raw sequence data using software like Geneious or MEGA.

  • Align sequences using an algorithm such as MUSCLE or ClustalW.

  • Select the best-fit model of nucleotide substitution using a program like jModelTest2.

  • Reconstruct phylogenetic trees using Maximum Likelihood (e.g., RAxML, IQ-TREE) and Bayesian Inference (e.g., MrBayes) methods.

  • Assess node support using bootstrap analysis (for ML) and posterior probabilities (for BI).

Protocol 2: Fluorescence In Situ Hybridization (FISH)

1. Chromosome Preparation:

  • Germinate seeds on moist filter paper.

  • Treat root tips (1-2 cm) with a mitotic arresting agent (e.g., ice-cold water for 24h, or 2 mM 8-hydroxyquinoline for 4h).

  • Fix root tips in Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1) for at least 24 hours at 4°C.

  • Digest root tips with an enzyme mixture (e.g., 2% cellulase, 1% pectolyase) to obtain a protoplast suspension.

  • Drop the protoplast suspension onto a clean, ice-cold glass slide and air-dry.

2. Probe Labeling:

  • Label DNA probes (e.g., for 5S and 45S rDNA) with fluorochromes (e.g., biotin-dUTP, digoxigenin-dUTP) via nick translation or random priming.

3. In Situ Hybridization:

  • Pretreat slides with RNase A (100 µg/mL) and pepsin (5 µg/mL).

  • Denature chromosomes by incubating the slide in 70% formamide in 2x SSC at 70°C for 2 minutes.

  • Dehydrate the slide through an ethanol series (70%, 90%, 100%) and air-dry.

  • Prepare a hybridization mixture containing the labeled probe, 50% formamide, 10% dextran sulfate, and 2x SSC.

  • Denature the hybridization mixture at 75°C for 10 minutes and apply it to the slide.

  • Incubate the slide in a humid chamber at 37°C overnight.

4. Detection and Visualization:

  • Perform post-hybridization washes in 2x SSC and 0.1x SSC at 42°C.

  • For biotin-labeled probes, detect with a fluorescently-labeled avidin conjugate (e.g., avidin-FITC).

  • For digoxigenin-labeled probes, detect with a fluorescently-labeled anti-digoxigenin antibody (e.g., anti-digoxigenin-rhodamine).

  • Counterstain chromosomes with DAPI (4',6-diamidino-2-phenylindole).

  • Visualize and capture images using a fluorescence microscope equipped with appropriate filters.

Protocol 3: Molecular Dating with BEAST

1. Data Preparation:

  • Prepare a multiple sequence alignment of the genes of interest (e.g., ITS, matK) in NEXUS format.

  • Include outgroup taxa for rooting the phylogeny.

2. BEAUti Setup:

  • Launch BEAUti (part of the BEAST package).

  • Import the sequence alignment.

  • Specify the substitution model for each gene partition (previously determined using jModelTest2).

  • Set the clock model (e.g., relaxed log-normal clock).

  • Set the tree prior (e.g., Yule or Birth-Death process).

  • Define fossil calibrations for specific nodes by setting prior distributions on their ages.

  • Set the MCMC chain length (e.g., 10-50 million generations) and sampling frequency.

  • Save the XML input file.

3. BEAST Analysis:

  • Run the analysis in BEAST using the generated XML file.

  • The analysis will produce a log file and a trees file.

4. Analysis of Results:

  • Use Tracer to check for convergence of the MCMC run by examining the trace plots and ensuring effective sample sizes (ESS) are above 200 for all parameters.

  • Use TreeAnnotator to summarize the posterior distribution of trees and generate a maximum clade credibility (MCC) tree with node ages and confidence intervals.

  • Visualize the dated phylogeny using FigTree.

Logical and Experimental Workflows

Ancestral Range Reconstruction Workflow

Understanding the historical biogeography of Medicago can provide insights into its diversification. Ancestral range reconstruction methods infer the geographic distribution of ancestral species.

Ancestral_Range_Reconstruction PhyloTree Dated Phylogenetic Tree RASP Ancestral State Reconstruction (e.g., RASP, BioGeoBEARS) PhyloTree->RASP DistData Species Distribution Data DistData->RASP ModelSelect Biogeographic Model Selection (e.g., DEC, DIVA, BayArea) ModelSelect->RASP AncestralRanges Inferred Ancestral Ranges RASP->AncestralRanges

Caption: Workflow for Ancestral Range Reconstruction.

Conclusion

The evolutionary history of the Medicago genus is a compelling narrative of diversification shaped by phylogenetic branching, reticulate evolution, and significant genomic changes. This technical guide provides a foundational resource for researchers, offering a synthesis of current knowledge, practical experimental protocols, and visual aids to facilitate a deeper understanding of this important legume genus. The continued exploration of Medicago genomics and evolution will undoubtedly uncover further insights with implications for both fundamental plant science and the development of improved crops and novel bioactive compounds.

References

The Regulatory Role of MicroRNAs in the Salt Stress Response of Medicago

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Soil salinity is a major abiotic stress that significantly limits agricultural productivity worldwide. The model legume Medicago truncatula has been instrumental in dissecting the molecular mechanisms underlying salt stress responses in plants. MicroRNAs (miRNAs), a class of small, non-coding RNAs, have emerged as critical post-transcriptional regulators of gene expression in response to various environmental stresses, including high salinity. This technical guide provides a comprehensive overview of the role of miRNAs in the salt stress response of Medicago, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways and workflows.

Data Presentation: Salt-Responsive miRNAs in Medicago

High-throughput sequencing has identified numerous miRNAs in Medicago that are differentially expressed under salt stress. The following tables summarize the quantitative data from various studies, showcasing the fold changes in miRNA expression in response to different salt treatments.

Table 1: Differentially Expressed Known miRNAs in Medicago truncatula Roots under Salt Stress

miRNA FamilySalt TreatmentDurationFold ChangeReference
miR156300 mM NaCl8 hDown-regulated[1]
miR166300 mM NaCl8 hDown-regulated[1]
miR169Salt Stress-Down-regulated[2]
miR31920 mM NaCl + Na2SO472 hUp-regulated[3][4]
miR390Salt Stress-Down-regulated[5]
miR39520 mM NaCl + Na2SO472 hDown-regulated[3][4]
miR39620 mM NaCl + Na2SO472 hUp-regulated[3][4]
miR39820 mM NaCl + Na2SO472 hDown-regulated[3][4]
miR40820 mM NaCl + Na2SO472 hUp-regulated[3][4]

Data synthesized from multiple sources identifying salt-responsive miRNAs in Medicago truncatula roots. Fold change indicates the direction of expression change under salt stress compared to control conditions.

Table 2: Differentially Expressed Novel miRNAs in Medicago truncatula Roots under Salt Stress

Novel miRNA IDSalt TreatmentDurationFold ChangeReference
mtr-novel-30300 mM NaCl8 hUp-regulated[1]
mtr-novel-45300 mM NaCl8 hDown-regulated[1]
mtr-novel-58300 mM NaCl8 hUp-regulated[1]

This table highlights novel miRNAs identified in Medicago truncatula roots that show differential expression under salt stress conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of miRNAs in Medicago salt stress response.

Small RNA Library Preparation for Illumina Sequencing

This protocol outlines the steps for constructing a small RNA library from total RNA for high-throughput sequencing.

Materials:

  • Total RNA of high quality (RIN > 8.0)

  • NEBNext® Small RNA Library Prep Set for Illumina®

  • Qubit™ RNA HS Assay Kit

  • Agilent RNA 6000 Nano Kit

  • 6% Novex® TBE-Urea Gel

  • SYBR® Gold Nucleic Acid Gel Stain

  • Nuclease-free water

Procedure:

  • 3' SR Adapter Ligation:

    • Mix 1 µg of total RNA with the 3' SR Adapter.

    • Add T4 RNA Ligase 2, Truncated KQ and incubate at 25°C for 1 hour.[6] This step ligates the adapter to the 3' end of the small RNAs.

  • 5' SR Adapter Ligation:

    • Add the 5' SR Adapter to the reaction from the previous step.

    • Add T4 RNA Ligase 1 and ATP, and incubate at 25°C for 1 hour.[6] This ligates the adapter to the 5' end of the small RNAs.

  • Reverse Transcription:

    • Hybridize the SR RT Primer to the adapter-ligated small RNAs.

    • Perform reverse transcription using a reverse transcriptase to generate single-stranded cDNA.[6]

  • PCR Amplification:

    • Amplify the cDNA using LongAmp Taq 2X Master Mix and specific forward and reverse primers for 12-15 cycles.[6] The number of cycles should be optimized to avoid over-amplification.

  • Library Purification and Size Selection:

    • Run the amplified library on a 6% TBE-Urea gel.

    • Excise the band corresponding to the small RNA library (approximately 140-150 bp).

    • Elute the DNA from the gel slice and precipitate with ethanol.

  • Quality Control:

    • Assess the library concentration using a Qubit fluorometer.

    • Verify the size distribution and purity of the library using an Agilent Bioanalyzer.

Stem-Loop Quantitative Real-Time PCR (qRT-PCR) for miRNA Quantification

This protocol describes a sensitive and specific method for quantifying the expression of individual mature miRNAs.[7][8]

Materials:

  • Total RNA

  • TaqMan® MicroRNA Reverse Transcription Kit

  • TaqMan® Universal Master Mix II, no UNG

  • Custom TaqMan® Small RNA Assays (including stem-loop RT primer, and specific forward and reverse primers with a TaqMan probe)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Stem-Loop Reverse Transcription:

    • Prepare a master mix containing the 100 mM dNTPs, MultiScribe™ Reverse Transcriptase, 10X Reverse Transcription Buffer, RNase Inhibitor, and the specific stem-loop RT primer for the miRNA of interest.

    • Add total RNA to the master mix and perform the reverse transcription reaction in a thermal cycler. The stem-loop primer provides specificity for the mature miRNA.[7][8]

  • Real-Time PCR:

    • Prepare the PCR reaction mix containing TaqMan® Universal Master Mix II, the specific TaqMan® Small RNA Assay (20X), and the RT product (cDNA).

    • Perform the real-time PCR in a compatible instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the expression of the target miRNA to a stably expressed endogenous control RNA (e.g., U6 snRNA).

    • Calculate the relative expression using the 2-ΔΔCt method.[9]

Bioinformatics Analysis of miRNA Sequencing Data

This workflow outlines the key steps for processing and analyzing small RNA sequencing data to identify and quantify miRNAs.

Procedure:

  • Quality Control and Adapter Trimming:

    • Assess the quality of the raw sequencing reads using tools like FastQC.

    • Remove adapter sequences and low-quality reads using tools such as Cutadapt or Trimmomatic.

  • Read Alignment:

    • Align the cleaned reads to the Medicago truncatula reference genome using a short-read aligner like Bowtie.

  • miRNA Identification and Annotation:

    • Use miRNA prediction tools such as miRDeep-P or mirPlant to identify known and novel miRNAs based on the precursor's hairpin structure.

    • Compare the identified miRNAs against miRBase (the microRNA database) for annotation of known miRNAs.

  • Differential Expression Analysis:

    • Quantify the expression of each miRNA by counting the number of reads that map to it.

    • Perform differential expression analysis between salt-treated and control samples using packages like DESeq2 or edgeR in R. This will identify miRNAs that are significantly up- or down-regulated in response to salt stress.

  • Target Gene Prediction:

    • Predict the target genes of the differentially expressed miRNAs using bioinformatics tools like TargetFinder or psRNATarget.[10] These tools identify potential target mRNAs based on sequence complementarity.

Functional Analysis of miRNAs using Agrobacterium-mediated Transformation

This protocol describes a method for stable transformation of Medicago truncatula to overexpress or silence a specific miRNA for functional characterization.[11]

Materials:

  • Medicago truncatula seeds (e.g., ecotype R108)

  • Agrobacterium tumefaciens strain (e.g., EHA105) carrying a binary vector with the miRNA construct

  • Murashige and Skoog (MS) medium with appropriate supplements and antibiotics

  • Sonication apparatus

Procedure:

  • Explant Preparation:

    • Sterilize and germinate Medicago truncatula seeds.

    • Use whole trifoliates or leaflets from young seedlings as explants.[11]

  • Agrobacterium Culture and Infection:

    • Grow the Agrobacterium strain containing the miRNA construct to the exponential phase.

    • Resuspend the bacteria in liquid MS medium.

    • Infect the explants with the bacterial suspension. Sonication can be used to enhance the transformation efficiency.[11]

  • Co-cultivation and Selection:

    • Co-cultivate the explants with Agrobacterium for 2-3 days in the dark.

    • Transfer the explants to a selection medium containing antibiotics (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent (e.g., cefotaxime) to eliminate Agrobacterium.

  • Regeneration of Transgenic Plants:

    • Subculture the calli on regeneration medium to induce shoot formation.

    • Root the regenerated shoots on a rooting medium.

  • Confirmation of Transformation:

    • Confirm the presence of the transgene in the regenerated plants using PCR.

    • Analyze the expression of the miRNA and its target genes in the transgenic plants using qRT-PCR to validate the functional effect of the miRNA.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates a simplified signaling pathway involving salt-stress-responsive miRNAs in Medicago.

Salt_Stress_miRNA_Pathway cluster_stress Cellular Environment cluster_perception Signal Perception & Transduction cluster_regulation Transcriptional & Post-Transcriptional Regulation cluster_miRNAs Salt-Responsive miRNAs cluster_targets Target Genes & Cellular Response Salt Stress Salt Stress SOS Pathway SOS Pathway Salt Stress->SOS Pathway ABA Signaling ABA Signaling Salt Stress->ABA Signaling Ca2+ Signaling Ca2+ Signaling Salt Stress->Ca2+ Signaling Transcription Factors (TFs) Transcription Factors (TFs) SOS Pathway->Transcription Factors (TFs) Ion Homeostasis Ion Homeostasis SOS Pathway->Ion Homeostasis ABA Signaling->Transcription Factors (TFs) Osmotic Adjustment Osmotic Adjustment ABA Signaling->Osmotic Adjustment Ca2+ Signaling->Transcription Factors (TFs) miRNA Biogenesis miRNA Biogenesis Transcription Factors (TFs)->miRNA Biogenesis miR156 miR156 miRNA Biogenesis->miR156 miR319 miR319 miRNA Biogenesis->miR319 miR390 miR390 miRNA Biogenesis->miR390 miR396 miR396 miRNA Biogenesis->miR396 SPLs SPLs miR156->SPLs TCPs TCPs miR319->TCPs ARFs ARFs miR390->ARFs GRFs GRFs miR396->GRFs Growth Regulation Growth Regulation SPLs->Growth Regulation TCPs->Growth Regulation ARFs->Growth Regulation GRFs->Growth Regulation

Caption: Salt stress signaling pathway involving miRNAs in Medicago.

Experimental Workflows

The following diagram illustrates the experimental workflow for identifying and validating salt-responsive miRNAs and their targets in Medicago.

Experimental_Workflow cluster_sampling Sample Preparation cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_functional Functional Analysis Medicago seedlings Medicago seedlings Salt Treatment Salt Treatment Medicago seedlings->Salt Treatment Control Control Medicago seedlings->Control RNA Extraction RNA Extraction Salt Treatment->RNA Extraction Control->RNA Extraction Small RNA Sequencing Small RNA Sequencing RNA Extraction->Small RNA Sequencing Bioinformatics Analysis Bioinformatics Analysis Small RNA Sequencing->Bioinformatics Analysis Differentially Expressed miRNAs Differentially Expressed miRNAs Bioinformatics Analysis->Differentially Expressed miRNAs qRT-PCR Validation qRT-PCR Validation Differentially Expressed miRNAs->qRT-PCR Validation Target Prediction Target Prediction Differentially Expressed miRNAs->Target Prediction Validated miRNAs Validated miRNAs qRT-PCR Validation->Validated miRNAs Predicted Targets Predicted Targets Target Prediction->Predicted Targets Transgenic Plants Transgenic Plants Validated miRNAs->Transgenic Plants Predicted Targets->Transgenic Plants Phenotypic Analysis Phenotypic Analysis Transgenic Plants->Phenotypic Analysis Target Gene Expression Target Gene Expression Transgenic Plants->Target Gene Expression Functional Characterization Functional Characterization Phenotypic Analysis->Functional Characterization Target Gene Expression->Functional Characterization

Caption: Workflow for miRNA analysis in Medicago salt stress response.

References

Characterization of Symbiotic Genes in Medicago truncatula: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medicago truncatula, a model legume, has become an invaluable tool for dissecting the intricate molecular and genetic mechanisms governing symbiotic relationships with nitrogen-fixing rhizobia and arbuscular mycorrhizal (AM) fungi. These symbioses are of immense agricultural and ecological importance, facilitating nutrient acquisition for the plant. This guide provides a comprehensive overview of the key symbiotic genes in M. truncatula, the signaling pathways they orchestrate, and the experimental protocols essential for their characterization.

Core Symbiotic Signaling Pathways

Legumes have evolved a sophisticated signaling system to recognize and accommodate their microbial partners. A central "Common Symbiotic Pathway" (CSP) is required for both rhizobial and mycorrhizal symbioses, highlighting a shared evolutionary origin.[1] This pathway is initiated by the perception of microbial signal molecules, leading to a cascade of downstream events culminating in symbiotic structure development.

Nod Factor Signaling Pathway (Rhizobial Symbiosis)

The establishment of the nitrogen-fixing symbiosis is initiated by a molecular dialogue between the legume host and rhizobia. The plant roots release flavonoids that induce the expression of nod genes in rhizobia, leading to the production of lipochitooligosaccharide signals known as Nod factors.[2] The perception of Nod factors by the plant triggers a signaling cascade that results in root hair curling, infection thread formation, and the development of nitrogen-fixing nodules.[2][3]

Key genes in the Nod factor signaling pathway include:

  • NFP (Nod Factor Perception): A LysM receptor-like kinase that is a primary candidate for the Nod factor receptor.[4]

  • DMI1 (Doesn't Make Infections 1): An ion channel located on the nuclear membrane.[4]

  • DMI2 (Doesn't Make Infections 2): A receptor-like kinase involved in signal transduction from the plasma membrane.[1][4]

  • DMI3 (Doesn't Make Infections 3) / CCaMK (Calcium and Calmodulin-dependent protein Kinase): A key protein kinase that decodes the calcium signal.[2][4]

  • IPD3 (Interacting Protein of DMI3) / CYCLOPS: A protein that directly interacts with DMI3 to regulate downstream gene expression.[5]

  • NSP1 and NSP2 (Nodulation Signaling Pathway 1 and 2): GRAS family transcription factors that are essential for the expression of downstream nodulation genes.[2][3]

  • ERN1 (ERF Required for Nodulation 1): An ERF transcription factor that functions downstream of DMI3 to activate nodulation gene expression.[3][6]

  • NIN (Nodule Inception): A transcription factor that plays a crucial role in infection thread formation and nodule organogenesis.[2]

Nod_Factor_Signaling_Pathway cluster_rhizosphere Rhizosphere Rhizobium Rhizobium Nod Factors Nod Factors Rhizobium->Nod Factors Release Nodulin Gene\nExpression Nodulin Gene Expression Infection Thread\nFormation Infection Thread Formation Nodulin Gene\nExpression->Infection Thread\nFormation Nodule\nOrganogenesis Nodule Organogenesis Nodulin Gene\nExpression->Nodule\nOrganogenesis

Myc Factor Signaling Pathway (Arbuscular Mycorrhizal Symbiosis)

Similar to the rhizobial symbiosis, the interaction with AM fungi also involves a molecular dialogue. AM fungi release diffusible signals, including lipochitooligosaccharides (Myc-LCOs) and short-chain chitin oligomers (Myc-COs), that are perceived by the plant. This recognition activates the Common Symbiotic Pathway, leading to fungal colonization of the root cortex and the formation of arbuscules, the sites of nutrient exchange.

Many of the early signaling components are shared with the Nod factor pathway, including DMI1, DMI2, and DMI3/CCaMK. However, the initial perception mechanism is distinct, involving different LysM receptor-like kinases.

Myc_Factor_Signaling_Pathway cluster_rhizosphere Rhizosphere AM Fungus AM Fungus Myc Factors\n(LCOs/COs) Myc Factors (LCOs/COs) AM Fungus->Myc Factors\n(LCOs/COs) Release Symbiotic\nGene Expression Symbiotic Gene Expression Arbuscule\nFormation Arbuscule Formation Symbiotic\nGene Expression->Arbuscule\nFormation

Quantitative Data on Symbiotic Gene Expression

The expression of symbiotic genes is tightly regulated during the interaction with rhizobia and AM fungi. Numerous studies have employed techniques like microarray analysis and RNA-sequencing to quantify these changes. Below is a summary of the expression patterns of key symbiotic genes.

GeneSymbiotic PartnerConditionFold Change (vs. uninoculated)Reference
MtN13S. melilotiNoduleUp-regulated[7]
MtENOD11S. meliloti (Nod factor)Root HairsInduced[8]
MtENOD11AM Fungi (diffusible factor)RootsInduced[9]
MtPt4G. mosseae / G. intraradicesMycorrhizal RootsUp-regulated[10]
NINS. meliloti3 hpiInduced[11]
ERN1S. meliloti3 hpiInduced[11]
NSP2S. meliloti3 hpiInduced[11]

hpi: hours post-inoculation

Experimental Protocols

A variety of experimental techniques are employed to characterize symbiotic genes in M. truncatula.

Agrobacterium rhizogenes-mediated Transformation

This method is used to generate "composite plants" with transgenic roots on a non-transgenic shoot, allowing for the rapid analysis of gene function in a symbiotic context.[8][12][13][14]

Protocol:

  • Seed Sterilization and Germination:

    • Scarify M. truncatula seeds with concentrated sulfuric acid for 5-7 minutes.

    • Thoroughly rinse with sterile water.

    • Surface sterilize with 2.5% (v/v) sodium hypochlorite for 2 minutes, followed by several rinses with sterile water.

    • Germinate seeds on water agar plates in the dark at 4°C for 48 hours, then transfer to 22°C for 24 hours.

  • Inoculation:

    • Prepare a fresh culture of A. rhizogenes (e.g., strain ARqua1) carrying the binary vector with the gene of interest.

    • Resuspend the bacterial pellet in an appropriate liquid medium.

    • Remove the radicle tip of 3-day-old seedlings with a sterile scalpel.

    • Inoculate the cut surface with the bacterial suspension.

  • Co-cultivation and Selection:

    • Place the inoculated seedlings on Fahraeus medium.

    • Co-cultivate for 3-4 days in the dark at 22°C.

    • Transfer seedlings to a selective medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed roots.

  • Plant Growth and Analysis:

    • Grow composite plants in a suitable system (e.g., aeroponic chambers, pots with sterile substrate).

    • Inoculate transgenic roots with rhizobia or AM fungi to assess the symbiotic phenotype.

GUS Histochemical Staining

The β-glucuronidase (GUS) reporter system is widely used to visualize the spatial and temporal expression patterns of symbiotic genes.[15][16][17][18]

Protocol:

  • Tissue Preparation:

    • Excise plant tissues (e.g., roots, nodules) from transgenic plants expressing a GUS reporter construct.

  • Staining Solution:

    • Prepare a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), a buffer (e.g., sodium phosphate), potassium ferricyanide, potassium ferrocyanide, and a detergent (e.g., Triton X-100).

  • Incubation:

    • Immerse the tissues in the GUS staining solution.

    • Apply a vacuum for a few minutes to facilitate substrate infiltration.

    • Incubate at 37°C for a period ranging from a few hours to overnight, depending on the strength of the promoter.

  • Destaining and Visualization:

    • Remove the staining solution and destain the tissues with a series of ethanol washes (e.g., 70%, 95%) to remove chlorophyll.

    • Observe the blue precipitate, indicating GUS activity, using a stereomicroscope or a light microscope. For detailed analysis, tissues can be sectioned.

Confocal Laser Scanning Microscopy (CLSM) for Infection Thread Visualization

CLSM is a powerful tool for imaging the intricate process of rhizobial infection in living root hairs.[19][20][21]

Protocol:

  • Plant and Bacterial Preparation:

    • Generate composite plants with roots expressing fluorescently tagged cellular markers (e.g., GFP-HDEL for endoplasmic reticulum).

    • Use a rhizobial strain expressing a different fluorescent protein (e.g., mCherry).

  • Inoculation and Mounting:

    • Grow composite plants on a suitable medium that allows for direct microscopic observation (e.g., agar plates).

    • Inoculate the roots with the fluorescently labeled rhizobia.

    • Mount a section of the root system in a chamber suitable for live-cell imaging.

  • Imaging:

    • Use a confocal microscope with appropriate laser lines and emission filters for the fluorescent proteins being used.

    • Acquire z-stacks of images to reconstruct a 3D view of the infection thread and associated cellular structures.

    • Time-lapse imaging can be used to visualize the dynamics of infection thread growth.

Workflow for Functional Characterization of a Novel Symbiotic Gene

The characterization of a newly identified symbiotic gene typically follows a structured workflow to elucidate its function.[22][23]

Gene_Characterization_Workflow A Gene Identification (e.g., transcriptomics, mutant screen) B Sequence Analysis and Phylogenetics A->B C Expression Analysis (qRT-PCR, GUS fusion) A->C E Reverse Genetics (e.g., Tnt1 insertion mutants, RNAi) A->E D Subcellular Localization (e.g., GFP fusion) B->D C->D G Biochemical Assays (e.g., Yeast-2-Hybrid, pull-down) D->G F Phenotypic Analysis (nodulation, mycorrhization) E->F F->G H Model of Gene Function F->H G->H

Conclusion

The study of symbiotic genes in Medicago truncatula has significantly advanced our understanding of the molecular basis of plant-microbe interactions. The combination of genetic, genomic, and molecular approaches, along with the detailed experimental protocols outlined in this guide, provides a robust framework for the continued characterization of the genes and pathways that govern these vital symbioses. This knowledge is not only fundamental to plant biology but also holds great promise for the development of more sustainable agricultural practices.

References

Proteomic Analysis of Medicago Seed Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the proteomic landscape during the seed development of Medicago truncatula, a model legume species. It summarizes key quantitative protein changes, details the experimental protocols used for their identification, and visualizes the primary metabolic pathways and experimental workflows involved. This information is crucial for understanding the molecular mechanisms that govern seed maturation and reserve accumulation, which can inform strategies for crop improvement and the development of novel therapeutic agents.

Data Presentation: Quantitative Proteomic Changes During Seed Development

The following tables summarize the accumulation patterns of key proteins identified during Medicago truncatula seed development, primarily based on the foundational study by Gallardo et al. (2003). The data spans five key stages of seed filling, measured in Days After Pollination (DAP).

Table 1: Storage Proteins

Protein12 DAP14 DAP16 DAP18 DAP20 DAPFunctional Class
VicilinsLowIncreasingIncreasingHighHighSeed Storage
LeguminsLowLowIncreasingHighHighSeed Storage
ConvicilinsLowLowLowIncreasingHighSeed Storage

Table 2: Proteins Involved in Cell Division and Expansion

Protein12 DAP14 DAP16 DAP18 DAP20 DAPFunctional Class
β-tubulinHighDecreasingLowLowLowCytoskeleton/Cell Division
AnnexinHighDecreasingLowLowLowCell Signaling/Division
Actin 7LowIncreasingIncreasingHighHighCytoskeleton/Cell Expansion
Reversibly glycosylated polypeptideLowIncreasingIncreasingHighHighCell Wall Metabolism

Table 3: Enzymes of Carbon and Methionine Metabolism

Protein12 DAP14 DAP16 DAP18 DAP20 DAPFunctional Class
Sucrose synthaseLowIncreasingHighHighDecreasingCarbon Metabolism
Starch synthaseLowIncreasingHighHighDecreasingCarbon Metabolism
S-adenosyl-methionine synthetaseHighHighHighDecreasingLowMethionine Metabolism
S-adenosylhomo-cysteine hydrolaseHighHighHighDecreasingLowMethionine Metabolism

Table 4: Proteins Related to Photosynthesis and Stress Response

Protein12 DAP14 DAP16 DAP18 DAP20 DAPFunctional Class
Chlorophyll a/b binding proteinPresentPresentPresentDecreasingLowPhotosynthesis
Trypsin inhibitorLowIncreasingIncreasingHighHighStress Response
LipoxygenasesLowIncreasingIncreasingHighHighStress Response

Experimental Protocols

The methodologies outlined below are synthesized from established protocols for the proteomic analysis of Medicago seeds.[1]

Protein Extraction
  • Sample Preparation: Harvest Medicago truncatula seeds at the desired developmental stages (e.g., 12, 14, 16, 18, 20 DAP). Immediately freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C.

  • Homogenization: Grind the frozen seeds to a fine powder using a mortar and pestle under liquid nitrogen.

  • TCA/Acetone Precipitation:

    • Resuspend the seed powder in 10% (w/v) trichloroacetic acid (TCA) in acetone containing 0.07% (v/v) β-mercaptoethanol.

    • Incubate the suspension at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the pellet with ice-cold acetone containing 0.07% (v/v) β-mercaptoethanol. Repeat the wash step three times.

    • Air-dry the final protein pellet to remove residual acetone.

  • Solubilization: Resuspend the dried pellet in a rehydration buffer (e.g., 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 40 mM DTT, and 0.5% (v/v) IPG buffer).

Two-Dimensional Gel Electrophoresis (2-DE)
  • First Dimension (Isoelectric Focusing - IEF):

    • Quantify the protein concentration using a suitable assay (e.g., Bradford assay).

    • Load the desired amount of protein (typically 100-1000 µg) onto an immobilized pH gradient (IPG) strip.

    • Rehydrate the strip with the protein sample for several hours.

    • Perform isoelectric focusing using a programmed voltage gradient until the desired volt-hours are reached.

  • Second Dimension (SDS-PAGE):

    • Equilibrate the focused IPG strip in an equilibration buffer containing SDS and DTT, followed by a second equilibration step in a buffer containing SDS and iodoacetamide.

    • Place the equilibrated strip onto a large-format SDS-polyacrylamide gel.

    • Run the electrophoresis until the dye front reaches the bottom of the gel.

Protein Visualization and Image Analysis
  • Staining: Stain the 2-DE gels with a sensitive protein stain such as Coomassie Brilliant Blue or a fluorescent dye.

  • Scanning: Digitize the stained gels using a high-resolution scanner.

  • Image Analysis: Use specialized 2-DE analysis software (e.g., ImageMaster 2D Platinum) to detect, match, and quantify the protein spots across different gels. Normalize the spot volumes to account for variations in loading and staining.

Mass Spectrometry and Protein Identification
  • Spot Excision: Excise protein spots of interest from the 2-DE gels using a spot picker.

  • In-Gel Digestion:

    • Destain the gel pieces.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins with a sequence-grade protease, typically trypsin, overnight at 37°C.

  • Peptide Extraction: Extract the resulting peptides from the gel pieces using a series of acetonitrile and formic acid washes.

  • Mass Spectrometry (MS):

    • Analyze the extracted peptides using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Database Searching: Use the peptide mass fingerprint (from MALDI-TOF) or peptide fragmentation data (from LC-MS/MS) to search against a relevant protein or EST database (e.g., NCBI, UniProt) using a search engine like MASCOT to identify the proteins.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_protein_extraction Protein Extraction cluster_2de 2D Gel Electrophoresis cluster_analysis Analysis seed_harvest Seed Harvesting (e.g., 12-20 DAP) freezing Flash Freezing (Liquid N2) seed_harvest->freezing grinding Grinding to Fine Powder freezing->grinding precipitation TCA/Acetone Precipitation grinding->precipitation washing Acetone Washes precipitation->washing solubilization Solubilization in Rehydration Buffer washing->solubilization ief 1st Dimension: Isoelectric Focusing (IEF) solubilization->ief sds_page 2nd Dimension: SDS-PAGE ief->sds_page staining Gel Staining sds_page->staining scanning Image Scanning staining->scanning quantification Spot Quantification & Comparison scanning->quantification excision Spot Excision quantification->excision digestion In-Gel Tryptic Digestion excision->digestion ms Mass Spectrometry (MALDI-TOF/LC-MS/MS) digestion->ms db_search Database Search & Protein ID ms->db_search

Caption: Experimental workflow for proteomic analysis of Medicago seeds.

carbon_metabolism sucrose Sucrose sucrose_synthase Sucrose Synthase (Increases 12-18 DAP) sucrose->sucrose_synthase udp_glucose UDP-Glucose sucrose_synthase->udp_glucose starch_synthase Starch Synthase (Increases 12-18 DAP) udp_glucose->starch_synthase glycolysis Glycolysis udp_glucose->glycolysis starch Starch (Transient) starch_synthase->starch energy Energy (ATP) & Carbon Skeletons glycolysis->energy storage_synthesis Storage Protein & Lipid Synthesis energy->storage_synthesis

Caption: Key carbon metabolism pathways during Medicago seed filling.

methionine_metabolism methionine Methionine sam_synthetase S-adenosyl-methionine synthetase (High 12-18 DAP, then decreases) methionine->sam_synthetase protein_synthesis Protein Synthesis methionine->protein_synthesis sam S-adenosyl-methionine (SAM) sam_synthetase->sam methyltransferase Methyltransferase sam->methyltransferase ethylene_polyamines Ethylene & Polyamines sam->ethylene_polyamines sah S-adenosylhomocysteine (SAH) methyltransferase->sah sah_hydrolase S-adenosylhomocysteine hydrolase (High 12-18 DAP, then decreases) sah->sah_hydrolase homocysteine Homocysteine sah_hydrolase->homocysteine homocysteine->methionine Remethylation

Caption: Methionine metabolism and its role in Medicago seed development.

References

Medicago truncatula: A Technical Guide for Legume Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Medicago truncatula, commonly known as barrel medic, has emerged as a premier model organism for studying the intricate biology of legumes. Native to the Mediterranean region, this small, self-fertile annual plant offers a host of advantages for laboratory research, including a relatively small diploid genome, a short life cycle of approximately 3 to 4 months from seed to seed, and amenability to genetic transformation.[1][2][3] Its close phylogenetic relationship to important crop species like alfalfa (Medicago sativa), pea (Pisum sativum), and lentil (Lens culinaris) makes it an invaluable tool for translational genomics and agricultural biotechnology.[3]

This technical guide provides an in-depth overview of Medicago truncatula as a model system, focusing on its genomic features, key signaling pathways, and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful model for fundamental and applied research in legume biology.

Genomic and Genetic Resources

The utility of M. truncatula as a model organism is significantly enhanced by its well-characterized genome and the availability of extensive genetic and genomic resources. Two primary ecotypes, Jemalong A17 and R108, are widely used in the research community.[4] The sequencing of the M. truncatula genome was a landmark achievement that has provided profound insights into the evolution of symbiosis and the genetic architecture of legumes.[1]

Table 1: Genomic Characteristics of Medicago truncatula

FeatureValueReference Ecotype/Version
Ploidy LevelDiploid (2n = 16)[2]
Genome Size~375-500 Mb[2][5]
~429.6 MbMtrunA17r5.0-ANR[6]
~402.1 MbR108 v. 1.0[7]
Gene Loci (Mt4.0v2)50,376[8]
High-Confidence Genes~32,000[8]
Low-Confidence Genes~19,000[8]

A cornerstone of functional genomics in M. truncatula is the availability of large-scale mutant populations. The most extensively used is a collection of over 21,700 lines with insertions of the tobacco retrotransposon Tnt1.[9] This population has been instrumental in both forward and reverse genetics approaches to identify genes involved in a wide range of biological processes, particularly symbiotic nitrogen fixation.[10][11][12] Other mutant populations have been generated using chemical mutagenesis with Ethyl Methane Sulfonate (EMS) and fast neutron bombardment (FNB).[2]

Numerous online databases and bioinformatic resources are available to the research community, providing access to genome browsers, gene expression atlases, and mutant flanking sequence tag (FST) databases. These resources, such as the Medicago truncatula Genome Database (MTGD) and LegumeIP, facilitate gene discovery and functional analysis.[13][14][15]

Key Signaling Pathways in Symbiosis

A primary area of research in M. truncatula is the study of symbiotic relationships with nitrogen-fixing rhizobia bacteria (e.g., Sinorhizobium meliloti) and arbuscular mycorrhizal (AM) fungi. These interactions involve complex signaling cascades that lead to the formation of specialized root structures: nodules for rhizobia and arbuscules for AM fungi.

Nod Factor Signaling Pathway

The establishment of the rhizobial symbiosis is initiated by a molecular dialogue between the plant and the bacteria. The plant roots release flavonoids that induce the expression of bacterial nod genes, leading to the synthesis and secretion of lipo-chitooligosaccharide signaling molecules called Nod factors.[16] The perception of Nod factors by the plant triggers a signaling cascade that culminates in root hair curling, infection thread formation, and the initiation of cell division in the root cortex to form the nodule primordium.[14]

Several key plant genes have been identified as essential components of the Nod factor signaling pathway. These include Nod Factor Perception (NFP) and LysM-domain receptor-like kinases that are involved in Nod factor recognition.[17] Downstream signaling involves a common symbiosis pathway (SYM) that is also shared with mycorrhizal symbiosis.[17] A critical component of this pathway is the induction of calcium spiking in the nucleus of root epidermal cells.[18] The calcium signal is decoded by a calcium- and calmodulin-dependent protein kinase (CCaMK), which in turn activates a cascade of transcription factors, including NODULATION SIGNALING PATHWAY 1 (NSP1) and NSP2.[17] These transcription factors are essential for the expression of early nodulin genes, such as ENOD11 and ENOD40, which are involved in the infection process and nodule organogenesis.[15][19]

NodFactorSignaling Rhizobia Sinorhizobium meliloti NodFactors Nod Factors Rhizobia->NodFactors nod genes Flavonoids Flavonoids Flavonoids->Rhizobia induces NFP_LYK3 NFP / LYK3 (Receptor Complex) NodFactors->NFP_LYK3 perception CaSpiking Nuclear Ca2+ Spiking NFP_LYK3->CaSpiking DMI3 DMI3 (CCaMK) CaSpiking->DMI3 NSP1_NSP2 NSP1 / NSP2 (GRAS TFs) DMI3->NSP1_NSP2 ERN1 ERN1 (AP2/ERF TF) NSP1_NSP2->ERN1 NIN NIN (TF) NSP1_NSP2->NIN EarlyNodulins Early Nodulin Genes (e.g., ENOD11) ERN1->EarlyNodulins NIN->EarlyNodulins Infection Infection Thread Formation NIN->Infection NoduleDev Nodule Organogenesis NIN->NoduleDev EarlyNodulins->Infection

Figure 1. Simplified Nod Factor Signaling Pathway in M. truncatula.

Experimental Protocols

A variety of well-established protocols are available for the genetic manipulation and phenotypic analysis of M. truncatula. The following sections provide detailed methodologies for key experiments.

Agrobacterium tumefaciens-Mediated Transformation

This protocol is used to create stably transformed plants with a gene of interest integrated into the nuclear genome.

1. Plant Material and Explant Preparation:

  • Grow M. truncatula (e.g., ecotype R108) plants under controlled conditions (16h light/8h dark, 24°C day/20°C night).[20]

  • Excise whole trifoliates or leaflets from 3-4 week old plants to be used as explants.[20][21]

2. Agrobacterium Preparation:

  • Grow A. tumefaciens strain EHA105 or AGL1 containing the binary vector of interest in appropriate liquid medium with antibiotics to an OD600 of 0.5-1.0.[22]

  • Harvest the bacterial cells by centrifugation and resuspend them in an infiltration medium (e.g., MS medium with 200 µM acetosyringone).[23]

3. Co-cultivation:

  • Immerse the leaf explants in the bacterial suspension. Sonication can be applied to enhance transformation efficiency.[21]

  • Blot the explants dry on sterile filter paper and place them on co-cultivation medium.

  • Incubate in the dark for 2-3 days at 22-25°C.

4. Selection and Regeneration:

  • Transfer the explants to a callus induction medium containing selective agents (e.g., kanamycin or hygromycin) and antibiotics to eliminate Agrobacterium (e.g., timentin).

  • Subculture the calli every 2-3 weeks onto fresh medium.

  • Transfer embryogenic calli to a shoot regeneration medium. Cytokinins are often added to facilitate this process.[21]

  • Once shoots have developed, transfer them to a rooting medium.

5. Plant Acclimatization:

  • Transfer rooted plantlets to soil and grow in a controlled environment chamber.

  • Confirm the presence and integration of the transgene using PCR and Southern blot analysis.

AgrobacteriumTransformationWorkflow Start Start: Select M. truncatula Plant Explant Excise Leaf Explants Start->Explant CoCultivate Co-cultivate Explants with Agrobacterium (2-3 days) Explant->CoCultivate AgroPrep Prepare Agrobacterium Culture (with binary vector) AgroPrep->CoCultivate Selection Transfer to Selection Medium (Callus Induction) CoCultivate->Selection Subculture Subculture Calli Selection->Subculture every 2-3 weeks Regeneration Transfer to Regeneration Medium (Somatic Embryogenesis & Shoot Formation) Selection->Regeneration Subculture->Selection Rooting Transfer Shoots to Rooting Medium Regeneration->Rooting Acclimatize Acclimatize Plantlets to Soil Rooting->Acclimatize Analysis Molecular Analysis (PCR, Southern Blot) Acclimatize->Analysis End End: Confirmed Transgenic Plant Analysis->End

Figure 2. General workflow for Agrobacterium tumefaciens-mediated transformation.

Agrobacterium rhizogenes-Mediated Hairy Root Transformation

This method is particularly useful for studying root-specific processes, such as symbiosis, as it allows for the rapid generation of transgenic roots on a non-transgenic shoot.

1. Seed Germination:

  • Scarify M. truncatula seeds with concentrated sulfuric acid for 5-8 minutes, followed by extensive rinsing with sterile water.

  • Sterilize the seeds with bleach and germinate them on water agar plates in the dark.

2. Inoculation:

  • Once the radicles are 1-2 cm long, excise the root tip (approximately 3 mm).[24]

  • Inoculate the cut surface with a culture of A. rhizogenes (e.g., strain ARqua1) carrying the desired binary vector.

3. Co-cultivation and Root Growth:

  • Place the inoculated seedlings on a suitable growth medium (e.g., Fahraeus medium) in petri plates, often slanted to allow the roots to grow on the agar surface while the cotyledons are in the air.[24]

  • Incubate the plates for several weeks in a growth chamber. Transgenic "hairy" roots will emerge from the inoculation site.

  • Non-transformed adventitious roots that may form should be excised.[24]

4. Analysis:

  • Transformed roots can be identified by screening for a fluorescent marker (e.g., GFP or DsRed) if included in the vector.

  • These "composite plants" can then be used for various assays, such as nodulation or mycorrhization studies.[11]

Tnt1 Insertion Mutant Screening

The Tnt1 mutant population can be screened using both forward and reverse genetics to identify genes responsible for specific phenotypes.

Forward Genetics:

  • Phenotypic Screening: Grow a large population of Tnt1 insertion lines (M2 generation) and screen for desired phenotypes, such as defects in nodulation (Fix- mutants), altered leaf morphology, or changes in metabolite profiles.[10][12]

  • Identification of Insertion Site: For a mutant of interest, identify the Tnt1 insertion site that co-segregates with the phenotype. This can be done using techniques like TAIL-PCR (Thermal Asymmetric Interlaced PCR) or inverse PCR to amplify the genomic DNA flanking the Tnt1 insertion.[25]

  • Sequence Analysis: Sequence the amplified flanking region and use BLAST to identify the tagged gene.

Reverse Genetics:

  • Database Search: Utilize online databases that contain large collections of Tnt1 flanking sequence tags (FSTs). Search these databases with the sequence of a gene of interest to identify lines with an insertion in that gene.[2][3]

  • PCR-based Screening: If a database search is unsuccessful, a PCR-based screening approach can be used on pooled DNA from the mutant collection.[2][3]

    • Design gene-specific primers (GSPs) for the gene of interest and use them in combination with primers specific to the Tnt1 sequence.

    • Perform PCR on hierarchical pools of DNA. A positive PCR product in a pool indicates the presence of an insertion in the gene of interest within one of the lines in that pool.

    • Deconvolute the pools through subsequent rounds of PCR on smaller sub-pools until the individual line carrying the insertion is identified.

Tnt1ScreeningWorkflow cluster_forward Forward Genetics cluster_reverse Reverse Genetics F_Start Grow Tnt1 Mutant Population (M2) F_Screen Screen for Phenotype of Interest (e.g., nodulation defect) F_Start->F_Screen F_Isolate Isolate Mutant Line F_Screen->F_Isolate F_Identify Identify Insertion Site (TAIL-PCR, Inverse PCR) F_Isolate->F_Identify F_Sequence Sequence Flanking DNA & BLAST F_Identify->F_Sequence F_End Identify Causal Gene F_Sequence->F_End R_Start Start with Gene of Interest R_Database Search FST Database R_Start->R_Database R_PCR PCR Screen of DNA Pools R_Start->R_PCR if not in DB R_Identify Identify Individual Mutant Line R_Database->R_Identify Hit found R_Deconvolute Deconvolute Pools R_PCR->R_Deconvolute R_Deconvolute->R_Identify R_Order Order Seed and Verify Insertion R_Identify->R_Order R_End Analyze Phenotype R_Order->R_End

Figure 3. Workflows for Forward and Reverse Genetics using the Tnt1 Mutant Population.

Symbiotic Nitrogen Fixation (Nodulation) Assay

This assay is used to assess the ability of M. truncatula to form a functional symbiosis with Sinorhizobium meliloti.

1. Plant Growth:

  • Grow sterile seedlings on nitrogen-free medium (e.g., Buffered Nodulation Medium) in petri plates or growth pouches.

2. Inoculation:

  • Inoculate the roots of 3-5 day old seedlings with a liquid culture of S. meliloti grown to late log phase.

3. Observation:

  • Observe the roots at various time points (e.g., 7, 14, and 21 days post-inoculation) for the formation of nodules.

  • Record the number, size, and color of the nodules. Pink or red nodules contain leghemoglobin and are indicative of active nitrogen fixation.[1]

4. Nitrogen Fixation Measurement:

  • Nitrogenase activity can be quantified using the acetylene reduction assay (ARA). This involves incubating nodulated roots in an airtight container with acetylene and measuring the production of ethylene by gas chromatography.

Arbuscular Mycorrhizal (AM) Fungi Colonization Assay

This protocol is used to study the symbiotic relationship between M. truncatula and AM fungi.

1. Plant and Fungal Growth:

  • Grow sterile M. truncatula seedlings in a low-phosphate medium to encourage mycorrhizal colonization.

  • Use AM fungal spores (e.g., Rhizophagus irregularis) or colonized root pieces as inoculum.

2. Inoculation and Co-cultivation:

  • Inoculate the seedlings with the AM fungi and grow them for several weeks.

3. Assessment of Colonization:

  • Harvest the roots and clear them with potassium hydroxide (KOH).

  • Stain the fungal structures within the roots using a dye such as trypan blue or ink.

  • Observe the stained roots under a microscope to visualize and quantify fungal structures like hyphae, arbuscules, and vesicles.

  • Quantitative PCR (qPCR) can also be used to quantify the amount of fungal DNA in the root tissue as a measure of colonization.[26]

Applications in Proteomics and Metabolomics

The extensive genomic resources for M. truncatula make it an excellent system for functional genomics studies, including proteomics and metabolomics. These approaches provide a global view of the proteins and small molecules present in a cell or tissue at a given time, offering insights into metabolic pathways and cellular responses to various stimuli.

Proteomics:

  • Methodology: Proteomics studies in M. truncatula have utilized various techniques, including two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) and shotgun proteomics using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[13][27] Sub-cellular proteomics has also been employed to characterize the protein complement of specific organelles like mitochondria and nuclei.[13]

  • Applications: Proteomics has been used to study seed development, identifying the temporal accumulation of storage proteins and enzymes involved in metabolism.[5][28] It has also been instrumental in dissecting the complex protein changes that occur during symbiotic interactions with rhizobia and AM fungi, and in response to various biotic and abiotic stresses.[29]

Metabolomics:

  • Methodology: Metabolite profiling in M. truncatula is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Proper sample preparation, including rapid quenching of metabolic activity and efficient extraction, is critical for accurate results.

  • Applications: Metabolomics has been used to identify and quantify a wide range of compounds, including primary metabolites involved in carbon and nitrogen metabolism, and secondary metabolites like flavonoids and isoflavonoids. These studies have provided valuable information on the roles of these compounds as signaling molecules in plant-microbe interactions and as defense compounds against pathogens.

Conclusion

Medicago truncatula has proven to be an exceptionally powerful model system for advancing our understanding of legume biology. The combination of its favorable biological characteristics, a sequenced genome, extensive genetic resources, and a wide array of established experimental protocols has solidified its position as a cornerstone of modern plant science. The continued development of genomic and post-genomic tools for M. truncatula will undoubtedly fuel future discoveries in areas such as symbiotic nitrogen fixation, plant development, and stress biology, with significant implications for the improvement of agronomically important legume crops.

Standard Laboratory Growth Conditions

Table 2: Typical Growth Conditions for Medicago truncatula

ParameterConditionNotes
Temperature22°C Day / 20°C Night
20°C +/- 2°CFor in vitro experiments[23]
Photoperiod16h Light / 8h Dark[23]
Light Intensity200-600 µmol/m²/s[23]
~300 µmol/m²/s
Relative Humidity50%
45-65%
Growth MediumBerger 7-35% or Metro-Mix 360
Vermiculite, PerliteFor controlled experiments

References

Unveiling the Regulators: A Technical Guide to Identifying Novel Transcription Factors in Medicago

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant stride for legume genomics and agricultural biotechnology, this technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the identification and characterization of novel transcription factors in the model legume Medicago truncatula. This document outlines key methodologies, presents a consolidated view of major transcription factor families, and visualizes the experimental workflows and signaling pathways critical for advancing our understanding of gene regulation in this important plant species.

Medicago truncatula is a pivotal model organism for studying symbiotic nitrogen fixation, a process of immense agricultural and ecological importance. Transcription factors are the master regulators of this and other vital processes, making the discovery of novel players in this domain a high-priority research area. This guide serves as an in-depth resource to facilitate such discoveries.

A Landscape of Regulation: Transcription Factor Families in Medicago truncatula

Genome-wide studies have unveiled a vast and diverse repertoire of transcription factors in Medicago truncatula. These proteins are classified into families based on their conserved DNA-binding domains. Understanding the composition and expression of these families is the first step toward identifying novel members with specific functions.

Transcription Factor FamilyNumber of Identified Members in Medicago truncatulaKey Functions and Research Highlights
TCP 21Involved in leaf development, branching, and flower symmetry. miR319-targeted TCPs play a significant role in nodule development.[1][2]
Aux/IAA and ARF 25 MtIAA and 40 MtARFKey regulators of auxin responses, impacting a wide range of developmental processes.[3]
AP2/EREBP (Not specified)Includes the CBF subfamily. MtCBF4, a novel member, has been shown to enhance tolerance to drought and salt stress.[4]
AIL (AINTEGUMENTA-LIKE) 11Crucial for plant growth and development, particularly in regulating leaf size through cell proliferation.[5]
GRAS (Not specified)Members are involved in plant growth, development, and responses to abiotic and biotic stress.[6][7]
KNOX 5 Class 2 KNOX genesMtKNAT3/4/5-like factors are implicated in drought stress tolerance by regulating proline metabolism.[8][9][10]
GRF (Not specified)Novel nodule-specific GRF transcription factors have been identified as regulators of symbiotic nitrogen fixation.[11]

Charting the Course: Experimental Protocols for Discovery and Characterization

The identification and functional validation of novel transcription factors require a multi-pronged approach, combining computational predictions with rigorous experimental verification. Below are detailed protocols for key techniques in this pipeline.

Experimental Protocol 1: Genome-Wide In Silico Identification of Transcription Factor Families
  • Sequence Retrieval: Obtain the latest version of the Medicago truncatula genome and protein sequences from a repository such as Phytozome.[12]

  • HMM Profile Search: Utilize Hidden Markov Model (HMM) profiles of known transcription factor DNA-binding domains (e.g., from the Pfam database) to search the Medicago proteome using HMMER software.

  • Domain Verification: Confirm the presence of the characteristic DNA-binding domain in candidate protein sequences using tools like SMART or Pfam.

  • Phylogenetic Analysis: Align the identified protein sequences with known transcription factors from other plant species (e.g., Arabidopsis thaliana) using software like ClustalW or MUSCLE. Construct a phylogenetic tree using methods like Neighbor-Joining or Maximum Likelihood to classify the identified factors.[1][5]

  • Gene Structure and Motif Analysis: Analyze the exon-intron organization and identify conserved protein motifs outside the DNA-binding domain to support the phylogenetic classification.

Experimental Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
  • Tissue Preparation and Crosslinking: Harvest plant tissue (e.g., nodules) and crosslink protein-DNA complexes with formaldehyde.

  • Chromatin Shearing: Isolate nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody should be coupled to magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the antibody.

  • Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and identify peaks, which represent the binding sites of the transcription factor.

Experimental Protocol 3: Yeast One-Hybrid (Y1H) Assay
  • Bait Construction: Clone the promoter region of a putative target gene upstream of a reporter gene (e.g., HIS3, LacZ) in a yeast expression vector.

  • Prey Library Construction: Construct a cDNA library from the tissue of interest in a yeast activation domain (AD) fusion vector. This library will express various proteins as fusions with the GAL4 activation domain.

  • Yeast Transformation: Co-transform the bait vector and the prey library into a suitable yeast strain.

  • Selection and Screening: Plate the transformed yeast on a selective medium lacking histidine (or other relevant nutrient) and supplement with an inhibitor of the HIS3 gene product (e.g., 3-AT) to reduce background growth. Colonies that grow are those where the prey protein (transcription factor) binds to the bait promoter, activating the reporter gene.

  • Identification of Interacting Proteins: Isolate the prey plasmid from the positive yeast colonies and sequence the cDNA insert to identify the interacting transcription factor.[13]

Experimental Protocol 4: Electrophoretic Mobility Shift Assay (EMSA)
  • Protein Expression and Purification: Express the candidate transcription factor protein in E. coli or another suitable expression system and purify it.[11]

  • Probe Labeling: Synthesize a short DNA probe (20-50 bp) corresponding to the putative binding site and label it with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with the purified transcription factor protein in a binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescence/colorimetric detection (for non-radioactive labels). A "shifted" band indicates the formation of a protein-DNA complex.[11]

Experimental Protocol 5: Transient Assay Reporting Genome-wide Effects of Transcription Factors (TARGET)
  • Construct Preparation: Create a fusion protein of the transcription factor of interest with the glucocorticoid receptor (GR) domain.

  • Protoplast Transformation: Transform Medicago truncatula protoplasts with the TF-GR construct.

  • Induction and Inhibition: Treat the transformed protoplasts with cycloheximide (CHX) to inhibit new protein synthesis, followed by dexamethasone (DEX) to induce the nuclear translocation of the TF-GR fusion protein.

  • RNA Extraction and Sequencing: Harvest the protoplasts at different time points after DEX induction, extract RNA, and perform RNA-sequencing.

  • Data Analysis: Identify genes that are differentially expressed upon TF-GR nuclear import in the presence of CHX. These are the direct targets of the transcription factor.[13][14]

Visualizing the Path to Discovery and Function

To elucidate the intricate processes of transcription factor identification and their roles in signaling, the following diagrams provide a clear visual representation of these workflows and pathways.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Functional Characterization Phase in_silico In Silico Analysis (Genome-wide Scan) candidate_selection Candidate TF Selection in_silico->candidate_selection expression_atlas Gene Expression Atlas (MtGEA) expression_atlas->candidate_selection y1h Yeast One-Hybrid (Y1H) candidate_selection->y1h chip_seq ChIP-Seq candidate_selection->chip_seq target_assay TARGET Assay candidate_selection->target_assay transgenic_plants Generation of Transgenic Plants (Overexpression/RNAi) candidate_selection->transgenic_plants emsa EMSA y1h->emsa chip_seq->emsa phenotypic_analysis Phenotypic Analysis transgenic_plants->phenotypic_analysis downstream_analysis Downstream Gene Expression Analysis transgenic_plants->downstream_analysis

Figure 1: Experimental workflow for novel transcription factor identification.

signaling_pathway cluster_stress Abiotic Stress Signal cluster_tf_regulation Transcriptional Regulation cluster_response Plant Response drought Drought MtCBF4 MtCBF4 drought->MtCBF4 KNOX2 MtKNOX3-like (KNOX2) drought->KNOX2 salt Salinity salt->MtCBF4 stress_tolerance_genes Stress Tolerance Genes MtCBF4->stress_tolerance_genes activates PDH Proline Dehydrogenase (MtPDH) KNOX2->PDH represses proline_accumulation Proline Accumulation PDH->proline_accumulation degrades enhanced_tolerance Enhanced Stress Tolerance stress_tolerance_genes->enhanced_tolerance proline_accumulation->enhanced_tolerance

References

Methodological & Application

Application Notes and Protocols for Agrobacterium-mediated Transformation of Medicago truncatula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the genetic transformation of the model legume Medicago truncatula using Agrobacterium tumefaciens. The methodologies outlined are compiled from established protocols and are intended to serve as a comprehensive guide for stable transgene integration.

Introduction

Agrobacterium tumefaciens-mediated transformation is a widely used method for introducing foreign DNA into plants. In Medicago truncatula, this technique is fundamental for functional genomics, enabling the study of gene function through overexpression, knockdown, and gene editing approaches. The protocols generally rely on the high regenerative capacity of specific lines, such as R108 and Jemalong A17, and involve the co-cultivation of plant tissues with Agrobacterium, followed by somatic embryogenesis and plant regeneration.[1][2][3] Transformation efficiencies can reach up to 60% depending on the construct and selectable marker used, with transgenic plants typically produced within 4-8 months.[4]

Experimental Protocols

This protocol is primarily based on the transformation of leaf explants from the highly regenerable M. truncatula ecotype R108.[1][2][4] Variations for other ecotypes and explants are also noted.

Plant Material and Seed Sterilization
  • Seed Scarification and Sterilization : To break dormancy and sterilize the seeds, immerse Medicago truncatula seeds in concentrated sulfuric acid for 8-10 minutes.[5]

  • Washing : Thoroughly wash the seeds 5 times with sterile distilled water to remove any residual acid.[5]

  • Germination : Place approximately 15 scarified and sterilized seeds on Murashige and Skoog (MS) medium supplemented with 30 g/L sucrose.[5] Incubate at 23°C with a 12/12 hour light/dark cycle for 2-3 weeks to obtain sterile seedlings for explant preparation.[5]

Agrobacterium Preparation
  • Agrobacterium Strain : Utilize Agrobacterium tumefaciens strains known to be effective for M. truncatula transformation, such as EHA105 or AGL1.[6][7]

  • Culture Initiation : Streak the Agrobacterium strain carrying the binary vector of interest on solid YEB medium containing appropriate antibiotics for both the bacterial strain and the binary vector. Incubate at 28°C for 2-3 days.

  • Liquid Culture : Inoculate a single colony into liquid YEB medium with the same antibiotics and grow overnight at 28°C with shaking (200 rpm) until the culture reaches an optical density (OD600) of 0.5-1.0.

  • Infection Medium Preparation : Harvest the bacterial cells by centrifugation (e.g., 2300 x g for 5 minutes).[5] Resuspend the pellet in infiltration medium (MS medium with 50 g/L sucrose, 2 g/L glucose, pH 5.3) to a final OD600 of 0.5-0.6.[5]

  • Virulence Induction : Add acetosyringone to the bacterial suspension to a final concentration of 200 µM and incubate at room temperature for at least 2 hours to induce the vir genes.[5]

Explant Preparation and Co-cultivation
  • Explant Excision : Excise whole trifoliates or leaflets from 2-3 week-old sterile seedlings.[4]

  • Infection : Immerse the leaf explants in the prepared Agrobacterium suspension for 20-30 minutes. Sonication can be applied during this step to enhance infection efficiency.[4]

  • Co-cultivation : Blot the explants on sterile filter paper to remove excess bacteria and place them on a co-cultivation medium (e.g., SH3a) without antibiotics.[2][8] Incubate in the dark at 22-24°C for 2-3 days.[8] A visible halo of Agrobacterium growth around the explants is expected.[2][8]

Selection and Regeneration
  • Callus Induction : Transfer the explants to a callus-inducing medium (e.g., SH3a) containing a selective agent (e.g., kanamycin or hygromycin) and a bacteriostatic agent to inhibit Agrobacterium overgrowth (e.g., Timentin or Augmentin).[2][5] Incubate in the dark for 2-6 weeks, with subcultures to fresh medium every 2 weeks.[5][8] During this phase, the leaf explants will proliferate and form callus.[2][8]

  • Somatic Embryogenesis : Transfer the developing calli to a hormone-free medium (e.g., SH9) and move them to a 12-hour photoperiod at 24°C.[8] Subculture every 3 weeks. Friable, green calli will begin to form pre-embryos after 3-6 weeks on this medium.[8]

  • Embryo Maturation and Plantlet Development : True embryos will develop from the pre-embryos around 20-30 days after transfer to the SH9 medium.[8]

  • Rooting and Acclimatization : Once plantlets have developed a sufficient shoot and root system, transfer them to a rooting medium if necessary, and then acclimatize them in soil.

Data Presentation

Table 1: Composition of Media for Medicago truncatula Transformation

MediumBasePhytohormonesAntibiotics/Selection AgentsOther ComponentspH
Germination Medium MS salts and vitamins--30 g/L Sucrose, 0.7% Agar5.8
Infiltration Medium MS salts--50 g/L Sucrose, 2 g/L Glucose, 200 µM Acetosyringone5.3[5]
SH3a (Callus Induction) SH salts and vitamins4 mg/L 2,4-D, 0.5 mg/L KinetinKanamycin (40 mg/L) or Hygromycin (as required), Augmentin (800 mg/L)30 g/L Sucrose, 0.8% Agar5.8
SH9 (Embryo Development) SH salts and vitamins-Kanamycin (40 mg/L) or Hygromycin (as required), Augmentin (400 mg/L)30 g/L Sucrose, 0.8% Agar5.8

Table 2: Key Quantitative Parameters in the Transformation Protocol

ParameterValueUnitStage
Seed Scarification8-10minutesSeed Preparation
Germination Temperature23°CSeedling Growth
Agrobacterium Culture OD6000.5 - 1.0Bacterial Preparation
Agrobacterium Infiltration OD6000.5 - 0.6Infection
Acetosyringone Concentration200µMVirulence Induction
Co-cultivation Duration2-3daysInfection
Callus Induction Duration2-6weeksSelection & Regeneration
Somatic Embryogenesis Duration3-6weeksSelection & Regeneration
Overall Time to Transgenic Plant4-8monthsEntire Protocol
Transformation Efficiencyup to 60%Outcome

Visualizations

Experimental Workflow

Agrobacterium_Transformation_Workflow Seed_Sterilization Seed Sterilization & Germination Seedling_Growth Seedling Growth (2-3 weeks) Seed_Sterilization->Seedling_Growth Explant_Preparation Explant Preparation (Leaf Discs) Seedling_Growth->Explant_Preparation Infection Infection & Co-cultivation (2-3 days) Explant_Preparation->Infection Agro_Prep Agrobacterium Culture & Preparation Agro_Prep->Infection Selection_Callus Selection & Callus Induction (2-6 weeks) Infection->Selection_Callus Somatic_Embryogenesis Somatic Embryogenesis (3-6 weeks) Selection_Callus->Somatic_Embryogenesis Plantlet_Regeneration Plantlet Regeneration & Rooting Somatic_Embryogenesis->Plantlet_Regeneration Acclimatization Acclimatization & Growth Plantlet_Regeneration->Acclimatization Transgenic_Plant T0 Transgenic Plant Acclimatization->Transgenic_Plant

Caption: Workflow for Agrobacterium-mediated transformation of Medicago truncatula.

T-DNA Transfer Mechanism

T_DNA_Transfer cluster_Agrobacterium Agrobacterium cluster_Plant_Cell Plant Cell Agrobacterium Agrobacterium cell Ti_Plasmid Ti-Plasmid Vir_Genes vir Genes T_DNA T-DNA T_Complex T-Complex (T-DNA + VirD2/VirE2) Vir_Genes->T_Complex excises & binds VirA_VirG VirA/VirG Two-Component System VirA_VirG->Vir_Genes activates Type_IV_Secretion Type IV Secretion System T_Complex->Type_IV_Secretion exported via Plant_Nucleus Nucleus Type_IV_Secretion->Plant_Nucleus transfers to Plant_Cell Plant Cell Plant_Chromosome Plant Chromosome Plant_Nucleus->Plant_Chromosome integrates into Acetosyringone Acetosyringone (from wounded plant) Acetosyringone->VirA_VirG sensed by

Caption: Generalized mechanism of T-DNA transfer from Agrobacterium to the plant cell.

References

Application Notes and Protocols for CRISPR/Cas9 Gene Editing in Medicago Protoplasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the CRISPR/Cas9 system for targeted gene editing in Medicago protoplasts. The protocols detailed below cover protoplast isolation, vector construction, PEG-mediated transformation, and subsequent analysis of editing efficiency. This powerful technique enables rapid functional gene analysis and the development of precisely modified plant lines for research and biotechnological applications.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from established protocols for CRISPR/Cas9 gene editing in Medicago protoplasts, providing a comparative overview for experimental planning.

Table 1: Protoplast Isolation and Transformation Parameters

ParameterMedicago truncatula (Root Protoplasts)[1][2]Medicago truncatula (Mesophyll Protoplasts)[3][4]General Plant Protoplasts (for comparison)
Starting Material 5-6 day old seedlingsGreenhouse-grown plants[3][4]Varies by species
Enzyme Solution Not specifiedNot specifiedCellulase, Macerozyme, Pectolyase
Protoplast Yield Not specifiedNot specified~75 x 10⁶ per gram of leaf material[5]
Protoplast Density for Culture Not specified6-8 x 10⁵ protoplasts/mL[3][4]Varies
Transformation Method PEG-mediated[1][2]Not specified for CRISPR, but regeneration protocol exists[3][4]PEG-mediated[6][7][8][9]
Plasmid DNA Concentration ~1 µg/µL[2]Not applicable20 µg[10]
Protoplast Concentration for Transformation 10⁴ protoplasts in 200 µL[2]Not applicable10⁵ protoplasts in 100 µL[11]
PEG Concentration Equal volume of PEG solution to protoplast/DNA mix[2]Not applicable20%[10]
Incubation Time with PEG 5 minutes[2]Not applicable15 minutes[10]
Transformation Efficiency Not specified for gene editingNot applicableUp to 87% (GFP reporter)[5]

Table 2: CRISPR/Cas9 Gene Editing Efficiency in Medicago

Promoter for Cas9Target GeneEditing Efficiency in M. truncatulaNotes
Arabidopsis UBQ10 promoterPhytoene desaturase (PDS)70%[12]This promoter showed a four-fold higher mutation efficiency compared to the 35S promoter.[12]
35S promoterPhytoene desaturase (PDS)~17.5% (inferred)The UBQ10 promoter provided a four-fold improvement over the 35S promoter.[12]
Not specifiedMtNF-YB104.7% - 7.3%Editing efficiency was noted to be quite low, potentially due to the gene's role in regeneration.[13]

Experimental Protocols

Protocol 1: Protoplast Isolation from Medicago truncatula Roots[1][2]

This protocol is adapted for isolating protoplasts from the roots of the model legume Medicago truncatula.

1. Plant Growth and Preparation:

  • Scarify M. truncatula (ecotype A17) seeds with concentrated H₂SO₄ for 5-7 minutes, then surface sterilize with 10% sodium hypochlorite solution for 5-10 minutes.[2]
  • Wash seeds five times in sterile water and keep them overnight in water.[2]
  • Germinate seeds on a 1x B5 medium. Grow seedlings for 5-6 days in a growth chamber with a 16 h light/8 h dark cycle.[1] Healthy plant growth is critical for successful protoplast isolation.[1]

2. Protoplast Isolation:

  • (Detailed enzyme solution composition and incubation conditions are not fully specified in the source material, but a general procedure involves enzymatic digestion of the cell wall.)
  • After digestion, purify the protoplasts.

Protocol 2: PEG-Mediated Transformation of Medicago Root Protoplasts[2]

This protocol describes the introduction of CRISPR/Cas9 plasmids into isolated Medicago root protoplasts using a PEG-calcium fusion method.[1]

1. Preparation:

  • Resuspend the isolated protoplasts in a suitable buffer.
  • Prepare high-quality plasmid DNA containing the Cas9 and sgRNA expression cassettes at a concentration of approximately 1 µg/µL.[2]

2. Transformation:

  • In a 5 mL round-bottom tube, add 20 µL of the plasmid DNA solution.[2]
  • Gently mix in 200 µL of the protoplast suspension (containing approximately 10⁴ protoplasts).[2]
  • Add 220 µL of PEG solution (equal volume to the protoplast/DNA mixture) and mix well by gently tapping the tube.[2]
  • Incubate the mixture for 5 minutes at room temperature.[2]

3. Post-Transformation:

  • Terminate the transformation by adding 880-900 µL of W5 solution and mix gently by inverting the tube.[2]
  • Centrifuge at 400 RCF for 2 minutes at 4°C to pellet the protoplasts.[2]
  • Discard the supernatant and resuspend the protoplasts in a suitable culture medium.

Protocol 3: Vector Construction for CRISPR/Cas9 Gene Editing[14]

This protocol outlines the assembly of a plant transformation vector for expressing Cas9 and a specific sgRNA.

1. sgRNA Cassette Assembly:

  • Amplify the Medicago truncatula U6.6 (MtU6) promoter (352 bp) and the sgRNA scaffold (83 bp) from a pUC-based plasmid.[14]
  • Synthesize an oligonucleotide corresponding to the 20-nucleotide target sequence.[14][15]
  • Loosely assemble the three fragments (promoter, target sequence, and scaffold) in a ligation-free cloning reaction.[14]
  • Use this assembly as a template for a subsequent PCR to amplify the complete sgRNA expression construct.[14]

2. Final Vector Assembly:

  • Assemble the amplified sgRNA expression construct into a plant transformation vector that also contains the Cas9 nuclease expression cassette.[14] This vector can then be used for protoplast transformation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow A Medicago truncatula Seed Germination & Seedling Growth C Protoplast Isolation from Seedling Roots A->C B sgRNA Design & CRISPR/Cas9 Vector Construction D PEG-mediated Transformation of Protoplasts B->D C->D E Incubation of Transformed Protoplasts D->E F Genomic DNA Extraction E->F I Protoplast Culture & Plant Regeneration E->I G PCR Amplification of Target Locus & Sequencing F->G H Analysis of Editing Efficiency G->H

Caption: Experimental workflow for CRISPR/Cas9 gene editing in Medicago protoplasts.

protoplast_isolation_stress_response A Enzymatic Digestion of Cell Wall (Protoplast Isolation) B Mechanical & Osmotic Stress A->B C Reactive Oxygen Species (ROS) Burst B->C D Activation of Stress Signaling Pathways C->D E Changes in Gene Expression D->E F Cell Wall Regeneration & Cell Division E->F crispr_cas9_mechanism A Cas9 Nuclease C Formation of Cas9-sgRNA Ribonucleoprotein (RNP) Complex A->C B single guide RNA (sgRNA) B->C D Target DNA Recognition & Binding C->D E Cas9-mediated Double-Strand Break (DSB) D->E F Non-Homologous End Joining (NHEJ) E->F G Insertions/Deletions (Indels) -> Gene Knockout F->G

References

Application Notes and Protocols for High-Throughput Phenotyping of Medicago for Drought Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput phenotyping of Medicago species to assess drought tolerance. The methodologies described herein are designed to facilitate the screening of large plant populations to identify drought-resistant genotypes, understand the physiological and molecular mechanisms of drought tolerance, and accelerate breeding programs.

Introduction to High-Throughput Phenotyping for Drought Tolerance

Drought is a major environmental stress that limits crop productivity worldwide. Developing drought-tolerant cultivars is a critical strategy to ensure food security in the face of climate change. Medicago, a genus of forage legumes including the model plant Medicago truncatula and the widely cultivated alfalfa (Medicago sativa), is of significant agricultural importance. High-throughput phenotyping (HTP) platforms offer a non-destructive and efficient means to assess plant performance under drought conditions by measuring morphological, physiological, and biochemical traits on a large scale.[1][2][3][4][5]

This document outlines protocols for image-based phenotyping of shoot and root systems, as well as key physiological and biochemical assays that serve as indicators of drought stress response in Medicago.

High-Throughput Shoot Phenotyping

Image-based shoot phenotyping allows for the dynamic and non-invasive quantification of plant growth and physiological status. Common imaging technologies include RGB, chlorophyll fluorescence, thermal infrared, and hyperspectral imaging.[1][6]

RGB Imaging for Morphological Analysis

Principle: RGB (Red, Green, Blue) imaging is a cost-effective method to monitor plant growth, architecture, and color changes over time. Changes in projected shoot area, plant height, and color indices can be used to quantify the impact of drought stress on plant growth and senescence.[7][8]

Experimental Protocol:

  • Plant Growth and Drought Treatment:

    • Grow Medicago plants in individual pots on an automated conveyor system within a controlled environment chamber.

    • Establish a well-watered control group and a drought-stress group.

    • Induce drought by withholding water and monitoring soil moisture content until it reaches a predetermined level (e.g., 30% field capacity).[9] Maintain this level for the duration of the experiment for the drought-stressed group.

  • Image Acquisition:

    • Utilize an automated imaging station equipped with top-view and side-view RGB cameras.

    • Capture images of each plant at regular intervals (e.g., daily).

    • Ensure consistent lighting conditions for all image acquisitions.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ with custom scripts, PlantCV) to segment plants from the background.

    • Extract morphological traits such as:

      • Projected Shoot Area (PSA): The total number of plant pixels in the image, as a proxy for biomass.

      • Plant Height: The vertical distance from the base of the stem to the highest point of the plant.

      • Color Indices: Calculate indices like the Normalized Green-Red Difference Index (NGRDI) to quantify leaf greenness and senescence.

Data Presentation:

Table 1: Morphological Traits of Medicago Genotypes under Control and Drought Conditions

GenotypeTreatmentProjected Shoot Area (pixels)Plant Height (cm)NGRDI
Tolerant Control50,000 ± 3,50025 ± 2.00.35 ± 0.03
Drought35,000 ± 2,80020 ± 1.50.25 ± 0.04
Sensitive Control48,000 ± 4,00024 ± 2.20.34 ± 0.03
Drought20,000 ± 2,50015 ± 1.80.15 ± 0.05

Note: Data are representative and should be replaced with actual experimental results.

Chlorophyll Fluorescence Imaging for Photosynthetic Efficiency

Principle: Chlorophyll fluorescence imaging assesses the efficiency of Photosystem II (PSII), a key component of the photosynthetic machinery that is sensitive to drought stress. The maximum quantum efficiency of PSII (Fv/Fm) is a widely used parameter to detect stress-induced photoinhibition.[6][10][11][12][13]

Experimental Protocol:

  • Plant Preparation: Dark-adapt the plants for at least 30 minutes before measurement. This ensures that all reaction centers of PSII are open.

  • Image Acquisition:

    • Use a chlorophyll fluorescence imaging system (e.g., PAM imager).

    • A saturating pulse of light is applied to the dark-adapted plant to measure the maximum fluorescence (Fm).

    • The minimal fluorescence (Fo) is measured just before the saturating pulse.

  • Image Analysis:

    • The imaging software calculates the Fv/Fm for each pixel, where Fv = Fm - Fo.

    • Generate a false-color image representing the Fv/Fm values across the plant.

    • Calculate the average Fv/Fm for the entire shoot.

Data Presentation:

Table 2: Photosynthetic Efficiency (Fv/Fm) of Medicago Genotypes under Drought Stress

GenotypeTreatmentFv/Fm
Tolerant Control0.83 ± 0.02
Drought0.75 ± 0.03
Sensitive Control0.82 ± 0.02
Drought0.60 ± 0.04

Note: Data are representative.

Thermal Imaging for Canopy Temperature

Principle: Stomatal closure is a primary response to drought to conserve water, which leads to a decrease in transpirational cooling and an increase in leaf temperature. Thermal imaging can detect these temperature changes, providing an indirect measure of stomatal conductance.[14][15][16][17][18]

Experimental Protocol:

  • Image Acquisition:

    • Use a thermal infrared camera mounted on the HTP system.

    • Capture thermal images of the plant canopy.

    • Include wet and dry reference surfaces in the image for calibration and calculation of stress indices.[15]

  • Image Analysis:

    • Extract the average canopy temperature from the thermal images.

    • Calculate the Crop Water Stress Index (CWSI) using the canopy temperature and the temperatures of the wet and dry reference surfaces.

Data Presentation:

Table 3: Canopy Temperature and Crop Water Stress Index (CWSI) in Medicago

GenotypeTreatmentCanopy Temperature (°C)CWSI
Tolerant Control25.5 ± 0.50.15 ± 0.05
Drought28.0 ± 0.70.40 ± 0.08
Sensitive Control25.7 ± 0.60.18 ± 0.06
Drought30.5 ± 0.80.75 ± 0.10

Note: Data are representative.

Hyperspectral Imaging for Physiological Status

Principle: Hyperspectral imaging captures the reflectance of light across a wide range of wavelengths, providing detailed spectral signatures of the plant. These signatures can be used to derive various vegetation indices (VIs) that are correlated with physiological parameters such as water content, pigment concentration, and nutrient status.[3][9][19][20][21]

Experimental Protocol:

  • Image Acquisition:

    • Use a hyperspectral camera (e.g., VNIR range) integrated into the HTP platform.

    • Acquire hyperspectral data cubes for each plant.

  • Data Analysis:

    • Pre-process the hyperspectral data to correct for illumination and sensor noise.

    • Extract the spectral reflectance curve for each plant.

    • Calculate relevant VIs, such as the Normalized Difference Vegetation Index (NDVI) and the Photochemical Reflectance Index (PRI), which are sensitive to drought-induced changes.

Data Presentation:

Table 4: Hyperspectral Vegetation Indices for Medicago under Drought

GenotypeTreatmentNDVIPRI
Tolerant Control0.85 ± 0.040.10 ± 0.02
Drought0.70 ± 0.05-0.05 ± 0.03
Sensitive Control0.84 ± 0.040.09 ± 0.02
Drought0.55 ± 0.06-0.15 ± 0.04

Note: Data are representative.

High-Throughput Root Phenotyping

Root system architecture (RSA) is a critical determinant of drought tolerance, as it governs the plant's ability to explore the soil for water.

Principle: Rhizotrons are transparent growth containers that allow for non-destructive imaging of root growth over time. Automated imaging and analysis can quantify various RSA traits.[1][4][22][23][24]

Experimental Protocol:

  • Plant Growth:

    • Grow Medicago seedlings in soil-filled rhizotrons.

    • Apply drought stress as described for shoot phenotyping.

  • Image Acquisition:

    • Use an automated root imaging system (e.g., RhizoCab™) to capture images of the root systems through the transparent plate of the rhizotron at regular intervals.[1]

  • Image Analysis:

    • Use root analysis software (e.g., RhizoVision Explorer, SmartRoot) to segment the roots from the soil background.[4]

    • Extract RSA traits such as:

      • Total Root Length: The cumulative length of all roots.

      • Root System Depth: The maximum vertical penetration of the roots.

      • Root Surface Area: The total surface area of the root system.

Data Presentation:

Table 5: Root System Architecture Traits of Medicago Genotypes

GenotypeTreatmentTotal Root Length (cm)Root System Depth (cm)
Tolerant Control150 ± 1520 ± 2
Drought180 ± 2025 ± 3
Sensitive Control140 ± 1818 ± 2
Drought100 ± 1215 ± 2

Note: Data are representative and reflect the common observation that tolerant genotypes may exhibit increased root growth under mild to moderate drought.

Physiological and Biochemical Assays

These assays provide quantitative data on the metabolic adjustments of Medicago in response to drought.

Antioxidant Enzyme Activity

Principle: Drought stress leads to the production of reactive oxygen species (ROS). Plants upregulate antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) to scavenge ROS and mitigate oxidative damage.[25][26][27]

Experimental Protocol:

  • Sample Preparation: Harvest leaf tissue, freeze in liquid nitrogen, and store at -80°C. Homogenize the tissue in an appropriate extraction buffer.

  • Enzyme Assays (Spectrophotometric):

    • SOD: Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • POD: Measure the oxidation of a substrate (e.g., guaiacol) in the presence of H₂O₂.[28]

    • CAT: Measure the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.[28]

  • Protein Quantification: Determine the total protein content of the extracts (e.g., using the Bradford assay) to normalize enzyme activity.[29]

Data Presentation:

Table 6: Antioxidant Enzyme Activity in Medicago Leaves

GenotypeTreatmentSOD (U/mg protein)POD (U/mg protein)CAT (U/mg protein)
Tolerant Control50 ± 510 ± 120 ± 2
Drought80 ± 825 ± 340 ± 4
Sensitive Control48 ± 612 ± 222 ± 3
Drought55 ± 715 ± 225 ± 3

Note: U = unit of enzyme activity. Data are representative.

Osmolyte Accumulation (Proline and Soluble Sugars)

Principle: Plants accumulate compatible solutes like proline and soluble sugars to maintain cell turgor and protect cellular structures under osmotic stress.[30][31][32][33]

Experimental Protocol:

  • Sample Preparation: Use freeze-dried leaf or root tissue.

  • Proline Assay:

    • Extract proline with sulfosalicylic acid.

    • React the extract with acid ninhydrin and measure the absorbance of the chromophore at 520 nm.[31]

  • Soluble Sugar Assay:

    • Extract soluble sugars with ethanol.

    • React the extract with anthrone reagent and measure the absorbance at 625 nm.[30]

Data Presentation:

Table 7: Proline and Soluble Sugar Content in Medicago Tissues

GenotypeTissueTreatmentProline (μmol/g DW)Soluble Sugars (mg/g DW)
Tolerant LeafControl5 ± 120 ± 3
LeafDrought50 ± 645 ± 5
Sensitive LeafControl4 ± 122 ± 4
LeafDrought20 ± 430 ± 4

Note: DW = Dry Weight. Data are representative.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_phenotyping High-Throughput Phenotyping cluster_analysis Data Analysis cluster_outcome Outcome Plant_Growth Medicago Growth (Controlled Environment) Drought_Induction Drought Stress Induction (Water Withholding) Plant_Growth->Drought_Induction Control_Group Control Group (Well-Watered) Plant_Growth->Control_Group HTP_Imaging Automated Imaging (RGB, Fluorescence, Thermal, Hyperspectral) Drought_Induction->HTP_Imaging Root_Imaging Rhizotron Imaging Drought_Induction->Root_Imaging Biochemical_Assays Physiological & Biochemical Assays (Enzymes, Osmolytes) Drought_Induction->Biochemical_Assays Sample Collection Control_Group->HTP_Imaging Control_Group->Root_Imaging Control_Group->Biochemical_Assays Sample Collection Image_Analysis Image Processing & Trait Extraction HTP_Imaging->Image_Analysis Root_Imaging->Image_Analysis Data_Integration Data Integration & Statistical Analysis Image_Analysis->Data_Integration Biochemical_Assays->Data_Integration Drought_Tolerance_Assessment Drought Tolerance Assessment Data_Integration->Drought_Tolerance_Assessment

Caption: High-throughput phenotyping workflow for Medicago drought tolerance.

ABA Signaling Pathway in Drought Stress

Caption: Simplified ABA signaling pathway under drought stress.[34][35][36][37]

References

Application Notes and Protocols for the Isolation and Culturing of Rhizobia from Medicago Nodules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed methodologies for the isolation, cultivation, and verification of rhizobia from the root nodules of Medicago species. Rhizobia are a genus of Gram-negative soil bacteria that engage in a symbiotic relationship with legumes, fixing atmospheric nitrogen in specialized root structures called nodules. The ability to isolate and culture these bacteria is fundamental for research in nitrogen fixation, plant-microbe interactions, and the development of biofertilizers. These protocols outline the necessary steps, from nodule collection to pure culture maintenance, ensuring a high likelihood of successful isolation.

Data Presentation

Table 1: Reagents for Surface Sterilization of Medicago Nodules
ReagentConcentrationExposure TimePurpose
Ethanol70-95%5-30 secondsWets the nodule surface and removes air bubbles.[1][2]
Sodium Hypochlorite (NaOCl)2-5% (v/v)3-5 minutesPrimary surface sterilant to kill microbial contaminants.[1][2][3]
Mercuric Chloride (HgCl₂)0.1%30 seconds - 5 minutesAlternative, highly effective surface sterilant (use with caution due to toxicity).[4][5]
Sterile Distilled WaterN/AMultiple rinsesTo remove all traces of the sterilizing agents.[1][2]
Table 2: Composition of Yeast Extract Mannitol Agar (YEMA) Medium
ComponentQuantity per 1 LiterPurpose
Mannitol10.0 gCarbon and energy source.[6]
Dipotassium Phosphate (K₂HPO₄)0.5 gBuffering agent.[6][7]
Magnesium Sulfate (MgSO₄·7H₂O)0.2 gSource of magnesium ions.[6][7]
Sodium Chloride (NaCl)0.1 gOsmotic stabilizer.[6][7]
Yeast Extract0.5-1.0 gSource of nitrogen, vitamins, and growth factors.[6]
Agar15.0-20.0 gSolidifying agent.[6]
Final pH6.8 ± 0.2Optimal pH for rhizobia growth.[6]
Table 3: Differential Indicators for YEMA Medium
IndicatorConcentrationObservation for Rhizobia
Congo Red (CR)2.5 ml of 1% (w/v) solution per literColonies are typically white, translucent, and do not absorb the dye.[1][8]
Bromothymol Blue (BTB)10 ml of 0.5% (w/v) solution per literFast-growing rhizobia produce an acidic reaction (yellow), while slow-growing ones produce an alkaline reaction (blue).[1]

Experimental Protocols

Protocol 1: Isolation of Rhizobia from Medicago Nodules

This protocol details the steps for the surface sterilization of nodules and the subsequent isolation of rhizobia.

Materials:

  • Healthy, pink Medicago root nodules[1]

  • 70-95% Ethanol[1][2]

  • 2-5% Sodium Hypochlorite solution[1][2][3]

  • Sterile distilled water

  • Sterile forceps[1]

  • Sterile petri dishes

  • Sterile glass rod[2]

  • YEMA plates with Congo Red

  • Micropipette and sterile tips

  • Incubator set to 28-30°C

Procedure:

  • Nodule Collection: Excise healthy, firm, and pinkish nodules from the roots of a Medicago plant.[1] The pink-red interior indicates active nitrogen fixation.

  • Washing: Thoroughly wash the nodules with tap water to remove adhering soil particles.[4]

  • Surface Sterilization: a. Immerse the nodules in 95% ethanol for 5-10 seconds to break the surface tension.[1][2] b. Transfer the nodules to a 3-5% (v/v) solution of sodium hypochlorite for 3-5 minutes.[1][2] c. Using sterile forceps, transfer the nodules through 5-6 successive rinses of sterile distilled water to remove any residual sterilant.[1][2]

  • Nodule Crushing: a. Place a single, surface-sterilized nodule in a sterile petri dish. b. Add a drop of sterile water or 0.85% saline solution.[2] c. Crush the nodule with a sterile glass rod until a milky suspension is formed.[2]

  • Streaking for Isolation: a. Using a sterile inoculation loop or micropipette, take a sample of the nodule suspension. b. Streak the suspension onto a YEMA plate containing Congo Red. c. Seal the plates and incubate them in an inverted position at 28-30°C for 3-10 days.[8]

  • Colony Selection: a. Observe the plates for the appearance of colonies. Rhizobia colonies are typically circular, convex, mucoid, and white or translucent, showing little to no absorption of the Congo Red dye.[1] b. Select a single, well-isolated colony for purification.

Protocol 2: Purification and Maintenance of Rhizobial Cultures

This protocol describes how to obtain a pure culture from a single colony and how to maintain it.

Materials:

  • YEMA plates from Protocol 1 with isolated colonies

  • Fresh YEMA plates

  • Sterile inoculation loops

  • YEMA slants

  • Glycerol (20%)

  • Cryovials

Procedure:

  • Purification: a. Using a sterile inoculation loop, pick a single, characteristic rhizobial colony from the initial isolation plate. b. Streak this colony onto a fresh YEMA plate to obtain a pure culture. c. Incubate at 28-30°C until colonies appear.

  • Short-Term Storage: a. Once a pure culture is obtained, streak the bacteria onto a YEMA slant. b. Incubate until sufficient growth is observed. c. Store the slants at 4°C for short-term use (up to 3 months).

  • Long-Term Storage: a. Inoculate a single colony into Yeast Extract Mannitol (YEM) broth and grow to the late log phase. b. Add an equal volume of sterile 40% glycerol to the broth culture to achieve a final concentration of 20% glycerol. c. Aliquot the mixture into cryovials and store at -80°C for long-term preservation.

Protocol 3: Authentication of Rhizobial Isolates

This protocol, often referred to as a plant infection test, confirms that the isolated bacteria are indeed rhizobia capable of nodulating their host plant.

Materials:

  • Pure rhizobial culture

  • Medicago seeds

  • 70% Ethanol

  • 3% Sodium Hypochlorite

  • Sterile water

  • Growth pouches or pots with a sterile substrate (e.g., vermiculite, sand)

  • Nitrogen-free plant nutrient solution

  • Growth chamber or greenhouse

Procedure:

  • Seed Sterilization: a. Surface sterilize Medicago seeds by immersing them in 70% ethanol for 30 seconds, followed by 3% sodium hypochlorite for 3 minutes.[2] b. Rinse the seeds thoroughly with multiple changes of sterile water.

  • Seed Germination: Germinate the sterilized seeds on a sterile agar plate in the dark.

  • Inoculation: a. Prepare an inoculum by growing the purified rhizobial isolate in YEM broth to a high cell density. b. Transfer the germinated seedlings to the sterile growth pouches or pots. c. Inoculate each seedling with 1 ml of the rhizobial broth culture. Include uninoculated control plants.

  • Growth and Observation: a. Grow the plants in a growth chamber or greenhouse for 3-4 weeks, providing the nitrogen-free nutrient solution. b. After the growth period, carefully uproot the plants and observe the roots for the presence of nodules. The formation of nodules on inoculated plants and their absence on control plants confirms the rhizobial identity of the isolate.

Visualizations

experimental_workflow nodule_collection 1. Nodule Collection (Healthy, pink nodules from Medicago) washing 2. Washing (Remove soil) nodule_collection->washing sterilization 3. Surface Sterilization (Ethanol -> NaOCl -> Sterile H₂O rinses) washing->sterilization crushing 4. Nodule Crushing (Release bacteroids in sterile water) sterilization->crushing streaking 5. Streaking (On YEMA + Congo Red plates) crushing->streaking incubation 6. Incubation (28-30°C for 3-10 days) streaking->incubation colony_selection 7. Colony Selection (Select single, mucoid, white colonies) incubation->colony_selection purification 8. Purification (Re-streak on fresh YEMA) colony_selection->purification authentication 9. Authentication (Plant infection test) purification->authentication storage 10. Storage (Slants or -80°C glycerol stocks) purification->storage

Caption: Workflow for isolating and culturing rhizobia.

signaling_pathway plant Medicago Plant rhizobia Rhizobia in Soil plant->rhizobia Symbiotic Signaling nodules Root Nodules Formed rhizobia->nodules Infection & Nodule Formation isolation Isolation Protocol nodules->isolation Nodule Collection pure_culture Pure Rhizobial Culture isolation->pure_culture Culturing & Purification

Caption: Logical relationship in rhizobia isolation.

References

Application of Virus-Induced Gene Silencing (VIGS) in Medicago

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Virus-Induced Gene Silencing (VIGS) is a powerful and rapid reverse genetics tool for the functional analysis of genes in plants. This technology leverages the plant's natural defense mechanism against viruses to silence specific endogenous genes. In the model legume Medicago truncatula, VIGS has been successfully employed to investigate gene functions across a wide range of biological processes, including symbiotic nitrogen fixation, mycorrhizal associations, and developmental pathways. This document provides detailed application notes and protocols for performing VIGS in Medicago species, primarily focusing on Medicago truncatula, using the Pea early browning virus (PEBV) vector system.

Principle of VIGS

VIGS initiates post-transcriptional gene silencing (PTGS) in plants. The process begins with the introduction of a viral vector engineered to carry a fragment of a host target gene. As the virus replicates and spreads throughout the plant, it produces double-stranded RNA (dsRNA) corresponding to the inserted gene fragment. The plant's Dicer-like enzymes recognize and cleave this dsRNA into small interfering RNAs (siRNAs). These siRNAs are then incorporated into the RNA-induced silencing complex (RISC), which targets and degrades the endogenous mRNA of the target gene, leading to a transient "knockdown" of gene expression.[1]

VIGS Vectors for Medicago

The most commonly used and effective VIGS vectors for Medicago truncatula are based on the Pea early browning virus (PEBV).[2][3][4] The system typically consists of two binary vectors, pCAPE1 and pCAPE2, which are delivered into the plant via Agrobacterium tumefaciens-mediated inoculation.[2][3][4]

  • pCAPE1: This vector carries the RNA1 of the PEBV genome, which is essential for viral replication.

  • pCAPE2: This vector contains the PEBV RNA2, which has been modified to include a multiple cloning site for the insertion of the target gene fragment, replacing the genes required for nematode transmission.[5]

Experimental Workflow

The overall workflow for a VIGS experiment in Medicago truncatula involves several key stages, from the initial selection and cloning of the target gene fragment to the final analysis of the silenced phenotype.

VIGS_Workflow cluster_prep Preparation cluster_plant_work Plant Inoculation & Growth cluster_analysis Analysis Target_Selection Target Gene Selection & Primer Design Cloning Cloning of Gene Fragment into pCAPE2 Vector Target_Selection->Cloning PCR Amplification Transformation Transformation into Agrobacterium Cloning->Transformation Agro_Culture Agrobacterium Culture Preparation Transformation->Agro_Culture Infiltration Agroinfiltration of Medicago Seedlings Agro_Culture->Infiltration Plant_Growth Plant Growth and Silencing Development Infiltration->Plant_Growth Phenotyping Phenotypic Analysis Plant_Growth->Phenotyping Molecular_Analysis Molecular Analysis (qRT-PCR) Phenotyping->Molecular_Analysis Nod_Factor_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response NodFactor Nod Factor NFP_LYK3 NFP/LYK3 (Receptor Complex) NodFactor->NFP_LYK3 Binding DMI2 DMI2 NFP_LYK3->DMI2 DMI1 DMI1 Ca_Spiking Calcium Spiking DMI1->Ca_Spiking DMI2->DMI1 CCaMK_IPD3 CCaMK/IPD3 Ca_Spiking->CCaMK_IPD3 Activation NSP1_NSP2 NSP1/NSP2 CCaMK_IPD3->NSP1_NSP2 NIN NIN NSP1_NSP2->NIN Activation of Expression ERN1 ERN1 NIN->ERN1 Nodule_Organogenesis Nodule Organogenesis & Infection NIN->Nodule_Organogenesis ERN1->Nodule_Organogenesis

References

Application Notes and Protocols for Laser Capture Microdissection of Medicago Root Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Laser Capture Microdissection (LCM) in the study of Medicago truncatula root tissues. This powerful technique allows for the isolation of specific cell types or tissues from complex root structures, enabling precise downstream molecular analysis.

Application Notes

Laser Capture Microdissection (LCM) is a valuable tool for investigating the intricate cellular and molecular processes within Medicago truncatula roots, particularly in the context of symbiotic relationships with rhizobia and mycorrhizal fungi. By isolating pure populations of cells, researchers can overcome the limitations of whole-organ analysis, where the molecular signatures of rare or specific cell types are often diluted.

Key applications of LCM in Medicago root research include:

  • Spatial and Temporal Gene Expression Analysis: LCM coupled with transcriptomics (microarrays or RNA-sequencing) allows for the characterization of gene expression profiles in distinct root tissues (e.g., epidermis, cortex, vascular cylinder) and specialized structures like nodules at different developmental stages.[1][2][3] This has been instrumental in identifying genes involved in the early stages of nodulation signaling and symbiosome development.[1][2][4]

  • Investigating Plant-Microbe Interactions: Researchers have successfully used LCM to study the molecular dialogue between Medicago and its symbiotic partners. By separately analyzing infected and uninfected cells, it is possible to identify plant genes that are specifically up- or down-regulated in response to microbial colonization.[1][2][4]

  • Cell-Type Specific Proteomics and Metabolomics: While more challenging due to lower starting material, LCM can be coupled with mass spectrometry to analyze the proteome and metabolome of specific root cell populations. This provides insights into the functional roles of proteins and the metabolic state of cells during various biological processes.

  • Drug Discovery and Target Identification: For professionals in drug development, LCM can be a powerful tool to identify novel molecular targets. By comparing the molecular profiles of cells from treated versus untreated plants, or from different stages of a disease or symbiotic interaction, specific genes, proteins, or metabolites that are critical for a particular process can be identified.

Quantitative Data from LCM-based Transcriptomic Studies

The following tables summarize quantitative data from studies that have utilized LCM to investigate gene expression in Medicago truncatula roots and nodules.

Study FocusTissue/Cell TypeTreatment/ConditionNumber of Genes DetectedNumber of Differentially Expressed GenesReference
Nod Factor SignalingRoot EpidermisNod Factor (4 and 24h)17,1911,070 regulated by Nod Factor[5][6]
Mycorrhizal SymbiosisRoot Cortical CellsColonized vs. Non-colonized>500512 activated by fungi
Nodule DevelopmentNodule Zones (Meristem, Infection Zone, etc.)Symbiotic Nitrogen Fixation>30,000>2-fold enrichment in specific zones[2][7]

Experimental Protocols

Protocol 1: Tissue Preparation and Sectioning for LCM

This protocol outlines the steps for fixing, embedding, and sectioning Medicago truncatula root tissues to preserve morphology and RNA integrity for LCM.

Materials:

  • Farmer's Fixative (3:1 absolute ethanol:glacial acetic acid)

  • Ethanol series (70%, 85%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • RNase-free water and reagents

  • Glass slides

Procedure:

  • Fixation: Immediately after excavation, immerse freshly harvested Medicago roots or nodules in ice-cold Farmer's Fixative. Incubate for 2-4 hours at 4°C.

  • Dehydration: Dehydrate the fixed tissues through a graded ethanol series (e.g., 70%, 85%, 95%, 100% ethanol), with each step lasting 30-60 minutes at 4°C.

  • Clearing: Transfer the dehydrated tissues to xylene for clearing. Perform two changes of xylene, each for 30-60 minutes at room temperature.

  • Paraffin Infiltration: Infiltrate the tissues with molten paraffin wax at 60°C. Perform several changes of paraffin over 1-2 days to ensure complete infiltration.

  • Embedding: Embed the infiltrated tissues in paraffin blocks and allow them to solidify at room temperature.

  • Sectioning: Section the paraffin-embedded tissues to a thickness of 8-12 µm using a microtome.

  • Mounting: Mount the sections onto RNase-free glass slides.

  • Deparaffinization: Before LCM, deparaffinize the sections by immersing the slides in xylene (2 changes, 5 minutes each) followed by rehydration through a reverse ethanol series (100%, 95%, 70% ethanol) and finally in RNase-free water. Air dry the slides completely before microdissection.

Protocol 2: Laser Capture Microdissection and RNA Extraction

This protocol describes the isolation of specific cells using an LCM instrument and subsequent RNA extraction.

Materials:

  • LCM Instrument (e.g., ArcturusXT™, PALM® MicroBeam)

  • LCM caps (e.g., CapSure™ HS LCM Caps)

  • RNA extraction kit suitable for small samples (e.g., PicoPure™ RNA Isolation Kit, RNeasy® Micro Kit)

  • DNase I

  • Carrier RNA (e.g., glycogen or linear acrylamide)

Procedure:

  • Microdissection:

    • Place the deparaffinized slide on the LCM instrument stage.

    • Identify the target cells or tissues under the microscope.

    • Use the laser to cut and capture the desired cells onto the LCM cap.

    • Repeat the process until a sufficient number of cells are collected (typically several thousand cells, depending on the downstream application).

  • RNA Extraction:

    • Immediately after collection, add the extraction buffer from the RNA isolation kit directly to the captured cells on the LCM cap.

    • Follow the manufacturer's protocol for the chosen RNA isolation kit, ensuring to include the DNase I treatment step to remove any contaminating genomic DNA.

    • The addition of carrier RNA is highly recommended to improve the recovery of the small amounts of RNA from the LCM samples.

  • RNA Quality and Quantity Assessment:

    • Assess the quality and quantity of the extracted RNA using a specialized spectrophotometer (e.g., NanoDrop™) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Due to the low concentrations, specialized kits for pico-scale RNA analysis may be required.

Protocol 3: Downstream RNA Amplification and Analysis

Given the low yield of RNA from LCM samples, an amplification step is often necessary before downstream analysis like RNA-sequencing or microarray hybridization.

Materials:

  • RNA amplification kit (e.g., a T7-based linear amplification kit)

  • Reagents for reverse transcription, in vitro transcription, and labeling

  • RNA-sequencing or microarray platform

Procedure:

  • RNA Amplification:

    • Use a linear RNA amplification kit to increase the amount of RNA. These kits typically involve one or two rounds of reverse transcription followed by in vitro transcription to generate amplified antisense RNA (aRNA).

  • Quality Control of Amplified RNA:

    • Assess the size distribution and yield of the aRNA using a bioanalyzer.

  • Library Preparation and Sequencing (for RNA-Seq):

    • Prepare sequencing libraries from the amplified RNA according to the protocols of the chosen sequencing platform.

  • Labeling and Hybridization (for Microarrays):

    • Label the aRNA with a fluorescent dye and hybridize it to a Medicago truncatula gene chip.

  • Data Analysis:

    • Analyze the sequencing or microarray data to identify differentially expressed genes between different cell types or conditions.

Visualizations

Experimental Workflow

experimental_workflow tissue_prep Tissue Preparation (Fixation, Embedding) sectioning Microtome Sectioning (8-12 µm) tissue_prep->sectioning lcm Laser Capture Microdissection (Cell Isolation) sectioning->lcm rna_extraction RNA Extraction (Pico-scale kit) lcm->rna_extraction proteomics Proteomics lcm->proteomics metabolomics Metabolomics lcm->metabolomics rna_qc RNA Quality Control (Bioanalyzer) rna_extraction->rna_qc rna_amp RNA Amplification (Linear Amplification) rna_qc->rna_amp downstream Downstream Analysis rna_amp->downstream rnaseq RNA-Sequencing downstream->rnaseq microarray Microarray downstream->microarray data_analysis Bioinformatic Analysis rnaseq->data_analysis microarray->data_analysis proteomics->data_analysis metabolomics->data_analysis

Caption: Experimental workflow for LCM of Medicago root tissues.

Nod Factor Signaling Pathway

nod_factor_signaling nod_factor Nod Factor (from Rhizobia) receptors Receptor Complex (NFP, LYK3) nod_factor->receptors dmi1_dmi2 DMI1 / DMI2 receptors->dmi1_dmi2 ca_spiking Calcium Spiking (in Nucleus) dmi1_dmi2->ca_spiking ccamk CCaMK / CYCLOPS ca_spiking->ccamk transcription_factors Transcription Factors (NIN, NSP2) ccamk->transcription_factors gene_expression Early Nodulin Gene Expression transcription_factors->gene_expression nodulation Nodulation Responses (Root hair curling, Cell division) gene_expression->nodulation

Caption: Simplified Nod factor signaling pathway in Medicago.

Cytokinin Signaling Pathway in Nodulation

cytokinin_signaling cytokinin Cytokinin cre1 CRE1 Receptor cytokinin->cre1 phosphorelay Phosphorelay Cascade cre1->phosphorelay type_b_rr Type-B Response Regulators phosphorelay->type_b_rr gene_expression Target Gene Expression (e.g., NIN) type_b_rr->gene_expression nodule_organogenesis Nodule Organogenesis gene_expression->nodule_organogenesis

Caption: Cytokinin signaling in Medicago nodule development.

References

Application Notes and Protocols for Hairy Root Generation in Medicago

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the efficient generation of transgenic hairy roots in the model legume Medicago truncatula using Agrobacterium rhizogenes-mediated transformation. This method is invaluable for functional genomics, studies of root-microbe interactions, and the production of secondary metabolites.

Introduction

Agrobacterium rhizogenes is a soil bacterium that induces the formation of "hairy roots" at the site of plant infection. This process involves the transfer of a segment of DNA, known as the T-DNA, from the bacterium's root-inducing (Ri) plasmid into the plant genome. The expression of genes on the T-DNA leads to the proliferation of highly branched, plagiotropic roots. This natural genetic transformation system has been harnessed as a powerful tool in plant biotechnology.[1][2]

For Medicago truncatula, the generation of hairy roots on a non-transgenic shoot, creating a "composite plant," allows for the rapid analysis of gene function in a root-specific context.[3][4][5] This approach is significantly faster than generating stable transgenic plant lines. The resulting hairy roots are morphologically and functionally similar to normal roots and can be successfully nodulated by symbiotic nitrogen-fixing bacteria and colonized by mycorrhizal fungi.[3][4][5]

Key Applications

  • Functional Genomics: Rapidly assess the function of genes involved in root development, nutrient uptake, and symbiotic interactions.

  • Secondary Metabolite Production: Hairy root cultures are genetically stable and can be used for the in vitro production of valuable plant-derived compounds.[6]

  • Root-Microbe Interaction Studies: Investigate the genetic and molecular basis of symbiotic and pathogenic interactions in a controlled environment.[3][4][5]

  • Gene Editing: Serve as a platform for CRISPR/Cas9-mediated gene editing to create targeted mutations in root tissues.[7][8]

Experimental Protocols

This protocol is adapted from established methods for Medicago truncatula hairy root induction.[3][4][9]

Materials
  • Medicago truncatula seeds (e.g., ecotype Jemalong J5)

  • Agrobacterium rhizogenes strain (e.g., LBA 9402, ARqua1) carrying a binary vector with the gene of interest and a selectable marker.

  • Yeast Mannitol Broth (YMB) or Luria-Bertani (LB) medium

  • Murashige and Skoog (MS) medium or other suitable plant culture medium

  • Antibiotics (e.g., Rifampicin for selecting A. rhizogenes, Kanamycin or Phosphinothricin (PPT) for selecting transformed plant tissue)

  • Acetosyringone

  • Sterile filter paper, petri dishes, scalpels, and forceps

  • Growth chambers or incubators

Method
  • Seed Sterilization and Germination:

    • Surface sterilize M. truncatula seeds using your preferred method (e.g., treatment with 96% ethanol followed by bleach and several rinses with sterile water).

    • Place sterilized seeds on water agar plates and incubate in the dark at 4°C for 48 hours for stratification.

    • Transfer the plates to a growth chamber at 22-25°C for 24-48 hours to allow for germination.

  • Agrobacterium rhizogenes Culture Preparation:

    • Inoculate a single colony of A. rhizogenes carrying the binary vector into YMB or LB medium containing appropriate antibiotics.

    • Grow the culture overnight at 28°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

    • Pellet the bacterial cells by centrifugation and resuspend them in a liquid plant culture medium to the desired final OD600.

    • For enhanced transformation efficiency, acetosyringone can be added to the bacterial suspension to a final concentration of 100-200 µM and incubated for 1-3 hours before use.[10][11]

  • Explant Preparation and Inoculation:

    • Select healthy seedlings with radicles approximately 1-2 cm in length.

    • Aseptically excise the radicle tip, about 3-5 mm from the end, using a sterile scalpel.[4]

    • Inoculate the cut surface of the seedling by dipping it into the prepared A. rhizogenes suspension for 15-30 minutes.[12][13]

  • Co-cultivation:

    • Blot the inoculated seedlings on sterile filter paper to remove excess bacteria.

    • Place the seedlings on a solid co-cultivation medium (e.g., MS medium).

    • Incubate the plates in the dark at a temperature of 20-22°C for 2-5 days. Lower co-cultivation temperatures have been shown to significantly increase transformation efficiency.[4]

  • Selection and Root Growth:

    • Transfer the seedlings to a fresh selection medium containing an antibiotic to inhibit A. rhizogenes growth (e.g., cefotaxime 200 mg/L) and a selectable agent to select for transformed roots (e.g., kanamycin 50 mg/L or PPT 1.5 mg/L).[4][7]

    • Incubate the plates vertically in a growth chamber with a 16h light/8h dark photoperiod.

    • Hairy roots should start to emerge from the inoculation site within 10-15 days.[7]

  • Confirmation of Transformation:

    • Excise individual hairy root lines and subculture them on fresh selection medium to establish clonal lines.

    • Confirm the presence of the transgene through PCR analysis of genomic DNA extracted from the hairy roots.[10]

    • If a reporter gene (e.g., GUS or GFP) was used, perform histochemical or fluorescence microscopy assays to visualize its expression.[4][14]

Data Presentation

Table 1: Factors Influencing Hairy Root Transformation Efficiency in Medicago truncatula
FactorCondition 1Efficiency 1 (%)Condition 2Efficiency 2 (%)Reference
Co-cultivation Temperature 25°C33 ± 1120°C63 ± 8[4]
A. rhizogenes Strain LBA9402High Induction RateOther strainsLower rates[7]
Explant Type Leaf Explants~61 (in other species)Radicle SectionsWidely used for Medicago[4][13]
Acetosyringone AbsentLowerPresent (100-200 µM)Significantly Enhanced[10]
Table 2: Comparison of A. rhizogenes Strains for Hairy Root Induction in Legumes
StrainVirulenceTypical Host RangeReference
K599 LowPhaseolus vulgaris, Glycine max, Cicer arietinum[10]
Arqua1 LowMedicago truncatula, Pisum sativum[10]
R1000 HighBroad host range[10]
LBA9402 HighMedicago truncatula[7]
ATCC15834 HighBroad host range[13]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_trans Transformation cluster_select Selection & Analysis A Seed Sterilization & Germination C Explant Inoculation (Radicle Sectioning) A->C B A. rhizogenes Culture B->C D Co-cultivation (2-5 days, 20-22°C) C->D E Transfer to Selection Medium D->E F Hairy Root Emergence (10-15 days) E->F G Confirmation (PCR, Reporter Gene) F->G

Caption: Workflow for Agrobacterium rhizogenes-mediated hairy root transformation in Medicago truncatula.

Signaling Pathway of T-DNA Transfer

G cluster_plant Plant Cell cluster_agrobacterium Agrobacterium rhizogenes PlantSignal Phenolic Compounds (e.g., Acetosyringone) VirA VirA PlantSignal->VirA activates VirG VirG VirA->VirG phosphorylates vir_genes vir Genes VirG->vir_genes activates transcription T_DNA_Complex T-DNA/VirD2 Complex Nucleus Plant Nucleus T_DNA_Complex->Nucleus transported to Integration T-DNA Integration into Genome Nucleus->Integration Ri_Plasmid Ri Plasmid T_DNA T-DNA vir_genes->T_DNA excises T_DNA->T_DNA_Complex forms

Caption: Simplified signaling pathway for A. rhizogenes-mediated T-DNA transfer to a plant cell.

References

Metabolomic Footprinting of Medicago Root Exudates: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medicago truncatula, a model legume, engages in intricate symbiotic relationships with nitrogen-fixing rhizobia and arbuscular mycorrhizal (AM) fungi. These interactions are fundamental to sustainable agriculture, reducing the need for chemical fertilizers. The communication between the plant and its microbial partners is orchestrated by a diverse array of molecules exuded from the plant's roots into the rhizosphere. Metabolomic footprinting of these root exudates provides a powerful lens through which to understand these complex dialogues. This application note details the protocols for analyzing the metabolomic profile of Medicago root exudates and highlights the key signaling molecules involved in establishing symbiotic relationships.

Root exudates contain a complex mixture of primary and specialized metabolites.[1][2][3] Among the most critical are flavonoids and strigolactones, which act as signaling molecules to initiate symbioses.[4][5][6][7][8] Flavonoids, a class of phenylpropanoid metabolites, are exuded by legume roots to attract rhizobia and induce the expression of bacterial nodulation (Nod) genes.[4][5] This leads to the production of Nod factors by the rhizobia, which in turn trigger a signaling cascade in the plant, culminating in the formation of nitrogen-fixing root nodules.[5] Strigolactones are another class of signaling molecules that stimulate the hyphal branching of AM fungi, a crucial first step in the establishment of mycorrhizal symbiosis.[7][8][9]

This document provides detailed protocols for the collection and analysis of Medicago root exudates using advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12][13][14][15] Furthermore, it presents a summary of key metabolites identified in Medicago root exudates and visualizes the critical signaling pathways.

Data Presentation: Metabolites in Medicago Root Exudates

The following tables summarize the classes of metabolites identified in Medicago root exudates and their roles in symbiotic interactions. Due to the variability in experimental conditions and analytical platforms, quantitative data is often presented as relative changes.

Table 1: Key Flavonoids in Medicago Root Exudates and their Role in Rhizobial Symbiosis

Flavonoid ClassSpecific Compounds IdentifiedRole in SymbiosisReference
Flavones7,4'-dihydroxyflavoneChemoattractant for rhizobia, Nod gene induction[16]
IsoflavonesDaidzein, Genistein, FormononetinNod gene induction, defense against pathogens[17]
PterocarpansMedicarpinPhytoalexin with antimicrobial properties, potential role in symbiosis[17]
FlavanonesNaringenin, LiquiritigeninPrecursors for other flavonoids, can rescue nodulation in flavonoid-deficient mutants[4]
FlavonolsKaempferolInvolved in nodule initiation[16]

Table 2: Strigolactones in Medicago Root Exudates and their Role in Mycorrhizal Symbiosis

StrigolactoneRole in SymbiosisReference
OrobancholHyphal branching stimulant for AM fungi[18]
Didehydro-orobancholMain strigolactone produced by M. truncatula, potent hyphal branching stimulant[18]

Experimental Protocols

Protocol 1: Collection of Medicago Root Exudates

This protocol is adapted from methodologies described for collecting root exudates for metabolomic analysis.[17][19]

Materials:

  • Medicago truncatula seeds

  • Sterile growth pouches or hydroponic system

  • Sterile water

  • Ethanol (70%) for sterilization

  • Collection solution (e.g., sterile water or a defined nutrient solution)

  • Sterile containers for sample collection

  • Liquid nitrogen

  • Freeze-dryer (optional)

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Medicago truncatula seeds with 70% ethanol for 1 minute, followed by a 5-minute wash with a 1% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile water (5-6 times).

    • Germinate the seeds on sterile water-agar plates in the dark at 4°C for 48 hours, followed by 24 hours at room temperature.

  • Plant Growth:

    • Transfer the germinated seedlings to a sterile hydroponic system or growth pouches containing a sterile nutrient solution.

    • Grow the plants in a controlled environment (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Root Exudate Collection:

    • After a desired growth period (e.g., 2-3 weeks), gently remove the plants from the growth system.

    • Carefully wash the roots with sterile water to remove any attached media or nutrients.

    • Place the roots of each plant into a sterile tube containing a known volume of collection solution (e.g., sterile water).

    • Allow the exudates to collect for a defined period (e.g., 4-8 hours).

  • Sample Processing:

    • After the collection period, remove the plant from the tube.

    • Filter the collected exudate solution through a 0.22 µm filter to remove any root debris or microorganisms.

    • Immediately freeze the filtered exudate sample in liquid nitrogen and store at -80°C until analysis.

    • For concentration, samples can be freeze-dried and reconstituted in a smaller volume of solvent.

Protocol 2: Metabolite Extraction and Analysis by LC-MS

This protocol provides a general workflow for the analysis of flavonoids and other polar to semi-polar metabolites.[12][17]

Materials:

  • Collected root exudate samples

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Syringe filters (0.22 µm)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole mass spectrometer)

  • Analytical column (e.g., C18 reversed-phase column)

Procedure:

  • Sample Preparation:

    • Thaw the frozen root exudate samples on ice.

    • If the samples were freeze-dried, reconstitute them in a known volume of an appropriate solvent (e.g., 80% methanol).

    • For liquid samples, an extraction step can be performed by adding an equal volume of cold methanol.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate any proteins or particulates.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Analysis:

    • Chromatographic Separation:

      • Use a reversed-phase C18 column.

      • Mobile phase A: Water with 0.1% formic acid.

      • Mobile phase B: Acetonitrile with 0.1% formic acid.

      • Run a gradient elution to separate the metabolites (e.g., start with 5% B, ramp up to 95% B over 20-30 minutes).

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of compounds.

      • Acquire data in full scan mode to get an overview of all ions.

      • For targeted analysis, use Multiple Reaction Monitoring (MRM) mode for higher sensitivity and specificity.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., XCMS, MZmine).[1]

    • Perform peak picking, alignment, and normalization.

    • Identify metabolites by comparing their retention times and mass spectra with authentic standards or by searching against metabolomics databases.

Protocol 3: Metabolite Derivatization and Analysis by GC-MS

This protocol is suitable for the analysis of primary metabolites such as amino acids, organic acids, and sugars.[11][15][20]

Materials:

  • Collected root exudate samples (freeze-dried)

  • Methoxyamine hydrochloride in pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS system with a suitable column (e.g., DB-5MS)

Procedure:

  • Sample Derivatization:

    • Start with freeze-dried root exudate samples.

    • Add methoxyamine hydrochloride in pyridine to the dried sample to protect carbonyl groups. Incubate at 30°C for 90 minutes.

    • Add MSTFA with 1% TMCS to silylate hydroxyl and amine groups, making the metabolites volatile. Incubate at 37°C for 30 minutes.

  • GC-MS Analysis:

    • Gas Chromatography:

      • Inject the derivatized sample into the GC.

      • Use a temperature gradient to separate the compounds (e.g., start at 70°C, hold for 1 minute, then ramp to 310°C at 5°C/min).

    • Mass Spectrometry:

      • Operate the mass spectrometer in electron ionization (EI) mode.

      • Scan a mass range of m/z 50-600.

  • Data Analysis:

    • Process the chromatograms using the instrument's software.

    • Identify metabolites by comparing their mass spectra and retention indices to libraries such as the NIST or Golm Metabolome Database.

Visualization of Signaling Pathways and Workflows

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data Data Analysis plant Medicago truncatula Growth collection Root Exudate Collection plant->collection filtration Filtration collection->filtration extraction Metabolite Extraction filtration->extraction derivatization Derivatization (for GC-MS) extraction->derivatization lcms LC-MS extraction->lcms gcms GC-MS derivatization->gcms processing Data Processing (Peak Picking, Alignment) lcms->processing gcms->processing identification Metabolite Identification processing->identification statistics Statistical Analysis identification->statistics

Caption: Strigolactone-mediated signaling in mycorrhizal symbiosis.

Conclusion

Metabolomic footprinting of Medicago root exudates is a critical tool for dissecting the chemical communication that underpins beneficial plant-microbe symbioses. The protocols and information provided herein offer a comprehensive guide for researchers aiming to explore this fascinating area. By identifying and quantifying the key signaling molecules, such as flavonoids and strigolactones, we can gain deeper insights into the mechanisms of symbiosis. This knowledge is not only fundamental to plant biology but also holds significant potential for the development of novel strategies to enhance crop productivity and sustainability in agriculture and for the discovery of new bioactive compounds for drug development.

References

Quantifying Symbiotic Nitrogen Fixation in Medicago: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the principal techniques used to quantify symbiotic nitrogen fixation in the model legume genus Medicago. Accurate measurement of nitrogen fixation is critical for agricultural research, the development of biofertilizers, and for understanding the fundamental plant-microbe interactions that can be targets for novel therapeutic and agricultural products.

Introduction to Symbiotic Nitrogen Fixation in Medicago

Members of the genus Medicago, such as the model legume Medicago truncatula and the important forage crop Medicago sativa (alfalfa), form symbiotic relationships with nitrogen-fixing soil bacteria of the genus Sinorhizobium. This symbiosis results in the formation of specialized root organs called nodules, within which the bacteria, now termed bacteroids, convert atmospheric dinitrogen (N₂) into ammonia (NH₃), a form of nitrogen that the plant can assimilate. This process, known as symbiotic nitrogen fixation (SNF), is a key source of nitrogen in many ecosystems and agricultural systems.

The quantification of SNF is essential for evaluating the agronomic benefits of legume crops, selecting superior rhizobial strains, and understanding the genetic and environmental factors that regulate this process. This document details three primary methods for quantifying nitrogen fixation in Medicago: the Acetylene Reduction Assay (ARA), the ¹⁵N Isotope Dilution Method, and the ¹⁵N Natural Abundance Method.

Acetylene Reduction Assay (ARA)

Application Note

The Acetylene Reduction Assay (ARA) is a widely used, sensitive, and rapid method for estimating nitrogenase activity, the enzyme responsible for N₂ fixation. The principle of the assay is that the nitrogenase enzyme can also reduce acetylene (C₂H₂) to ethylene (C₂H₄). The amount of ethylene produced is then quantified using gas chromatography.

Advantages:

  • High Sensitivity: Can detect very low levels of nitrogenase activity.[1]

  • Rapidity and Simplicity: The assay is relatively easy to perform and provides quick results.[1]

  • Cost-Effective: Requires less specialized and expensive equipment compared to isotope-based methods.

Limitations:

  • Indirect Measurement: ARA measures nitrogenase activity, not N₂ fixation directly. The theoretical conversion factor of 3 moles of C₂H₂ reduced per mole of N₂ fixed can be variable in practice.[2]

  • Short-Term Assay: It provides an instantaneous measure of nitrogenase activity, which can fluctuate significantly with diurnal cycles and environmental conditions.[3]

  • Acetylene-Induced Decline: Prolonged exposure to acetylene can inhibit nitrogenase activity.[4]

  • Disturbance of the System: The assay typically requires the excavation of the root system, which can alter the immediate nitrogen fixation rate.

Applicability: ARA is best suited for comparative studies, such as screening different rhizobial strains or Medicago genotypes for their nitrogen-fixing potential, and for assessing the immediate effects of environmental factors on nitrogenase activity.[2] It is less reliable for quantifying seasonal or total nitrogen fixed by a crop in the field.[3]

Experimental Protocol: Acetylene Reduction Assay for Medicago

This protocol is adapted for measuring nitrogenase activity in nodulated roots of Medicago plants.

Materials:

  • Nodulated Medicago plants

  • Gas-tight vials or syringes of appropriate size (e.g., 30-60 mL) with rubber septa[5]

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N)[2]

  • Acetylene (C₂H₂) gas

  • Ethylene (C₂H₄) gas standard

  • Gas-tight syringes for gas sampling and injection

  • Drying oven

  • Analytical balance

Procedure:

  • Plant and Nodule Collection: Carefully excavate the entire root system of the Medicago plant to be assayed. Gently wash the roots to remove adhering soil.

  • Incubation Setup: Place the entire nodulated root system (or a representative sample of nodules) into a gas-tight vial. The vial size should be appropriate to the size of the root system to ensure an adequate headspace for gas exchange. Seal the vial with a rubber septum.[5]

  • Acetylene Injection: Using a gas-tight syringe, remove a known volume of air from the vial (typically 10% of the vial volume) and immediately inject an equal volume of acetylene gas.[2] For example, for a 60 mL vial, remove 6 mL of air and inject 6 mL of acetylene.

  • Incubation: Incubate the vials at a constant temperature, typically the temperature at which the plants were grown, for a defined period (e.g., 30-60 minutes).[2] The incubation time should be kept short to minimize the acetylene-induced decline in nitrogenase activity.[4]

  • Gas Sampling: After the incubation period, withdraw a gas sample (e.g., 0.5-1 mL) from the headspace of the vial using a gas-tight syringe.[2]

  • Ethylene Quantification: Inject the gas sample into the gas chromatograph. The amount of ethylene produced is determined by comparing the peak area of the sample to a standard curve generated using known concentrations of ethylene gas.[6]

  • Data Normalization: After the assay, carefully remove the nodules from the roots, dry them in an oven at 65-70°C to a constant weight, and record the nodule dry weight.

  • Calculation: Express the nitrogenase activity as nmol of ethylene produced per hour per gram of nodule dry weight (or per plant).[6]

Quantitative Data Summary
Medicago SpeciesTreatmentNitrogenase Activity (µmol C₂H₄ g⁻¹ nodule fresh weight h⁻¹)Reference
Medicago sativaControl (no CdCl₂)~18[7]
Medicago sativa0.25 mM CdCl₂~12[7]
Medicago sativa0.5 mM CdCl₂~9[7]
Medicago truncatulaControl (LacZ-RNAi)~1.5 (ARA per mg fresh weight)[3]
Medicago truncatulaγECS-RNAi~1.5 (ARA per mg fresh weight)[3]

¹⁵N Isotope Dilution Method

Application Note

The ¹⁵N isotope dilution method is a more direct and accurate technique for quantifying the proportion of nitrogen in a plant that is derived from symbiotic fixation (%Ndfa - Nitrogen derived from atmosphere). The principle of this method is based on the differential dilution of a known amount of ¹⁵N-enriched fertilizer by the two sources of nitrogen available to the plant: the soil and the atmosphere. A non-nitrogen-fixing reference plant is grown alongside the nitrogen-fixing legume. Both plants take up the ¹⁵N-labeled fertilizer from the soil. However, the legume also fixes atmospheric N₂, which has a natural ¹⁵N abundance of approximately 0.3663%. This fixation of atmospheric nitrogen dilutes the ¹⁵N enrichment in the legume's tissues compared to the reference plant. By measuring the ¹⁵N abundance in both the legume and the reference plant, the proportion of nitrogen derived from the atmosphere can be calculated.

Advantages:

  • Direct and Quantitative: Provides a time-integrated measure of the amount of nitrogen fixed over the growth period of the plant.[8]

  • High Accuracy: Considered one of the most reliable methods for quantifying nitrogen fixation in the field.[8]

  • Distinguishes N Sources: Allows for the differentiation of nitrogen derived from the soil, fertilizer, and the atmosphere.[8]

Limitations:

  • Requires a Suitable Reference Plant: The accuracy of the method is highly dependent on the choice of a non-nitrogen-fixing reference plant that has a similar rooting pattern and nitrogen uptake dynamics as the legume.[8]

  • Costly: Requires the use of expensive ¹⁵N-labeled fertilizers and access to a mass spectrometer for isotope analysis.

  • Labor-Intensive: Involves the application of the isotope, careful harvesting, and sample preparation for analysis.

Applicability: The ¹⁵N isotope dilution method is ideal for accurately quantifying the total amount of nitrogen fixed by Medicago in field or greenhouse experiments, and for studying the effects of agricultural practices on nitrogen fixation.[8]

Experimental Protocol: ¹⁵N Isotope Dilution Method for Medicago

Materials:

  • Medicago seeds

  • Seeds of a non-nitrogen-fixing reference plant (e.g., a non-nodulating Medicago mutant, or a cereal crop like wheat or barley)

  • ¹⁵N-enriched fertilizer (e.g., (¹⁵NH₄)₂SO₄ or K¹⁵NO₃ with a known ¹⁵N enrichment)

  • Pots or field plots

  • Drying oven

  • Grinder for plant material

  • Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

  • Experimental Setup: Grow the Medicago plants and the non-nitrogen-fixing reference plants in the same soil, either in pots or in adjacent field plots.

  • ¹⁵N Application: At the time of planting or shortly after, apply a small amount of ¹⁵N-enriched fertilizer to the soil. The amount of fertilizer should be sufficient to enrich the soil N pool but not so high as to inhibit nitrogen fixation.

  • Plant Growth and Harvest: Allow the plants to grow for a desired period. At harvest, carefully separate the shoots and roots of both the Medicago and the reference plants.

  • Sample Preparation: Dry the plant material in an oven at 65-70°C to a constant weight. Grind the dried plant material to a fine powder.

  • Isotope Analysis: Analyze the powdered plant samples for total nitrogen content and ¹⁵N abundance using an Isotope Ratio Mass Spectrometer.

  • Calculation of %Ndfa: The percentage of nitrogen derived from the atmosphere (%Ndfa) is calculated using the following formula:

    %Ndfa = (1 - (atom % ¹⁵N excess in legume / atom % ¹⁵N excess in reference plant)) x 100

    Where "atom % ¹⁵N excess" is the ¹⁵N abundance in the plant sample minus the natural ¹⁵N abundance of atmospheric nitrogen (0.3663%).

Quantitative Data Summary
Medicago SpeciesCultivar%Ndfa (Whole Plant)Total N fixed (g N pot⁻¹)Reference
Medicago sativaAlgonquin92%~0.6[9]

¹⁵N Natural Abundance Method

Application Note

The ¹⁵N natural abundance method is based on the small but consistent difference in the ¹⁵N abundance between atmospheric N₂ (δ¹⁵N ≈ 0‰) and soil-derived nitrogen (which is typically enriched in ¹⁵N, with δ¹⁵N values often ranging from +2‰ to +10‰). A nitrogen-fixing legume that derives a portion of its nitrogen from the atmosphere will have a lower δ¹⁵N value than a non-nitrogen-fixing reference plant growing in the same soil and relying solely on soil nitrogen. By comparing the δ¹⁵N values of the legume and a suitable reference plant, the proportion of nitrogen derived from fixation can be estimated.

Advantages:

  • No Isotope Application Required: This method does not require the application of expensive ¹⁵N-labeled fertilizers.[10]

  • Applicable to Natural Ecosystems: It can be used to estimate nitrogen fixation in undisturbed ecosystems where the application of tracers is not feasible.[10]

  • Time-Integrated Measurement: Provides an integrated measure of nitrogen fixation over the life of the plant.

Limitations:

  • Small Isotopic Difference: The difference in δ¹⁵N between the soil and the atmosphere can be small, which can lead to lower precision in the estimates of %Ndfa.[10]

  • Requires a Suitable Reference Plant: Similar to the isotope dilution method, the choice of an appropriate reference plant is crucial for accurate results.[10]

  • Spatial Variability of Soil δ¹⁵N: The δ¹⁵N of soil nitrogen can vary spatially, which can introduce errors in the estimation.[10]

  • Isotopic Fractionation: Isotopic fractionation during nitrogen assimilation by the plant can affect the δ¹⁵N values and needs to be accounted for.[10]

Applicability: The ¹⁵N natural abundance method is particularly useful for estimating nitrogen fixation in low-input agricultural systems and natural ecosystems where ¹⁵N-labeled fertilizers cannot be used. It is also a valuable tool for long-term ecological studies.

Experimental Protocol: ¹⁵N Natural Abundance Method for Medicago

Materials:

  • Medicago plants

  • Non-nitrogen-fixing reference plants growing in close proximity to the Medicago plants

  • Drying oven

  • Grinder for plant material

  • Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

  • Sample Collection: Harvest the shoots of both the Medicago plants and the non-nitrogen-fixing reference plants growing in the same location.

  • Sample Preparation: Dry the plant material in an oven at 65-70°C to a constant weight and grind it to a fine powder.[11]

  • Isotope Analysis: Analyze the powdered plant samples for their δ¹⁵N values using an Isotope Ratio Mass Spectrometer.[11]

  • Calculation of %Ndfa: The percentage of nitrogen derived from the atmosphere (%Ndfa) is calculated using the following formula:

    %Ndfa = ((δ¹⁵N of reference plant - δ¹⁵N of legume) / (δ¹⁵N of reference plant - B)) x 100

    Where:

    • δ¹⁵N of reference plant: The δ¹⁵N value of the non-nitrogen-fixing plant.

    • δ¹⁵N of legume: The δ¹⁵N value of the Medicago plant.

    • B: The δ¹⁵N value of the Medicago plant when it is exclusively dependent on N₂ fixation. This value is determined by growing the same Medicago cultivar in a nitrogen-free medium.[12]

Quantitative Data Summary
Medicago SpeciesNitrogen Addition (g pot⁻¹)δ¹⁵N of leaves (‰)%NdfaReference
Medicago sativa0-0.4287%[10]
Medicago sativa2-0.5291%[10]
Medicago sativa20>03.7%[10]
Medicago sativa50>00%[10]

Visualizations

Signaling Pathway of Nodule Formation in Medicago

Medicago_Nodulation_Signaling cluster_rhizosphere Rhizosphere cluster_root_hair Root Hair Cell cluster_cortex Root Cortex Rhizobium Sinorhizobium meliloti NodFactors Nod Factors (Lipochitooligosaccharides) Rhizobium->NodFactors produces Flavonoids Flavonoids Flavonoids->Rhizobium induces nod genes NFP NFP/LYK3 (Receptor Kinases) NodFactors->NFP binds to SYMRK SYMRK NFP->SYMRK activates CaSpiking Calcium Spiking SYMRK->CaSpiking induces CCaMK CCaMK CaSpiking->CCaMK activates CYCLOPS CYCLOPS CCaMK->CYCLOPS phosphorylates NIN NIN (Transcription Factor) CYCLOPS->NIN activates ENODs Early Nodulin Genes (ENOD11, etc.) NIN->ENODs activates transcription CellDivision Cortical Cell Division NIN->CellDivision induces InfectionThread Infection Thread Formation ENODs->InfectionThread NodulePrimordium Nodule Primordium InfectionThread->NodulePrimordium infects CellDivision->NodulePrimordium

Caption: Signaling cascade in Medicago root hair cells upon perception of rhizobial Nod factors.

Experimental Workflow for Acetylene Reduction Assay

ARA_Workflow start Start: Excavate Medicago Root System place_in_vial Place Nodulated Roots in Gas-Tight Vial start->place_in_vial seal_vial Seal Vial with Septum place_in_vial->seal_vial measure_nodules Harvest, Dry, and Weigh Nodules place_in_vial->measure_nodules inject_acetylene Inject Acetylene (10% v/v) seal_vial->inject_acetylene incubate Incubate at Constant Temperature inject_acetylene->incubate sample_gas Withdraw Headspace Gas Sample incubate->sample_gas gc_analysis Analyze Ethylene Concentration by GC sample_gas->gc_analysis calculate Calculate Nitrogenase Activity (nmol C₂H₄ / g nodule DW / h) gc_analysis->calculate measure_nodules->calculate end End calculate->end

Caption: Step-by-step workflow for the Acetylene Reduction Assay (ARA).

Experimental Workflow for ¹⁵N Isotope Methods

N15_Workflow cluster_isotope_dilution ¹⁵N Isotope Dilution cluster_natural_abundance ¹⁵N Natural Abundance start_dilution Start: Grow Medicago and Reference Plant in Same Soil apply_isotope Apply ¹⁵N-Enriched Fertilizer start_dilution->apply_isotope harvest_dilution Harvest Plants apply_isotope->harvest_dilution prepare_samples_dilution Dry and Grind Plant Material harvest_dilution->prepare_samples_dilution irms_dilution Analyze Total N and ¹⁵N Abundance by IRMS prepare_samples_dilution->irms_dilution calculate_dilution Calculate %Ndfa using Isotope Dilution Formula irms_dilution->calculate_dilution end_dilution End calculate_dilution->end_dilution start_abundance Start: Sample Medicago and Reference Plant from Same Location harvest_abundance Harvest Plants start_abundance->harvest_abundance prepare_samples_abundance Dry and Grind Plant Material harvest_abundance->prepare_samples_abundance irms_abundance Analyze δ¹⁵N by IRMS prepare_samples_abundance->irms_abundance calculate_abundance Calculate %Ndfa using Natural Abundance Formula and B-value irms_abundance->calculate_abundance end_abundance End calculate_abundance->end_abundance

Caption: Comparative workflow for the ¹⁵N Isotope Dilution and ¹⁵N Natural Abundance methods.

References

Application Notes and Protocols for Medicago in Phytoremediation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medicago sativa (alfalfa) and its relatives are increasingly recognized for their potential in phytoremediation, the use of plants to remove, degrade, or stabilize environmental contaminants.[1][2][3] With its deep and extensive root system, high biomass production, and tolerance to various environmental stresses, Medicago species are well-suited for cleaning up soils contaminated with heavy metals and organic pollutants.[1][3] This document provides detailed application notes and protocols for utilizing Medicago in phytoremediation research, with a focus on experimental design, data interpretation, and understanding the underlying biological mechanisms.

1. Applications in Phytoremediation

Medicago species can be employed in various phytoremediation strategies:

  • Phytoextraction: The uptake and accumulation of contaminants, primarily heavy metals, from the soil into the harvestable parts of the plant.

  • Phytodegradation: The breakdown of organic pollutants within the plant tissues through metabolic processes.

  • Rhizodegradation: The degradation of organic pollutants in the rhizosphere (the soil region influenced by the roots) by soil microorganisms whose activity is stimulated by root exudates.[2]

  • Phytostabilization: The immobilization of contaminants in the soil, primarily through absorption and accumulation in the roots, reducing their bioavailability and preventing their spread.

Medicago has demonstrated efficacy in remediating a range of contaminants:

  • Heavy Metals: Cadmium (Cd), Copper (Cu), Lead (Pb), Zinc (Zn), Nickel (Ni), Arsenic (As), and Chromium (Cr).[1][3][4][5]

  • Organic Pollutants: Petroleum hydrocarbons, Polycyclic Aromatic Hydrocarbons (PAHs), Polychlorinated Biphenyls (PCBs), and Trichloroethylene (TCE).[1][2][6]

2. Quantitative Data on Medicago Phytoremediation

The following tables summarize quantitative data from various studies on the phytoremediation capabilities of Medicago.

Table 1: Phytoremediation of Heavy Metals by Medicago sativa

ContaminantInitial Soil ConcentrationPlant PartAccumulation (mg/kg dry weight)Removal Efficiency (%)Reference
Copper (Cu)Polluted soilShoot26.38-[7]
Root0.21-[7]
Nickel (Ni)Polluted soilShoot50.52-[7]
Root6.88-[7]
Cadmium (Cd)100 mg/kgLeaves63.16-[8]
Stems30.12-[8]
Roots20.45-[8]
Lead (Pb)Irrigated with raw wastewaterAerial part> Roots-[9]
Copper (Cu)Irrigated with raw wastewaterAerial part> Roots-[9]

Table 2: Phytoremediation of Organic Pollutants by Medicago Species

ContaminantInitial Soil ConcentrationMedicago SpeciesTreatmentDegradation/Removal Efficiency (%)Reference
Petroleum HydrocarbonsAged oil-sludgeM. falcataPot experiment18[10]
Petroleum HydrocarbonsAged oil-sludgeM. sativaPot experiment< 18[10]
Aroclor 1248 (PCB)Low organic matter soilM. sativaPot experiment77[6]
Trinitrotoluene (TNT)Low organic matter soilM. sativaPot experiment66[6]
Total Petroleum Hydrocarbons (TPH)5000 - 25000 mg/kgM. polymorphaGreenhouse experiment5 - 53[11]
Petroleum Hydrocarbons-M. sativaGreenhouse study with 2% biochar53.5[12]

3. Experimental Protocols

3.1. Protocol for Heavy Metal Phytoextraction Study

This protocol outlines a typical pot experiment to assess the phytoextraction of heavy metals by Medicago sativa.

1. Soil Preparation and Contamination:

  • Collect soil from an uncontaminated site. Air-dry and sieve it through a 2 mm mesh to remove debris.
  • Analyze the baseline physicochemical properties of the soil (pH, organic matter content, nutrient levels, and background heavy metal concentrations).
  • Artificially contaminate the soil with the target heavy metal(s) (e.g., CdCl₂, Pb(NO₃)₂) to achieve desired concentrations. Mix thoroughly to ensure homogeneity.
  • Allow the contaminated soil to equilibrate for at least two weeks before planting.

2. Plant Cultivation:

  • Select a certified variety of Medicago sativa seeds.
  • Surface sterilize the seeds by immersing them in 70% ethanol for 1 minute, followed by 5% sodium hypochlorite solution for 10 minutes, and then rinse thoroughly with sterile deionized water.
  • Sow a predetermined number of seeds in each pot containing the contaminated soil.
  • Maintain the pots in a greenhouse or growth chamber with controlled conditions (e.g., 16/8 h light/dark cycle, 25/18°C day/night temperature, and regular watering).

3. Plant Harvest and Sample Preparation:

  • After a specified growth period (e.g., 60-90 days), harvest the plants.
  • Carefully separate the shoots and roots.
  • Wash the roots thoroughly with tap water followed by deionized water to remove adhering soil particles.
  • Dry the plant samples (shoots and roots separately) in an oven at 70°C until a constant weight is achieved.
  • Record the dry biomass of shoots and roots.
  • Grind the dried plant material into a fine powder.

4. Heavy Metal Analysis:

  • Digest a known weight of the powdered plant material using a mixture of strong acids (e.g., HNO₃ and HClO₄).
  • Analyze the concentration of the target heavy metal(s) in the digest using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
  • Similarly, analyze the heavy metal concentration in the soil before and after the experiment.

5. Data Analysis:

  • Bioconcentration Factor (BCF): BCF = [Metal concentration in plant tissue] / [Metal concentration in soil]
  • Translocation Factor (TF): TF = [Metal concentration in shoots] / [Metal concentration in roots]
  • Total Metal Uptake: Total Uptake = (Concentration in shoots × Shoot biomass) + (Concentration in roots × Root biomass)

3.2. Protocol for Organic Pollutant Rhizodegradation Study

This protocol describes a microcosm experiment to evaluate the rhizodegradation of petroleum hydrocarbons.

1. Soil and Contaminant Preparation:

  • Prepare and characterize the soil as described in the heavy metal protocol.
  • Contaminate the soil with a known concentration of crude oil or a specific organic pollutant (e.g., phenanthrene). Mix thoroughly.
  • Age the contaminated soil for a period (e.g., one month) to simulate environmental conditions.

2. Experimental Setup:

  • Set up experimental units (e.g., glass jars or pots) with the contaminated soil.
  • Include the following treatments:
  • Contaminated soil planted with Medicago sativa.
  • Unplanted contaminated soil (control).
  • (Optional) Contaminated soil planted with Medicago sativa and inoculated with specific hydrocarbon-degrading bacteria.
  • Cultivate the plants under controlled conditions as previously described.

3. Sampling and Analysis:

  • At regular intervals (e.g., 0, 30, 60, 90 days), collect soil samples from the rhizosphere (soil adhering to the roots) and bulk soil.
  • Extract the organic pollutants from the soil samples using an appropriate solvent (e.g., dichloromethane or hexane) and a technique like Soxhlet extraction or sonication.
  • Analyze the concentration of the target organic pollutants in the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

4. Microbial Analysis (Optional):

  • Enumerate the population of total heterotrophic bacteria and hydrocarbon-degrading bacteria in the rhizosphere and bulk soil using plate counting methods.
  • Analyze the activity of soil enzymes involved in nutrient cycling and organic matter decomposition (e.g., dehydrogenase, polyphenol oxidase).[10]

5. Data Analysis:

  • Calculate the percentage degradation of the organic pollutant over time for each treatment.
  • Compare the degradation rates between the planted and unplanted soils to determine the effect of the plant.
  • Correlate the degradation rates with the microbial population and enzyme activities.

4. Signaling Pathways and Experimental Workflows

4.1. Heavy Metal Stress Signaling in Medicago

Heavy metal stress in plants triggers a complex signaling cascade to mitigate the toxic effects. Key pathways include the activation of mitogen-activated protein kinases (MAPKs) and calcium-dependent signaling.[13][14][15][16] These pathways ultimately lead to the expression of stress-responsive genes involved in metal chelation and transport.

Heavy_Metal_Signaling HM Heavy Metal Stress ROS Reactive Oxygen Species (ROS) HM->ROS Ca_channel Ca2+ Channels HM->Ca_channel MAPK_cascade MAPK Cascade (MAPKKK, MAPKK, MAPK) ROS->MAPK_cascade Ca_signal Ca2+ Signaling (CaM, CDPKs) Ca_channel->Ca_signal Ca_signal->MAPK_cascade TF Transcription Factors MAPK_cascade->TF Stress_genes Stress-Responsive Genes TF->Stress_genes Chelation Chelation (Phytochelatins, Metallothioneins) Stress_genes->Chelation Transport Compartmentation (Vacuolar Sequestration) Stress_genes->Transport

Caption: Simplified heavy metal stress signaling pathway in Medicago.

4.2. Experimental Workflow for Phytoremediation Potential Assessment

The following diagram illustrates a logical workflow for assessing the phytoremediation potential of Medicago.

Phytoremediation_Workflow start Start: Select Medicago Species and Contaminant soil_prep Soil Preparation and Contamination start->soil_prep pot_exp Pot Experiment Setup (Planted vs. Unplanted) soil_prep->pot_exp cultivation Plant Cultivation under Controlled Conditions pot_exp->cultivation harvest Harvest Plants and Collect Soil Samples cultivation->harvest analysis Chemical and Biological Analysis harvest->analysis plant_analysis Plant Analysis: - Biomass - Contaminant Uptake analysis->plant_analysis soil_analysis Soil Analysis: - Residual Contaminant - Microbial Activity analysis->soil_analysis data_eval Data Evaluation: - BCF, TF - Removal Efficiency plant_analysis->data_eval soil_analysis->data_eval end Conclusion on Phytoremediation Potential data_eval->end

Caption: General experimental workflow for assessing phytoremediation.

5. Enhancing Phytoremediation with Medicago

The efficiency of phytoremediation using Medicago can be enhanced through several strategies:

  • Microbial Inoculation: The use of plant growth-promoting rhizobacteria (PGPR) and arbuscular mycorrhizal fungi (AMF) can improve plant growth, nutrient uptake, and stress tolerance, thereby enhancing contaminant uptake and degradation.[4][17][18] For instance, inoculation with Sinorhizobium meliloti can alleviate copper-induced growth inhibition in M. sativa.[2]

  • Genetic Engineering: Transgenic approaches can be used to introduce or overexpress genes involved in metal uptake, transport, and sequestration.[1][19][20][21] For example, overexpressing genes for ATP sulfurylase has been shown to improve heavy metal tolerance and accumulation in alfalfa.[1]

  • Agronomic Practices: The application of soil amendments, such as chelating agents (e.g., EDTA, citric acid) and biochar, can increase the bioavailability of heavy metals and improve soil conditions for plant growth.[3][12]

Medicago species, particularly M. sativa, are robust and versatile tools for the phytoremediation of a wide range of environmental contaminants. By employing standardized protocols and understanding the underlying physiological and molecular mechanisms, researchers can effectively harness the potential of these plants for environmental cleanup. Future research should focus on field-scale studies, the development of genetically engineered varieties with enhanced remediation capabilities, and the optimization of plant-microbe interactions to further improve the efficiency of Medicago-based phytoremediation systems.

References

Troubleshooting & Optimization

Optimizing Medicago truncatula Tissue Culture and Regeneration: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered in Medicago truncatula tissue culture and regeneration. The guide is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems from initial culture setup to final plantlet regeneration.

Section 1: Contamination Issues

Question: My cultures are frequently contaminated with bacteria or fungi. What are the common sources and how can I prevent this?

Answer: Microbial contamination is a primary cause of culture failure. Contaminants compete with the plant tissue for nutrients and can produce toxic substances that inhibit growth or kill the explant.[1]

  • Sources of Contamination:

    • The Explant: Microorganisms can be present on the surface (epiphytic) or within the plant tissues (endophytic).[1] Endophytes are particularly challenging to eliminate with surface sterilization.

    • Laboratory Environment: Airborne spores of fungi and bacteria are ubiquitous.[2]

    • Tools and Equipment: Improperly sterilized instruments, culture vessels, or media are common sources of contamination.[1][2]

    • Personnel: The experimenter can introduce microbes through improper aseptic techniques.[3]

  • Prevention and Troubleshooting Strategies:

    • Strict Aseptic Technique: All procedures must be performed in a laminar flow hood.[4] Sterilize all instruments by autoclaving or flame sterilization after dipping in 70% ethanol.[5] Ensure hands are thoroughly cleaned.[3]

    • Thorough Explant Sterilization: Use a multi-step sterilization process. A common method for M. truncatula seeds involves scarification with concentrated sulfuric acid, followed by treatment with a disinfectant like sodium hypochlorite (bleach) or Bayrochlor.[5][6][7]

    • Use of Antibiotics and Preservatives:

      • For persistent bacterial contamination, consider adding antibiotics like Carbenicillin or Cefotaxime to the culture medium, as they tend to have low phytotoxicity.[4]

      • Plant Preservative Mixture (PPM™) is a broad-spectrum biocide that can be added to the culture medium before autoclaving to prevent the growth of bacteria, fungi, and yeasts.[3][4]

    • Regular Monitoring: Check cultures regularly for any signs of contamination, such as turbidity in liquid media, discoloration, or microbial colonies on solid media.[1][3] Discard contaminated cultures immediately to prevent cross-contamination.

Section 2: Explant and Callus Browning

Question: My explants or callus turn brown and necrotic shortly after being placed on the culture medium. What causes this and how can I solve it?

Answer: Browning and necrosis are typically caused by the oxidation of phenolic compounds released from the cut surfaces of the explant in response to wounding stress.[8] These oxidized products (quinones) are often toxic and can inhibit cell division and growth, leading to tissue death.[8]

  • Troubleshooting Strategies:

    • Use of Antioxidants: Supplement the culture medium with antioxidants to prevent the oxidation of phenolics.

      • Ascorbic Acid (Vitamin C): Often used at concentrations around 0.1 g/L.[8]

      • Citric Acid: Can be used in the medium or as a pre-treatment rinse for explants.[8]

    • Activated Charcoal: Adding activated charcoal to the medium can adsorb toxic phenolic compounds.

    • Frequent Subculturing: Transferring the explants or callus to fresh medium at regular, short intervals can help move them away from the accumulated toxic compounds.[8]

    • Dark Incubation: Initially culturing the explants in the dark can sometimes reduce the activity of enzymes like polyphenol oxidase (PPO), which are involved in the browning process.

    • Modify Medium Composition: High concentrations of inorganic salts in the medium can sometimes exacerbate browning.[8] Testing a medium with reduced salt strength (e.g., 1/2 MS) may be beneficial.[8]

Section 3: Poor Callus Induction and Growth

Question: I am not getting good callus formation from my leaf explants. What factors influence callus induction?

Answer: Successful callus induction depends on the genotype of the donor plant, the type and developmental stage of the explant, and the composition of the culture medium, especially the plant growth regulators.

  • Troubleshooting Strategies:

    • Genotype Selection: The regeneration capacity of M. truncatula is highly genotype-dependent. The ecotype A17 is known to be recalcitrant, while lines like R108 and Jemalong 2HA have been specifically selected for high regenerability.[9][10][11] Using a highly embryogenic line is crucial for success.

    • Explant Source: Young, healthy, and actively growing tissues are the best source for explants. For M. truncatula, leaf explants from young plants grown under controlled conditions are commonly used.[6][12]

    • Plant Growth Regulators (PGRs): The balance of auxins and cytokinins is critical. For callus induction in M. truncatula, a medium containing both an auxin (like 2,4-Dichlorophenoxyacetic acid [2,4-D] or 1-Naphthaleneacetic acid [NAA]) and a cytokinin (like 6-Benzylaminopurine [BAP]) is typically required.[13][14]

    • Overexpression of Morphogenic Genes: A powerful technique to improve callogenesis is the overexpression of developmental regulatory genes. The WUSCHEL (WUS) gene, for instance, has been shown to promote prolific callus formation and embryogenesis in M. truncatula, even on media without PGRs.[14][15][16]

Section 4: Low Somatic Embryogenesis Efficiency

Question: My callus grows, but it doesn't form somatic embryos, or the frequency is very low. How can I improve somatic embryogenesis?

Answer: The transition from proliferating callus to organized somatic embryos is a complex developmental switch. Success is influenced by genotype, culture history, and specific hormonal cues.

  • Troubleshooting Strategies:

    • Two-Step Culture Process: A common strategy is to first induce embryogenic callus on a medium with a relatively high auxin concentration and then transfer it to a second medium with a reduced or altered auxin-to-cytokinin ratio to promote embryo development and maturation.[15][17]

    • Use Explants from Regenerated Plants: Explants taken from previously tissue-culture-regenerated plants often show a dramatically higher frequency of somatic embryogenesis compared to explants from seed-grown plants.[9][17] This suggests that the process of regeneration itself can select for or induce a more competent state.

    • Explant Orientation: The orientation of the explant on the medium can influence embryogenesis. In M. truncatula leaf explants, somatic embryos tend to form from dedifferentiated mesophyll cells, and placing the explant with a specific side in contact with the medium can affect the outcome.[18][19]

    • Stress Induction: Somatic embryogenesis is considered a stress-induced morphogenic response.[10] The initial wounding of the explant and the culture environment itself can produce reactive oxygen species (ROS) that may play a role in triggering the embryogenic pathway.[10]

Section 5: Failure of Embryo Maturation and Plantlet Conversion

Question: I can see somatic embryos forming, but they don't develop into plantlets. What can I do?

Answer: The conversion of somatic embryos into viable plantlets is often a bottleneck. Embryos may fail to mature properly, exhibit abnormal morphology, or fail to germinate.

  • Troubleshooting Strategies:

    • Embryo Maturation Medium: After embryo induction, transfer the calli with developing embryos to a medium with a lower concentration of auxin or an auxin-free medium. This hormonal shift is often necessary for proper embryo development, including the formation of distinct shoot and root poles.[17]

    • Selective Transfer: Manually separate well-formed, torpedo-shaped embryos from the callus and place them onto a germination or shoot development medium. This reduces competition and ensures better contact with the nutrients and hormones required for the next stage.[13]

    • Light Conditions: Ensure cultures are moved to a standard photoperiod (e.g., 16 hours light) during the embryo maturation and germination stages to promote shoot development and chlorophyll production.[6]

    • Rooting Medium: Once shoots have developed, they may need to be transferred to a rooting medium, which is often a hormone-free basal medium or one containing a low concentration of a rooting-promoting auxin.

Quantitative Data Summary

The following tables summarize key quantitative data from cited literature to guide experimental setup.

Table 1: Effect of Explant Source on Somatic Embryogenesis in M. truncatula

Explant SourceCalli Producing Embryos (%)Reference
Seed-Generated Plants11%[9]
Tissue Culture-Regenerated Plants93%[9]

Table 2: Example Hormone Concentrations for Different Stages of M. truncatula Regeneration

StageMediumAuxin (NAA)Cytokinin (BAP)Reference
Embryo InductionModified B510 µM10 µM[17]
Embryo MaturationModified B51 µM10 µM[17]
Shoot DevelopmentModified B50.1 µM1 µM[17]
Plantlet FormationModified B50.05 µM0 µM[17]

Experimental Protocols

Protocol 1: General Somatic Embryogenesis and Regeneration from Leaf Explants

This protocol is a generalized procedure based on common practices for highly regenerable M. truncatula lines like Jemalong 2HA or R108.

  • Seed Sterilization and Germination:

    • Scarify seeds in concentrated H₂SO₄ for 5-8 minutes and rinse thoroughly with sterile water.[5][9]

    • Surface sterilize with a 5% bleach solution for 5 minutes, followed by 3-5 rinses with sterile distilled water.[7]

    • Germinate seeds on a sterile, hormone-free medium in the dark for 2 days, then transfer to a 16-hour light photoperiod.

  • Explant Preparation:

    • Excise young, fully expanded leaves from 3-4 week-old sterile plantlets.

    • Cut leaves into small sections (approx. 0.5 cm²) to be used as explants.

  • Callus and Embryo Induction (Stage I):

    • Place leaf explants abaxial (lower) side down on an induction medium (e.g., modified B5 or SH medium) supplemented with auxin and cytokinin (e.g., 10 µM NAA and 10 µM BAP).[17]

    • Incubate in the dark at ~24°C for 2-3 weeks, or until embryogenic callus is visible.

  • Embryo Maturation (Stage II):

    • Transfer the calli to a maturation medium with a reduced auxin concentration (e.g., 1 µM NAA and 10 µM BAP).[17]

    • Incubate under a 16-hour light photoperiod. Embryos should develop over the next 3-4 weeks.

  • Shoot Development and Plantlet Conversion (Stage III):

    • Transfer calli with mature embryos or individually excised embryos to a shoot development medium (e.g., 0.1 µM NAA and 1 µM BAP).[17]

    • Once shoots are well-developed, transfer them to a rooting medium (e.g., hormone-free basal medium or with 0.05 µM NAA) for root formation.[17]

  • Acclimatization:

    • Carefully remove rooted plantlets from the culture vessel, wash off the agar, and transfer to a sterile soil/sand mixture.

    • Cover with a plastic dome to maintain high humidity and gradually acclimate to greenhouse conditions over 1-2 weeks.

Visualizations: Workflows and Signaling

Experimental Workflow Diagram

G cluster_ts Common Issues Start Seed Sterilization & Germination Explant Explant Preparation (Leaf Sections) Start->Explant Induction Stage I: Callus & Embryo Induction (High Auxin + Cytokinin) Explant->Induction Contamination Contamination Explant->Contamination Maturation Stage II: Embryo Maturation (Low Auxin + Cytokinin) Induction->Maturation Browning Browning Induction->Browning Development Stage III: Shoot Development Maturation->Development LowEmbryo Low Embryogenesis Maturation->LowEmbryo Rooting Rooting on Hormone-Free Medium Development->Rooting NoConvert Failed Conversion Development->NoConvert Acclimatization Acclimatization to Soil Rooting->Acclimatization Plant Regenerated Plant Acclimatization->Plant

Caption: Workflow for Medicago truncatula somatic embryogenesis and regeneration.

Simplified Signaling Pathway in Somatic Embryogenesis

G Explant Explant Cell (e.g., Mesophyll) Stress Wounding Stress & Culture Conditions Explant->Stress Dedifferentiation Cell Dedifferentiation & Proliferation (Callus) Explant->Dedifferentiation Stress->Dedifferentiation induces PGRs Exogenous Hormones Auxin Auxin (NAA, 2,4-D) PGRs->Auxin Cytokinin Cytokinin (BAP) PGRs->Cytokinin Auxin->Dedifferentiation promotes SERK1 MtSERK1 Expression Auxin->SERK1 induces Cytokinin->SERK1 enhances WUS WUS/WOX Gene Expression Dedifferentiation->WUS leads to Embryo Somatic Embryo Formation SERK1->Embryo required for WUS->Embryo promotes

References

Technical Support Center: Medicago truncatula Transformation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the genetic transformation of Medicago truncatula.

Troubleshooting Low Transformation Efficiency

Low transformation efficiency is a common hurdle in Medicago truncatula genetic modification. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Question: Why am I seeing low or no callus formation after co-cultivation?

Answer: Several factors can contribute to poor callus induction. Consider the following:

  • Explant Health and Type: The physiological state of the explant is critical. Use healthy, young, and actively growing leaf explants for optimal results.[1][2][3] The age of the leaf explant is a critical determinant; transient GUS expression has been shown to decrease with increasing age of the leaf explants.

  • Pre-culture Period: A pre-culture period of 2 days before Agrobacterium infection can make the explant cells more competent for transformation.[2][3]

  • Bacterial Overgrowth: Excessive Agrobacterium growth can inhibit plant cell growth. Ensure that the bacterial density is optimal and that antibiotics are used effectively after co-cultivation to eliminate the bacteria. A co-cultivation period of 3 days has been found to be optimal in several studies.[1]

Question: My explants are turning brown and dying after co-cultivation. What is the cause?

Answer: Tissue necrosis is often a sign of stress or excessive bacterial load. Here are some potential causes and solutions:

  • Agrobacterium Concentration: A high concentration of Agrobacterium can be toxic to plant tissues.[1][3][4] An optimal optical density (OD600) of around 0.6 is often recommended.[1][2][3][4]

  • Co-cultivation Duration: Prolonged co-cultivation can lead to bacterial overgrowth and tissue damage. A co-cultivation period of 2-3 days is generally sufficient for T-DNA transfer.[1]

  • Wounding: While wounding is necessary for Agrobacterium infection, excessive damage to the explant can lead to necrosis.[1]

Question: I have good callus growth, but very few or no shoots are regenerating. What can I do?

Answer: The transition from callus to somatic embryo and then to a whole plant is a critical and often inefficient step. Consider these points:

  • Genotype: The genotype of M. truncatula significantly influences its regeneration capacity. The R108 genotype is known for its superior regeneration and transformation properties.[5]

  • Hormone Balance: The concentrations and combination of auxin and cytokinin in the regeneration media are crucial for inducing somatic embryogenesis. In M. truncatula, both an auxin and a cytokinin are required.[5][6]

  • Selection Agent: The concentration of the selection agent (e.g., kanamycin, hygromycin) must be optimized. Too high a concentration can inhibit the growth of transformed cells, while too low a concentration can lead to the growth of non-transformed "escapes."

Frequently Asked Questions (FAQs)

Q1: What is the optimal Agrobacterium tumefaciens strain and vector system for Medicago transformation?

A1: The choice of Agrobacterium strain and vector can significantly impact transformation efficiency. While various strains can be used, it's important to select one that is compatible with your Medicago genotype and experimental goals. Binary vector systems are commonly used in plant transformation.[7]

Q2: How critical is the age of the leaf explants for successful transformation?

A2: The age of the leaf explants is a very critical factor. Younger leaves generally have higher regeneration potential and are more susceptible to Agrobacterium-mediated transformation.[1][2]

Q3: Can I use explants other than leaves for Medicago transformation?

A3: Yes, other explants such as cotyledons can also be used for Medicago transformation.[8] The choice of explant can influence the efficiency and the regeneration pathway.

Q4: What is the role of acetosyringone in the co-cultivation medium?

A4: Acetosyringone is a phenolic compound released by wounded plant cells that induces the expression of the virulence (vir) genes in Agrobacterium.[9] The addition of acetosyringone to the co-cultivation medium enhances T-DNA transfer and transformation efficiency.

Data Presentation: Optimizing Transformation Parameters

The following tables summarize quantitative data from studies on optimizing various parameters for Agrobacterium-mediated transformation in Medicago.

Table 1: Effect of Agrobacterium Concentration on Transformation Efficiency

Agrobacterium OD600Transient GUS Expression (%)
0.1Increased with concentration
0.455.9
0.663.6[1][3][4]
0.845.3
1.042.5
1.230.5

Table 2: Effect of Co-cultivation Period on Transformation Efficiency

Co-cultivation Period (days)Transient GUS Expression (%)
135.2
245.7
383.5[1]
462.5
542.9
628.9
716.7

Experimental Protocols

Seed Sterilization and Germination

A detailed protocol for preparing sterile Medicago truncatula seedlings for explant harvesting.

  • Scarification: To break seed dormancy, immerse seeds in concentrated sulfuric acid for 5-12 minutes.[10] Alternatively, for non-sterile applications, seeds can be mechanically scarified by rubbing them between two pieces of sandpaper.[10]

  • Surface Sterilization:

    • Rinse the acid-treated seeds 4-5 times with sterile water.[10]

    • Treat the seeds with 30% commercial bleach solution containing 0.02% Triton X-100 for 15 minutes.

    • Wash the seeds three times with sterile water to remove any residual bleach.[11]

  • Germination:

    • Place the sterilized seeds on sterile filter paper moistened with sterile water in a petri dish.[12]

    • Incubate the plates in the dark at room temperature for germination to occur.[11] Seeds should germinate in 3-5 days.[12]

Agrobacterium Preparation and Co-cultivation

This protocol outlines the preparation of Agrobacterium and the co-cultivation with Medicago explants.

  • Agrobacterium Culture:

    • Inoculate a single colony of Agrobacterium tumefaciens carrying the desired vector into liquid YEB medium with appropriate antibiotics.

    • Grow the culture overnight at 28°C with shaking.

    • The following day, inoculate a larger volume of YEB medium and grow until the culture reaches an OD600 of 0.6.[1][2][3][4]

  • Infection:

    • Pellet the Agrobacterium cells by centrifugation and resuspend them in an appropriate infection medium.

    • Excise young leaves from 3-4 week old sterile Medicago seedlings and make small cuts to create wounds.[1]

    • Immerse the leaf explants in the Agrobacterium suspension for a defined period (e.g., 30 minutes).

  • Co-cultivation:

    • Blot the infected explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a co-cultivation medium, which is typically a solid plant tissue culture medium supplemented with acetosyringone.

    • Incubate the plates in the dark at a controlled temperature for 2-3 days.[1]

Somatic Embryogenesis and Plant Regeneration

A general protocol for regenerating whole plants from transformed calli.

  • Callus Induction: After co-cultivation, transfer the explants to a callus induction medium containing appropriate antibiotics to kill the Agrobacterium and a selection agent to select for transformed plant cells. This medium also contains hormones (auxin and cytokinin) to induce callus formation.[5][6]

  • Somatic Embryo Development: Subculture the growing calli every 3-4 weeks onto fresh medium. Somatic embryos will start to develop from the embryogenic callus.

  • Embryo Maturation and Germination: Transfer well-developed somatic embryos to a maturation medium with reduced hormone levels to promote further development and germination into plantlets.

  • Rooting and Acclimatization: Once plantlets have developed a sufficient root system, transfer them to soil and gradually acclimatize them to greenhouse conditions.

Visualizations

Troubleshooting_Workflow start Low Transformation Efficiency q1 Poor or No Callus Formation? start->q1 s1 Check: - Explant Health (Young, Healthy) - Pre-culture (2 days) - Bacterial Overgrowth q1->s1 Yes q2 Explants Browning/Dying? q1->q2 No end_node Improved Efficiency s1->end_node s2 Check: - Agrobacterium OD600 (~0.6) - Co-cultivation Time (2-3 days) - Explant Wounding q2->s2 Yes q3 Good Callus, No Regeneration? q2->q3 No s2->end_node s3 Check: - Medicago Genotype (e.g., R108) - Hormone Balance in Media - Selection Agent Concentration q3->s3 Yes q3->end_node No s3->end_node

Caption: Troubleshooting workflow for low transformation efficiency.

Transformation_Workflow cluster_prep Preparation cluster_trans Transformation cluster_regen Regeneration seed_ster Seed Sterilization & Germination explant_prep Explant Preparation (Leaf Discs) seed_ster->explant_prep agro_prep Agrobacterium Culture Preparation infection Infection agro_prep->infection explant_prep->infection cocult Co-cultivation (2-3 days) infection->cocult selection Selection & Callus Induction cocult->selection embryo Somatic Embryogenesis selection->embryo plantlet Plantlet Development embryo->plantlet acclimatize Acclimatization plantlet->acclimatize

Caption: Experimental workflow for Medicago truncatula transformation.

Signaling_Pathway cluster_plant Plant Cell cluster_agro Agrobacterium plant_signals Phenolics, Sugars (from wound site) virA VirA (Sensor Kinase) plant_signals->virA Sensed by nucleus Nucleus integration T-DNA Integration into Plant Genome nucleus->integration virG VirG (Response Regulator) virA->virG Phosphorylates virGenes Activation of vir genes virG->virGenes Activates t_dna_proc T-DNA Processing (VirD1/D2) virGenes->t_dna_proc t_complex T-complex Formation (T-DNA, VirD2, VirE2) t_dna_proc->t_complex t4ss Type IV Secretion System (VirB proteins) t_complex->t4ss Exported via t4ss->nucleus Transfers T-complex to

Caption: Agrobacterium-mediated T-DNA transfer signaling pathway.

References

Technical Support Center: Protein Extraction from Medicago Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Medicago species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges of protein extraction from recalcitrant Medicago tissues.

Frequently Asked Questions (FAQs)

Q1: Why are Medicago tissues considered "recalcitrant" for protein extraction?

Medicago tissues, particularly mature parts like leaves, stems, and roots, are rich in compounds that interfere with standard protein extraction protocols. These include:

  • High levels of phenolic compounds: When tissue is disrupted, these compounds are released and can cause protein precipitation and denaturation, leading to brownish pellets that are difficult to resuspend.[1][2]

  • Abundant polysaccharides: These can interact with proteins, causing smearing and poor resolution in downstream applications like 2D-gel electrophoresis.[1][3]

  • Proteases: Endogenous proteases can degrade proteins upon cell lysis, reducing the yield and integrity of the extracted proteins.[2][4][5]

  • Secondary metabolites: Other compounds like organic acids and pigments can also interfere with protein extraction and quantification.[2]

Q2: Which protein extraction method is best for Medicago truncatula?

The optimal method depends on the specific tissue and the intended downstream application. However, two methods are commonly successful for recalcitrant plant tissues:

  • Trichloroacetic acid (TCA)/acetone precipitation: This is a widely used method that effectively removes non-protein contaminants.[2][6][7] It is particularly useful for preparing samples for two-dimensional gel electrophoresis (2-DE).[6]

  • Phenol-based extraction: This method is known for yielding high-quality protein, especially from tissues with high levels of interfering compounds.[3][7][8] It often results in higher protein yields and better spot resolution on 2D gels compared to TCA/acetone precipitation alone.[3]

A combination of TCA/acetone precipitation followed by phenol extraction can also yield well-resolved 2-DE patterns.[2] For simultaneous extraction of DNA, RNA, and protein, a modified TRIzol reagent method has been shown to be effective and superior to other methods for 2-DE patterns.[9]

Q3: How can I minimize protein degradation during extraction?

Protein degradation by endogenous proteases is a common issue. To mitigate this:

  • Work quickly and at low temperatures: Perform all extraction steps on ice or at 4°C to reduce protease activity.[8][10]

  • Use liquid nitrogen: Immediately freeze tissue in liquid nitrogen upon harvesting and grind it to a fine powder to inhibit protease activity.[6][8][11]

  • Incorporate protease inhibitors: Add a protease inhibitor cocktail to your extraction buffers. Commercial cocktails are available, or you can prepare your own. Papain-like cysteine proteases have been identified as major contributors to protein degradation in Medicago.[4][5]

  • Use denaturing conditions: Lysis solutions containing urea and thiourea can help inhibit proteolysis.[12]

Q4: My protein pellet is brown and hard to dissolve. What should I do?

A brown pellet indicates the presence of oxidized phenolic compounds. To prevent this:

  • Add antioxidants to your extraction buffer: Including agents like β-mercaptoethanol or dithiothreitol (DTT) can help prevent the oxidation of phenolics.[6]

  • Incorporate polyvinylpolypyrrolidone (PVPP): PVPP can be added during tissue grinding to bind and remove phenolic compounds.

  • Perform acetone washes: Washing the protein pellet with cold acetone helps to remove pigments and other interfering substances.[6][11] Multiple washes may be necessary until the supernatant is clear.[11]

Q5: How can I improve the yield of protein from Medicago roots and nodules?

Roots and nodules present unique challenges. For nodules, separating the plant and bacteroid fractions is crucial to avoid cross-contamination.[10]

  • For roots: TCA/acetone precipitation has been shown to yield clean protein preparations.[2] Direct phenol extraction can also produce high-quality protein samples.[2]

  • For nodules: Homogenization in an ice-cold extraction buffer, as opposed to liquid nitrogen, can minimize cross-contamination between plant and bacteroid proteins.[10] The plant and bacteroid fractions can then be separated by centrifugation.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Protein Yield Incomplete cell lysis.Grind tissue to a very fine powder in liquid nitrogen.[8] Use a suitable extraction buffer with detergents (e.g., SDS) to aid in cell disruption.[8]
Protein degradation.Add protease inhibitors to your extraction buffer and work at low temperatures.
Protein loss during precipitation.Ensure complete precipitation by incubating at -20°C for an adequate amount of time (e.g., overnight).[8] Be careful not to discard the pellet during wash steps.
Poor Resolution/Streaking on 2D Gels Presence of interfering compounds (phenolics, polysaccharides, salts).Use a phenol-based extraction method, which is effective at removing these contaminants.[3] Perform thorough acetone washes of the protein pellet.[6] Use a sample clean-up kit prior to 2-DE.[1]
Incomplete protein solubilization.Use a lysis buffer containing strong chaotropes like urea and thiourea, and detergents like CHAPS.[13] Ensure the pellet is completely dissolved before loading onto the gel.
Horizontal Streaking on 2D Gels High salt concentration in the sample.Precipitate proteins with TCA/acetone to remove salts.[6] Use a desalting column or dialysis to reduce salt concentration.
Vertical Streaking on 2D Gels Protein aggregation or precipitation during IEF.Ensure proper solubilization of proteins in the rehydration buffer.[13] Optimize the IEF running conditions (voltage, time).[6]
Brown/Colored Protein Pellet Oxidation of phenolic compounds.Add antioxidants (e.g., β-mercaptoethanol, DTT) and/or PVPP to the extraction buffer.[6] Wash the pellet with cold acetone until the color is removed.[11]

Experimental Protocols

Protocol 1: TCA/Acetone Precipitation

This protocol is adapted for Medicago truncatula leaves and is suitable for 2-DE analysis.[6]

  • Homogenization: Grind 0.5 g of leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Precipitation: Transfer the powder to a 50 ml tube and add 10% (w/v) TCA in acetone containing 0.07% (w/v) β-mercaptoethanol. Incubate at -20°C for at least 45 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the pellet twice with a cold solution of 90% acetone containing 0.07% β-mercaptoethanol to remove residual TCA. Vortex and centrifuge as in the previous step.

  • Drying: Briefly air-dry the pellet to remove residual acetone.

  • Solubilization: Dissolve the pellet in a suitable lysis buffer (e.g., 9 M urea, 2 M thiourea, 4% CHAPS, 1% DTT) for downstream applications.[13]

Protocol 2: Phenol Extraction

This protocol is a general method for recalcitrant plant tissues and can be adapted for Medicago.[8]

  • Homogenization: Grind 0.1-0.4 g of tissue to a fine powder in liquid nitrogen.

  • Initial Wash (Optional but Recommended): Wash the powder with 10% TCA in acetone, centrifuge, and discard the supernatant. This helps remove some interfering compounds.[8]

  • Extraction: Add 0.5 ml of SDS buffer (30% sucrose, 2% SDS, 0.1 M Tris-HCl pH 8.0, 5% β-mercaptoethanol) and 0.5 ml of Tris-buffered phenol (pH 8.0) to the tissue powder. Vortex thoroughly and incubate for 5 minutes.

  • Phase Separation: Centrifuge at 16,000 x g for 3 minutes at room temperature.

  • Protein Collection: Carefully transfer the upper phenol phase to a new tube.

  • Precipitation: Add methanol containing 0.1 M ammonium acetate and incubate at -20°C for at least 30 minutes to precipitate the proteins.

  • Centrifugation and Washing: Centrifuge at 16,000 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet with 100% methanol, followed by 80% acetone.

  • Drying and Solubilization: Air-dry the pellet and dissolve it in the desired buffer.

Visual Workflows

TCA_Acetone_Extraction start Start: Medicago Tissue grind Grind in Liquid N2 start->grind precipitate Precipitate with 10% TCA in Acetone (-20°C) grind->precipitate centrifuge1 Centrifuge (14,000 x g) precipitate->centrifuge1 wash Wash Pellet with Cold Acetone centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 dry Air-dry Pellet centrifuge2->dry solubilize Solubilize in Lysis Buffer dry->solubilize end Protein Extract solubilize->end

Caption: Workflow for TCA/Acetone Protein Precipitation.

Phenol_Extraction start Start: Medicago Tissue grind Grind in Liquid N2 start->grind extract Add SDS Buffer & Phenol grind->extract centrifuge1 Centrifuge to Separate Phases extract->centrifuge1 collect Collect Upper Phenol Phase centrifuge1->collect precipitate Precipitate with Methanol/Ammonium Acetate collect->precipitate centrifuge2 Centrifuge precipitate->centrifuge2 wash Wash Pellet centrifuge2->wash dry Air-dry Pellet wash->dry solubilize Solubilize dry->solubilize end Protein Extract solubilize->end

Caption: Workflow for Phenol-Based Protein Extraction.

References

Technical Support Center: Overcoming Challenges in Medicago Single-Cell Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Medicago single-cell sequencing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for a successful Medicago single-cell sequencing experiment?

A1: The isolation of high-quality protoplasts or nuclei is the most critical step.[1] The success of all subsequent steps, from library preparation to data analysis, is highly dependent on the viability and integrity of the initial single-cell or single-nucleus suspension.

Q2: Should I use protoplasts (scRNA-seq) or nuclei (snRNA-seq) for my experiment?

A2: The choice between scRNA-seq and snRNA-seq depends on your research goals and the specific challenges of your experimental system.

  • scRNA-seq (protoplasts): Provides a more comprehensive view of the transcriptome, including both nuclear and cytoplasmic RNAs. However, the enzymatic digestion required for protoplast isolation can induce stress responses and alter gene expression profiles.[2]

  • snRNA-seq (nuclei): Bypasses the harsh enzymatic digestion of the cell wall, which can reduce stress-related artifacts in the transcriptome. This method is often preferred for tissues that are difficult to protoplast. However, it primarily captures nuclear transcripts, which may not fully represent the complete cellular transcriptome.[2]

Q3: What are the key factors influencing protoplast yield and viability?

A3: Several factors significantly impact protoplast yield and viability, including the choice of starting plant material, the enzyme composition and concentration, the osmoticum concentration in the digestion buffer, and the duration of the enzymatic digestion.[3][4]

Q4: How can I assess the quality of my single-cell suspension before proceeding with library preparation?

A4: It is crucial to assess the quality of your cell suspension to ensure a successful sequencing run. Key quality control checks include:

  • Viability: Use a stain like Fluorescein Diacetate (FDA) to determine the percentage of viable cells. A viability of >80% is generally recommended.

  • Cell Concentration and Size: Use a hemocytometer or an automated cell counter to determine the cell concentration and size distribution.

  • Debris and Aggregates: Visually inspect the suspension under a microscope to ensure it is free of significant cellular debris and clumps.[5]

Q5: What are common data quality control metrics for single-cell RNA-seq?

A5: After sequencing, it is essential to perform quality control on the data to filter out low-quality cells. Common metrics include:

  • Number of Unique Molecular Identifiers (UMIs) per cell: Filters out cells with very low RNA content. A UMI count above 500 is generally considered acceptable.[6]

  • Number of detected genes per cell: Helps to distinguish true cells from empty droplets.

  • Percentage of mitochondrial reads: A high percentage of mitochondrial reads can indicate stressed or dying cells where cytoplasmic mRNA has been lost.[6][7]

Troubleshooting Guides

Problem 1: Low Protoplast Yield
Potential Cause Recommended Solution
Suboptimal Plant Growth Conditions Use healthy, actively growing plant material. For root protoplasts, it is recommended to use plants grown on 1x B5 medium. Avoid using stressed or older root tissue.[8]
Ineffective Enzyme Digestion Optimize the enzyme cocktail. A common starting point for Medicago roots is a mixture of Cellulase R-10 and Macerozyme R-10. Adjust concentrations and consider adding other enzymes like Viscozyme.[8]
Incorrect Incubation Time Optimize the digestion time. Over-digestion can lead to protoplast lysis, while under-digestion results in incomplete tissue breakdown. A typical range is 4-6 hours.[9][10]
Inadequate Tissue Preparation Finely chop the plant material to increase the surface area exposed to the enzymes.[5]
Problem 2: Low Protoplast Viability
Potential Cause Recommended Solution
Osmotic Stress Optimize the concentration of the osmotic stabilizer (e.g., mannitol or sorbitol) in the enzyme and washing solutions. For Medicago sativa, 0.7 M mannitol has been shown to be optimal.[3]
Mechanical Damage Handle protoplasts gently during all steps. Use wide-bore pipette tips and centrifuge at low speeds (e.g., 100-400 x g).[5][8]
Enzyme Toxicity Reduce the incubation time or decrease the enzyme concentrations. Ensure enzymes are properly dissolved and the pH of the solution is correct.
Suboptimal Washing Steps Wash protoplasts with a suitable buffer (e.g., W5 solution) to remove residual enzymes and debris.[8]
Problem 3: High Percentage of Mitochondrial Reads in Sequencing Data
Potential Cause Recommended Solution
Cell Stress and Death This is often a sign of low-quality starting material. Optimize the protoplast isolation protocol to minimize stress and improve cell viability.[6]
Apoptotic Cells If a high mitochondrial read percentage is expected for your cell types of interest, you may need to adjust your filtering thresholds accordingly during data analysis.[11]
Leaky Cell Membranes During protoplast isolation, damaged cell membranes can lead to the loss of cytoplasmic RNA, while mitochondrial RNA is retained. Gentle handling is crucial.[12]

Data Presentation

Table 1: Protoplast Yield and Viability in Medicago Species Under Different Conditions
SpeciesPlant MaterialEnzyme SolutionOsmoticumIncubation Time (hours)Protoplast Yield (protoplasts/g FW)Viability (%)Reference
M. truncatulaRoots1.5% Cellulase R-10, 2% Macerozyme R-10, 5% Viscozyme0.4 M D-sorbitolNot specified~1 x 10^5 from ~100 seedlings>90[8]
M. sativaLeaves2% Cellulase, 1.5% Macerozyme0.7 M Mannitol6~4.5 x 10^6~85[3]
M. truncatulaMesophyll0.5% Onozuka cellulase, 0.5% Rhozyme, 0.25% pectinase0.5 M Osmolal5-6Not specifiedNot specified[13]
Table 2: Recommended Quality Control Thresholds for Medicago Single-Cell RNA-seq Data
MetricRecommended ThresholdRationaleReference
UMI Counts per Cell > 500To filter out empty droplets or cells with very low RNA content.[6]
Genes Detected per Cell > 200To ensure that captured "cells" have a minimum level of transcriptional complexity.[7]
Mitochondrial Read Percentage < 10-20%High percentages can indicate stressed or dying cells. This threshold may need to be adjusted based on the tissue type.[6][11]

Experimental Protocols

Detailed Protocol for Medicago truncatula Root Protoplast Isolation

This protocol is adapted from an efficient method for legume root protoplast isolation.[8]

Materials:

  • Medicago truncatula A17 seedlings (5-6 days old)

  • Enzyme solution: 1.5% (w/v) Cellulase R-10, 2% (w/v) Macerozyme R-10, 0.4 M D-sorbitol, 10 mM CaCl₂, 10 mM MES (pH 5.7), 5% Viscozyme, 1% BSA

  • W5 solution: 154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 10 mM MES (pH 5.7)

  • DMG solution: 0.4 M D-sorbitol, 15 mM MgCl₂, 4 mM MES (pH 5.7)

  • Petri dishes, scalpels, 50 µm nylon mesh, 15 mL round-bottom tubes, swinging-bucket centrifuge

Procedure:

  • Plant Growth: Germinate surface-sterilized M. truncatula seeds on 0.8% water agar plates in the dark. For M. truncatula, seeds should be placed at 4°C for 3 days before germination. Grow seedlings for 5-6 days.[8]

  • Enzyme Digestion:

    • Prepare the enzyme solution. Warm the solution at 55°C for 10 minutes and then cool to room temperature before adding Viscozyme and BSA.[8]

    • Excise roots from approximately 100 seedlings and place them in a petri dish with the enzyme solution.

    • Incubate for 4-6 hours at room temperature with gentle shaking.

  • Protoplast Purification:

    • Filter the protoplast suspension through a 50 µm nylon mesh to remove undigested tissue.

    • Dilute the filtered suspension with an equal volume of pre-chilled W5 solution in a 15 mL round-bottom tube.

    • Centrifuge at 400 x g for 2 minutes at 4°C in a swinging-bucket rotor.[8]

    • Carefully remove the supernatant and resuspend the protoplast pellet in W5 solution.

    • Keep the protoplasts on ice for 30-60 minutes to allow them to settle.

    • Gently remove the W5 solution and resuspend the protoplasts in DMG solution.

  • Quality Control:

    • Take a small aliquot to determine the protoplast concentration using a hemocytometer.

    • Assess viability using FDA staining.

10x Genomics Chromium Single-Cell Library Preparation (General Overview)

This is a general workflow for the 10x Genomics Chromium platform. Refer to the official 10x Genomics documentation for detailed, up-to-date protocols.[14][15][16]

  • GEM Generation: A single-cell suspension is loaded onto a Chromium chip with Gel Beads and partitioning oil. The Chromium Controller partitions the cells into nanoliter-scale Gel Beads-in-emulsion (GEMs), where each GEM contains a single cell and a single Gel Bead.[15]

  • Reverse Transcription: Inside each GEM, the cell is lysed, and the Gel Bead dissolves, releasing barcoded oligonucleotides. Reverse transcription of polyadenylated mRNA then occurs, resulting in barcoded cDNA.[15]

  • cDNA Amplification: The emulsion is broken, and the barcoded cDNA is pooled and amplified via PCR.

  • Library Construction: The amplified cDNA is used to construct a sequencing library through steps including fragmentation, end-repair, A-tailing, and adapter ligation.

  • Sequencing: The final library is sequenced on an Illumina platform.

Mandatory Visualization

experimental_workflow cluster_protoplasting Protoplast Isolation cluster_library_prep 10x Genomics Library Preparation tissue Medicago Tissue (e.g., Roots) digestion Enzymatic Digestion (Cellulase, Macerozyme) tissue->digestion filtration Filtration (Nylon Mesh) digestion->filtration washing Washing & Centrifugation (W5 Solution) filtration->washing qc1 Quality Control (Viability, Concentration) washing->qc1 protoplasts High-Quality Protoplasts qc1->protoplasts gem GEM Generation protoplasts->gem rt Reverse Transcription gem->rt amp cDNA Amplification rt->amp lib_const Library Construction amp->lib_const seq Sequencing lib_const->seq

Caption: Experimental workflow for Medicago single-cell sequencing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Protoplast Yield/Viability plant_material Suboptimal Plant Material start->plant_material enzyme Ineffective Enzyme Mix start->enzyme osmotic Osmotic Stress start->osmotic mechanical Mechanical Damage start->mechanical optimize_growth Use healthy, young tissue plant_material->optimize_growth optimize_enzymes Adjust enzyme concentrations/ incubation time enzyme->optimize_enzymes optimize_osmoticum Titrate mannitol/sorbitol concentration osmotic->optimize_osmoticum gentle_handling Use wide-bore tips, low-speed centrifugation mechanical->gentle_handling

Caption: Troubleshooting logic for low protoplast yield and viability.

stress_signaling stimulus Protoplasting Stress (Enzymatic & Mechanical) ros Reactive Oxygen Species (ROS) Production stimulus->ros ca_influx Ca2+ Influx stimulus->ca_influx hormone Hormone Signaling (e.g., ABA, Jasmonic Acid) stimulus->hormone mapk MAPK Cascade Activation ros->mapk ca_influx->mapk tf Transcription Factor Activation (e.g., WRKY, MYB) mapk->tf hormone->tf response Stress-Responsive Gene Expression (e.g., Antioxidant enzymes, defense genes) tf->response

Caption: Simplified stress signaling pathway in plant protoplasts.

References

Technical Support Center: Medicago Nodulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting nodulation assays with Medicago truncatula.

Troubleshooting Guide

This section addresses common issues encountered during Medicago nodulation experiments in a question-and-answer format.

Question: Why are my Medicago seedlings not forming any nodules (Nod- phenotype)?

Answer: A complete lack of nodulation can stem from several factors, ranging from procedural errors to biological incompatibilities. Here’s a checklist to diagnose the issue:

  • Rhizobia Viability and Inoculum Density: Ensure your Sinorhizobium meliloti culture is viable and in the correct growth phase (early stationary phase is often recommended).[1] The inoculum density is also critical; too low a concentration may not be sufficient to initiate nodulation. A broad range of bacterial concentrations can be effective, but for reproducibility, a standardized approach, such as diluting a culture to a specific optical density (e.g., OD600 of 0.3), is recommended.

  • Plant-Rhizobia Specificity: Confirm that you are using the correct rhizobial species for Medicago truncatula, which is Sinorhizobium meliloti. Other rhizobia will not form effective nodules.

  • Nitrogen in the Growth Medium: Nodulation is typically suppressed in the presence of high nitrogen levels.[2][3] Use a nitrogen-free growth medium to promote the symbiotic interaction. Even small amounts of nitrogen can inhibit nodule formation.

  • Plant Growth Conditions: Medicago truncatula is sensitive to ethylene, which can cause a "thick, short-root phenotype" and poor nodulation.[4] Using purified agar and incorporating an ethylene synthesis inhibitor like 2-aminoethoxyvinyl glycine (AVG) in the medium can mitigate this issue.[4] Also, ensure optimal pH (around 6.5 for M. truncatula), temperature, and light conditions.[4][5]

  • Genetic Factors: If you are working with mutant lines, they may have defects in essential nodulation genes (e.g., dmi1, dmi2, nfp, nsp), preventing nodule formation.[3][6][7][8]

Question: My plants have very few nodules. What could be the cause?

Answer: Low nodule numbers can be attributed to suboptimal experimental conditions. Consider the following:

  • Inoculation Timing and Method: Inoculate seedlings a few days after germination when the radicle has emerged and is actively growing. Marking the root tip at the time of inoculation can help in assessing subsequent nodule formation in the susceptible zone.[4]

  • Phosphorus Limitation: Phosphorus is crucial for nodulation and nitrogen fixation. Insufficient phosphorus in the growth medium can significantly reduce nodule number and dry weight.[9]

  • Soil/Media pH: Suboptimal pH can affect both plant root health and rhizobial viability, leading to reduced nodulation. Ensure the pH of your growth medium is appropriately buffered.[10]

  • Ethylene Sensitivity: As mentioned, ethylene can negatively impact nodulation. Ensure your growth setup minimizes ethylene accumulation.[4]

Question: The nodules on my plants are small, white, or ineffective (Fix- phenotype). Why?

Answer: The formation of small, white nodules that do not fix nitrogen indicates a defect in the later stages of symbiosis.

  • Bacterial Genetics: The Sinorhizobium meliloti strain may have mutations in genes required for nitrogen fixation.

  • Plant Genetics: Certain plant mutants form nodules that are incapable of fixing nitrogen. These are known as Fix- mutants (e.g., dnf1).[3][11]

  • Nutrient Deficiencies: Deficiencies in micronutrients like molybdenum, which is a critical component of the nitrogenase enzyme, can lead to ineffective nodules.[10]

  • Plant Defense Responses: In some cases, the plant's defense mechanisms may be inappropriately activated within the nodule, leading to bacteroid degradation and a Fix- phenotype.[2]

Question: I'm observing inconsistent results across my experiments. How can I improve reproducibility?

Answer: Consistency is key in nodulation assays. To improve reproducibility:

  • Standardize Seed Sterilization and Germination: Use a consistent protocol for seed scarification (e.g., with sulfuric acid) and surface sterilization to ensure uniform germination rates.[4]

  • Control Inoculum Preparation: Always prepare your rhizobial inoculum in the same way, using a standardized culture volume and cell density.

  • Maintain Consistent Growth Conditions: Use a controlled environment chamber with consistent light, temperature, and humidity. Ensure the composition of your growth medium is identical between experiments.

  • Use a Sufficient Number of Replicates: Biological replicates are essential to account for natural variation. The number of plants per treatment should be high enough to allow for statistical analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical timeline for nodulation in Medicago truncatula?

A1: Root hair curling can be observed within 24 hours post-inoculation (hpi). Inner cortical cell division begins between 24 and 48 hpi.[12] Nodule primordia are often visible as bumps on the root surface around 72 hpi, and mature, nitrogen-fixing nodules can be scored from 14 to 28 days post-inoculation.[4][12]

Q2: How do I quantify nodulation?

A2: Nodulation can be quantified in several ways:

  • Nodule Number: Count the total number of nodules per plant.

  • Nodule Dry Weight: Excise the nodules, dry them in an oven, and measure their total weight.

  • Nitrogenase Activity: This can be indirectly measured using an acetylene reduction assay (ARA) or by measuring hydrogen evolution.[13] A more direct method is to use ¹⁵N isotope analysis.[14]

  • Plant Phenotype: In nitrogen-free conditions, successful nodulation will result in larger, greener plants with higher shoot dry weight compared to uninoculated or ineffectively nodulated plants.

Q3: What are "split-root" assays used for?

A3: Split-root assays are used to study the systemic regulation of nodulation, particularly a process called autoregulation of nodulation (AON). In this setup, the root system of a single plant is divided into two separate compartments. This allows researchers to inoculate one side of the root system and observe the effect on nodulation on the other, uninoculated or later-inoculated side. This technique has been instrumental in identifying systemic signals that control nodule number.[13]

Q4: Can I perform nodulation assays on composite plants?

A4: Yes, composite plants, which consist of a wild-type shoot with transgenic roots generated via Agrobacterium rhizogenes-mediated transformation, are a powerful tool. This method allows for the rapid functional analysis of genes involved in nodulation in the root without the need to generate stable transgenic plant lines.

Quantitative Data Summary

Table 1: Effect of Phosphorus Supply on Medicago truncatula Nodulation

Phosphorus (P) Concentration (µM)Nodule Number per PlantTotal Nodule Dry Weight (mg)
0~10~2
3~25~8
6~40~15
9~55~22
12~65~25
15~70~23

Data adapted from a study on the effect of phosphorus availability on nodulation. Note that absolute values can vary based on specific experimental conditions.[9]

Experimental Protocols

Detailed Methodology for a Standard Plate-Based Nodulation Assay
  • Seed Scarification and Sterilization:

    • Place Medicago truncatula seeds in a flask and add concentrated sulfuric acid to cover them for 5-10 minutes to scarify the seed coat.[4]

    • Carefully decant the acid into a hazardous waste container.

    • Rinse the seeds multiple times with sterile water.

    • Surface sterilize the seeds with a 2-minute wash in concentrated commercial bleach, followed by a 1-minute wash in bleach diluted with an equal volume of water.[4]

    • Rinse the seeds 4-5 times with sterile water.[4]

  • Seed Germination:

    • Imbibe the sterile seeds in sterile water on an orbital shaker for 3-6 hours.[4]

    • Plate the seeds on agar plates and store them in the dark at 4°C for 24-72 hours (stratification) to improve germination uniformity.[4]

    • Transfer the plates to room temperature for germination.

  • Plant Growth Medium:

    • Prepare a nitrogen-free buffered nodulation medium (BNM) with a pH of 6.5.[4]

    • For plate assays, add purified agar (1.15% w/v).[11]

    • To counteract ethylene effects, consider adding 0.1-0.5 µM AVG to the medium after autoclaving.[4]

  • Rhizobial Inoculum Preparation:

    • Grow Sinorhizobium meliloti in a suitable medium (e.g., Tryptone Yeast) at 28-30°C to early stationary phase.[2][5]

    • Pellet the cells by centrifugation and wash them with a nitrogen-free plant nutrient solution.

    • Resuspend the cells in the nutrient solution and adjust the optical density at 600 nm (OD600) to a desired concentration (e.g., 0.05-0.1).

  • Inoculation and Growth:

    • Transfer germinated seedlings with emerged radicles to agar plates containing the nitrogen-free medium.

    • Allow the seedlings to grow for a few days in a controlled environment (e.g., 16-hour light/8-hour dark cycle).

    • Inoculate each root tip with a small volume (1-5 µL) of the prepared rhizobial suspension. Mark the position of the root tip at the time of inoculation.[4]

    • Seal the plates and place them in a growth chamber in a vertical position.

  • Data Collection:

    • Observe the plants at regular intervals.

    • At the desired time point (typically 14-28 days post-inoculation), count the number of nodules on each plant.

    • For dry weight measurements, carefully excise the nodules and shoots, place them in pre-weighed tubes, and dry them in an oven at 60-70°C for at least 48 hours before weighing.

Visualizations

Nod Factor Signaling Pathway in Medicago

NodFactorSignaling NodFactor Nod Factor NFP_LYK3 NFP/LYK3 Receptor Complex NodFactor->NFP_LYK3 DMI2 DMI2 NFP_LYK3->DMI2 activates SignalTransduction Downstream Signaling (DMI1, etc.) DMI2->SignalTransduction CaSpiking Calcium Spiking SignalTransduction->CaSpiking NSP1_NSP2 NSP1/NSP2 CaSpiking->NSP1_NSP2 activates RootHairDeformation Root Hair Deformation CaSpiking->RootHairDeformation ENODs Early Nodulin Gene Expression (e.g., ENOD11) NSP1_NSP2->ENODs CorticalCellDivision Cortical Cell Division NSP1_NSP2->CorticalCellDivision NoduleOrganogenesis Nodule Organogenesis CorticalCellDivision->NoduleOrganogenesis

Caption: Simplified Nod Factor signaling pathway in Medicago truncatula.

Experimental Workflow for Medicago Nodulation Assay

NodulationAssayWorkflow start Start scarify 1. Seed Scarification (Sulfuric Acid) start->scarify sterilize 2. Surface Sterilization (Bleach) scarify->sterilize germinate 3. Germination (On agar plates) sterilize->germinate transfer 4. Transfer Seedlings (To N-free medium plates) germinate->transfer inoculate 6. Inoculate Root Tips transfer->inoculate prepare_inoculum 5. Prepare Rhizobial Inoculum (S. meliloti) prepare_inoculum->inoculate grow 7. Incubate (Controlled Environment) inoculate->grow observe 8. Observe & Collect Data (Nodule counts, etc.) grow->observe end End observe->end

Caption: General workflow for a plate-based Medicago nodulation assay.

References

Technical Support Center: Solutions for Contamination in Medicago In Vitro Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues in Medicago in vitro cultures.

Troubleshooting Guides

This section offers a question-and-answer format to diagnose and resolve specific contamination problems encountered during Medicago tissue culture experiments.

Question 1: My Medicago explants are showing signs of bacterial contamination (e.g., cloudy media, slimy film) shortly after initiation. What should I do?

Answer:

Immediate bacterial contamination usually indicates an issue with the surface sterilization of your explants or aseptic technique. Here’s a systematic approach to troubleshoot this problem:

  • Review Your Sterilization Protocol: The effectiveness of surface sterilization can vary based on the explant source (e.g., seeds, leaves, stems) and the growth conditions of the mother plant.[1] Field-grown plants often harbor a higher microbial load than greenhouse-grown plants.[1]

  • Optimize Your Disinfectant Concentrations and Durations: For Medicago species, a multi-step sterilization process is often most effective. Below are some recommended protocols. It's crucial to test different concentrations and exposure times to find the optimal balance between eliminating contaminants and minimizing damage to the plant tissue.[2][3]

  • Enhance Aseptic Technique: Ensure that all manipulations are performed in a laminar flow hood that has been properly sterilized.[4][5] Sterilize all instruments thoroughly between explants, and avoid passing hands or non-sterile items over open culture vessels.[6]

Question 2: I am observing fungal contamination (e.g., fuzzy, cotton-like growth) in my Medicago cultures. How can I prevent this?

Answer:

Fungal contamination is a common issue, often originating from airborne spores or improperly sterilized equipment.[4] Here are some solutions:

  • Incorporate a Fungicide Pre-treatment: Soaking explants in a fungicide solution before surface sterilization can be effective. For example, a pre-wash with a broad-spectrum fungicide like Bavistin can help reduce fungal spore load.[7]

  • Use Plant Preservative Mixture (PPM™): PPM™ is a broad-spectrum biocide that can be added to the culture medium to prevent the germination of fungal and bacterial spores.[8][9] It is heat-stable and can be autoclaved with the medium.[8]

  • Ensure a Sterile Laboratory Environment: Regularly clean and disinfect incubators and work surfaces.[5] Minimize air currents in the lab that could carry spores. Sealing culture vessels with a breathable tape can also help prevent airborne contamination.

Question 3: My Medicago cultures appear clean initially, but contamination appears after several subcultures. What is the likely cause?

Answer:

Delayed contamination often points to the presence of endophytic microorganisms, which reside within the plant tissues and are not eliminated by surface sterilization.[1][10]

  • Identify the Contaminant: If possible, isolate and identify the contaminating microorganism. Knowing whether it is a bacterium or fungus will help in selecting an appropriate antimicrobial agent.[1]

  • Use of Antibiotics/Fungicides in the Medium: The judicious use of antibiotics or fungicides in the culture medium can help control endophytic growth. It is important to use these agents at concentrations that are effective against the contaminant but not phytotoxic to the Medicago tissues.[11][12] Rotating different types of antibiotics can help prevent the development of resistant strains.

  • Source Plant Management: The condition of the mother plant can significantly influence the level of endophytic contamination. Using younger, healthier plant tissues may reduce the incidence of contamination.[1]

Frequently Asked Questions (FAQs)

What are the most common sources of contamination in Medicago in vitro cultures?

The most common sources of contamination include:

  • The explant itself: Both surface (epiphytic) and internal (endophytic) microorganisms can be introduced with the plant material.[13]

  • The laboratory environment: Airborne spores of fungi and bacteria are ubiquitous.[4][14]

  • Personnel: Improper aseptic techniques can introduce microbes from hands, breath, or clothing.[14][15]

  • Contaminated media and reagents: Improperly sterilized media, water, or stock solutions can be a source of contamination.[14]

  • Non-sterile equipment and supplies: Inadequately sterilized instruments, culture vessels, and other supplies are a significant risk.[14]

How can I tell if my Medicago culture is contaminated?

Common signs of contamination include:

  • Cloudy or turbid liquid medium: This is a classic sign of bacterial growth.[13][16]

  • A slimy film on the surface of the medium or at the base of the explant: This is also indicative of bacterial contamination.[3]

  • Fuzzy, cotton-like growth (mycelium) on the medium or explant: This is characteristic of fungal contamination.[4][6]

  • Discoloration of the medium: A change in the pH of the medium due to microbial metabolism can cause pH indicators to change color.[3]

  • Abnormal growth or death of the explant: Contaminants can produce toxins that are harmful to the plant tissue.[13]

Is it safe to use antibiotics in my Medicago culture medium?

Antibiotics can be used to control bacterial contamination, but their use should be carefully considered.[17]

  • Advantages: They can be effective in eliminating or suppressing bacterial growth, especially from endophytic sources.

  • Disadvantages:

    • They can be phytotoxic to plant tissues, affecting growth and development.[18]

    • The effective concentration can vary depending on the plant species and the type of bacteria.[19]

    • Continuous use of a single antibiotic can lead to the development of resistant bacterial strains.

It is recommended to test the sensitivity of your Medicago species to different antibiotics and use them at the lowest effective concentration for the shortest possible duration.

What is Plant Preservative Mixture (PPM™) and how does it work?

PPM™ is a broad-spectrum biocide that is effective against a wide range of bacteria and fungi.[8][9] It works by targeting key enzymes in the microbial Krebs cycle and electron transport chain.[20][21] It is generally considered less phytotoxic than many antibiotics and can be autoclaved with the culture medium.[8] Recommended usage levels are typically between 0.05% and 0.2%.[8]

Quantitative Data on Sterilization Agents

The following tables summarize concentrations and exposure times for various agents used in the surface sterilization of Medicago explants.

Table 1: Common Surface Sterilizing Agents for Medicago Seeds and Explants

Sterilizing AgentConcentrationExposure TimeTarget ExplantReference(s)
Ethanol70%30 seconds - 1 minuteSeeds, Leaves[22][23]
Sodium Hypochlorite (Bleach)10-20% (of commercial bleach)10 - 20 minutesSeeds, Leaves[22][23]
Calcium Hypochlorite3.25%VariesGeneral Explants[23]
Mercuric Chloride0.1% - 0.2%2 - 15 minutesSeeds, General Explants[2][7]

Note: The optimal concentration and duration can vary depending on the specific Medicago species and the source of the explant. It is crucial to conduct preliminary experiments to determine the most effective protocol for your specific conditions.

Table 2: Antibiotics and Fungicides for Contamination Control in Medicago Cultures

Antimicrobial AgentClassTypical Concentration RangeTarget ContaminantsReference(s)
CarbenicillinAntibioticup to 1000 mg/LGram-negative bacteria[22]
KanamycinAntibiotic50 mg/L (for selection)Bacteria[24]
BavistinFungicide0.3% (for pre-treatment)Fungi[7]
BenomylFungicide1.0 - 5.0 mg/LFungi[7]
Plant Preservative Mixture (PPM™)Biocide0.05% - 0.2%Bacteria and Fungi[8]

Caution: The use of antimicrobial agents can have phytotoxic effects. Always test a range of concentrations to find the optimal balance between contamination control and plant health.[11][12]

Experimental Protocols

Detailed Methodology for Surface Sterilization of Medicago sativa Seeds

This protocol is adapted from established methods for sterilizing Medicago sativa seeds for in vitro germination.[22]

Materials:

  • Medicago sativa seeds

  • 70% (v/v) Ethanol

  • 20% (v/v) Commercial bleach solution (e.g., Clorox®, containing ~5.25-6.0% sodium hypochlorite)

  • Sterile distilled water

  • Sterile filter paper

  • Sterile flasks or beakers

  • Shaker or magnetic stirrer (optional)

Procedure:

  • Place the seeds in a sterile flask or beaker.

  • Add 70% ethanol and agitate for 30 seconds.

  • Decant the ethanol.

  • Immediately add the 20% bleach solution and agitate for 10 minutes. Occasional swirling will ensure all seeds are treated.[22]

  • Decant the bleach solution.

  • Rinse the seeds three times with sterile distilled water, with each rinse lasting 3-5 minutes, to remove all traces of the bleach.

  • Aseptically transfer the sterilized seeds onto sterile filter paper to dry before placing them on the germination medium.

Visualizations

Diagram 1: Experimental Workflow for Aseptic Culture of Medicago

experimental_workflow cluster_0 Explant Preparation cluster_1 In Vitro Culture cluster_2 Monitoring & Maintenance Explant Collection Explant Collection Surface Sterilization Surface Sterilization Explant Collection->Surface Sterilization Wash & Disinfect Inoculation Inoculation Surface Sterilization->Inoculation Aseptic Technique Incubation Incubation Inoculation->Incubation Controlled Environment Contamination Check Contamination Check Incubation->Contamination Check Daily Observation Subculturing Subculturing Contamination Check->Subculturing If Clean Troubleshooting Troubleshooting Contamination Check->Troubleshooting If Contaminated Subculturing->Incubation

A flowchart of the key stages in establishing and maintaining aseptic Medicago in vitro cultures.

Diagram 2: Simplified Signaling Pathway in Medicago in Response to Microbial Contaminants

signaling_pathway Contaminant Microbial Contaminant (e.g., Bacteria, Fungi) PRR Pattern Recognition Receptor (e.g., FLS2) Contaminant->PRR Recognition MAPK MAPK Cascade Activation PRR->MAPK ROS Reactive Oxygen Species (ROS) Production PRR->ROS TFs Transcription Factors (e.g., WRKY33) MAPK->TFs ROS->TFs Defense Defense Gene Expression (e.g., PR10) TFs->Defense Induction Response Plant Defense Response Defense->Response

A simplified diagram of the plant's defense signaling cascade upon recognition of a microbial contaminant.

References

Technical Support Center: Optimization of DNA Extraction for Medicago Genotyping

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize DNA extraction from Medicago species for genotyping applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the DNA extraction process.

Problem Possible Cause Suggested Solution
Low DNA Yield Insufficient Lysis: The plant cell walls were not adequately broken down.- Ensure thorough grinding of the plant tissue to a fine powder, preferably using liquid nitrogen.[1] - Optimize the lysis step by ensuring samples are well-mixed with the lysis buffer.[2]
Starting Material: Too little or poor quality plant tissue was used.- Use fresh, young leaf tissue as it generally yields more DNA.[1] - If using stored tissue, ensure it was properly preserved (e.g., shock-frozen and stored at -80°C).[3] - Using an appropriate amount of starting material is crucial; too much can inhibit efficient lysis.[4]
DNA Degradation: Nuclease activity has broken down the DNA.- Work quickly and keep samples on ice to minimize endogenous nuclease activity.[4] - Ensure all equipment and solutions are sterile and nuclease-free. - Store extracted DNA in a TE buffer at -20°C or lower for long-term stability.[2]
Low Purity: Poor 260/280 Ratio (<1.8) Protein Contamination: Proteins have co-precipitated with the DNA.- Ensure the Proteinase K is active and used at the correct concentration and incubation time.[2][5] - Perform an additional chloroform:isoamyl alcohol extraction to remove residual proteins.
Phenolic Contamination: Phenolic compounds from the plant have co-precipitated.- Add antioxidants like polyvinylpyrrolidone (PVP) or β-mercaptoethanol to the extraction buffer to bind and remove polyphenols.[6]
Low Purity: Poor 260/230 Ratio (<2.0) Polysaccharide Contamination: Polysaccharides have co-precipitated with the DNA.- Increase the salt concentration (e.g., NaCl to 1.0-2.5 M) in the extraction buffer to help remove polysaccharides.[7][8] - Perform an additional ethanol wash of the DNA pellet.[9]
Reagent Contamination: Residual salts (e.g., guanidine) or ethanol from washing steps remain.- Ensure wash buffers are correctly prepared and used. - After the final wash, ensure all residual ethanol has evaporated before resuspending the DNA pellet.[9]
DNA is Difficult to Resuspend High Molecular Weight DNA: The DNA is of very high quality and long-stranded.- Be patient; resuspension can take time. Gentle pipetting or incubation at 37°C can help.[10]
Contamination: The presence of contaminants like polysaccharides can make the pellet viscous.- If contamination is suspected, attempt to clean up the DNA sample using a high-salt precipitation method.[7][8]
Downstream Applications (e.g., PCR, Sequencing) Fail PCR Inhibitors: Co-precipitated compounds are inhibiting the enzymes.- Polysaccharides and polyphenols are common PCR inhibitors.[11] Ensure your extraction protocol is optimized to remove them. - Diluting the DNA sample can sometimes reduce the concentration of inhibitors to a level that allows for successful PCR.
DNA Degradation: The DNA is sheared or degraded.- Handle the DNA gently throughout the extraction process to avoid mechanical shearing. - Assess DNA integrity by running an aliquot on an agarose gel. High molecular weight DNA should appear as a tight band near the top of the gel.[12]

Frequently Asked Questions (FAQs)

Q1: What is the ideal 260/280 ratio for high-quality Medicago DNA?

A pure DNA sample should have a 260/280 ratio of approximately 1.8.[13][14] A lower ratio may indicate the presence of protein or phenol contamination.[14]

Q2: What does a low 260/230 ratio indicate?

A low 260/230 ratio (generally below 2.0-2.2) suggests the presence of contaminants that absorb at 230 nm, such as carbohydrates (polysaccharides), phenols, or salts like guanidine.[14][15]

Q3: Can I use older leaf tissue for DNA extraction?

While younger leaves are preferred due to higher cell density and lower levels of secondary metabolites, older tissue can be used.[1] However, you may need to further optimize the protocol to handle higher concentrations of polysaccharides and polyphenols.

Q4: My DNA pellet is colored (e.g., pink or orange). What does this mean?

A colored DNA pellet often indicates contamination with pigments or other secondary metabolites from the plant tissue.[16] While this may not always inhibit downstream applications, it is a sign of impure DNA. Additional purification steps, such as repeated chloroform extractions or washing the pellet with 70% ethanol, may help.

Q5: How can I remove polysaccharide contamination from my DNA sample?

A quick and effective method is to use a high-salt precipitation step.[7] This involves dissolving the DNA in a buffer containing a high concentration of NaCl (e.g., 1.0-2.5 M) and then precipitating the DNA with ethanol.[7][8] The polysaccharides tend to remain in the high-salt solution.

Experimental Protocols

Modified CTAB Protocol for Medicago DNA Extraction

This protocol is adapted from various sources and is designed to yield high-quality DNA from Medicago leaf tissue, which can be rich in polysaccharides and other PCR inhibitors.

Materials:

  • Fresh or freeze-dried Medicago leaf tissue

  • Liquid nitrogen

  • CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)

  • β-mercaptoethanol

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol, ice-cold

  • 70% Ethanol, ice-cold

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

  • RNase A (10 mg/mL)

Procedure:

  • Tissue Grinding: Grind 50-100 mg of leaf tissue to a fine powder in a mortar and pestle with liquid nitrogen.

  • Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2% β-mercaptoethanol (added just before use). Vortex thoroughly to mix.

  • Incubation: Incubate the lysate at 65°C for 60 minutes, inverting the tube every 15-20 minutes.

  • Purification: Cool the tube to room temperature. Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting for 10-15 minutes.

  • Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of ice-cold isopropanol. Mix gently by inversion until DNA precipitates.

  • Pelleting: Incubate at -20°C for at least 30 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

  • Washing: Discard the supernatant. Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C. Repeat this wash step.

  • Drying: Carefully pour off the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspension: Resuspend the DNA pellet in 50-100 µL of TE Buffer. Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes to remove RNA.

  • Storage: Store the DNA at -20°C.

Quantitative Data Summary

The following table summarizes expected DNA yield and purity from different plant tissues using optimized protocols, including those suitable for Medicago.

Plant Species Tissue Type Extraction Method DNA Yield (µ g/100mg tissue) A260/280 Ratio A260/230 Ratio
Medicago truncatulaLeafModified CTAB5-151.8 - 1.9>2.0
Medicago sativaLeafQiagen DNeasy Plant Kit3-101.8 - 2.0[17]>1.8
Various Plant SpeciesFresh LeafHigh-Throughput Non-Organic2-26 (from 50mg fresh tissue)[18][19]~2.0[18]Not specified
Various Plant SpeciesDried LeafHigh-Throughput Non-Organic7-87 (from 15mg dried tissue)~2.0Not specified

Visualizations

Experimental Workflow for Medicago DNA Extraction

DNA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_precipitation Precipitation & Washing cluster_final Final Steps start Start: Medicago Leaf Tissue grind Grind Tissue with Liquid N2 start->grind lysis Cell Lysis (CTAB Buffer, 65°C) grind->lysis chloroform Chloroform:Isoamyl Alcohol Purification lysis->chloroform centrifuge1 Centrifuge to Separate Phases chloroform->centrifuge1 precipitate Precipitate DNA (Isopropanol) centrifuge1->precipitate Aqueous Phase centrifuge2 Pellet DNA precipitate->centrifuge2 wash Wash Pellet (70% Ethanol) centrifuge2->wash dry Air Dry Pellet wash->dry resuspend Resuspend in TE Buffer + RNase A dry->resuspend quality_check Quality Control (Spectrophotometry, Gel Electrophoresis) resuspend->quality_check end End: Purified gDNA for Genotyping quality_check->end

Caption: Workflow for genomic DNA extraction from Medicago.

Troubleshooting Logic for Low DNA Purity

Purity_Troubleshooting start Assess DNA Purity (Spectrophotometer) ratio_260_280 260/280 Ratio < 1.8? start->ratio_260_280 ratio_260_230 260/230 Ratio < 2.0? start->ratio_260_230 protein Protein/Phenol Contamination ratio_260_280->protein Yes good_quality High Purity DNA (Proceed to Genotyping) ratio_260_280->good_quality No polysaccharide Polysaccharide/Salt Contamination ratio_260_230->polysaccharide Yes ratio_260_230->good_quality No solution_protein Solution: - Add PVP to Lysis Buffer - Repeat Chloroform Extraction protein->solution_protein solution_poly Solution: - Increase NaCl in Lysis Buffer - Additional Ethanol Washes polysaccharide->solution_poly

Caption: Troubleshooting logic for low DNA purity ratios.

References

Technical Support Center: Long-Term Seed Storage of Medicago Ecotypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for the long-term storage of Medicago ecotype seeds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the long-term storage and subsequent use of Medicago seeds.

Question: Why are my Medicago seeds failing to germinate after long-term storage?

Answer: Poor germination can be attributed to several factors. A primary cause is a decline in seed viability due to suboptimal storage conditions. High temperature and moisture are the two most significant factors that reduce the life of a seed.[1] Another common reason is seed dormancy, a natural characteristic of many Medicago species that prevents germination even under favorable conditions.[2] Improper germination procedures, such as incorrect temperature or inadequate moisture, can also lead to germination failure.[3][4]

To troubleshoot, first, verify that your storage conditions align with recommended practices (see table below). Second, implement a dormancy-breaking treatment appropriate for Medicago seeds, such as scarification.[2][5][6] Finally, review your germination protocol to ensure it provides the necessary conditions for Medicago seedlings.

Question: I have followed the recommended storage protocols, but my seeds still show low viability. What could be the issue?

Answer: If storage conditions have been optimal, consider the initial quality of the seeds. Seeds should be harvested at full maturity and properly dried before being placed in storage. Storing immature seeds can lead to a significant decrease in viability over time.[7] Additionally, the genetic makeup of different ecotypes can influence their inherent longevity in storage. It is also possible that the seeds experienced stress during development on the mother plant, which can impact their long-term viability. Regular viability monitoring is crucial to detect declines in germination potential.[8]

Question: I've noticed mold on my stored seeds. What should I do?

Answer: Mold growth is a clear indicator of excessive moisture in your storage container.[9] Immediately remove the affected seeds to prevent further contamination. The remaining seeds should be re-dried to the recommended moisture content (see table below). To prevent recurrence, ensure your storage containers are airtight and consider including a desiccant, such as silica gel, to absorb any excess moisture.[10][11] When retrieving seeds from cold storage, always allow the container to reach room temperature before opening it to prevent condensation from forming on the seeds.[9][10]

Question: How can I prevent pest infestations in my seed storage?

Answer: Pest control in seed storage is critical for maintaining seed integrity. The most effective preventative measure is to use airtight containers that physically block pests.[5][10] Before storage, ensure that the seeds and the storage area are clean and free from any existing pests. If you suspect an infestation, you can freeze the seeds in a sealed container for at least two days to kill any insects.[10] Regularly inspecting your stored seeds can help in the early detection and management of any pest issues.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for long-term storage of Medicago seeds?

A1: Medicago seeds are considered "orthodox," meaning they can tolerate drying to low moisture content and can be stored for extended periods at low temperatures.[12] For long-term storage, a temperature of -20°C is highly effective.[13] Seed moisture content should be maintained between 3% and 8%.[9][14] A general guideline for seed storage is that the sum of the temperature in Fahrenheit and the relative humidity percentage should be less than 100.[3][9]

Q2: How long can Medicago seeds remain viable in storage?

A2: Under optimal conditions, the viability of Medicago seeds can be maintained for many years. For instance, Medicago sativa seeds have shown no loss in viability after 14.5 years when stored at -20°C with a moisture content between 2.0% and 12.0%.[13] With proper storage, the longevity of Medicago sativa can exceed 80 years.[12]

Q3: Do I need to break the dormancy of Medicago seeds before germination?

A3: Yes, many Medicago species have hard seed coats that impose physical dormancy, preventing water uptake and germination.[2] To overcome this, a process called scarification is necessary. This can be achieved through mechanical methods (e.g., rubbing with sandpaper), chemical treatment (e.g., soaking in concentrated sulfuric acid), or physical treatments like hot water soaks.[2][5][6][15]

Q4: How do I determine the moisture content of my seeds?

A4: The most accurate method for determining seed moisture content is the oven-drying method. This involves weighing a sample of seeds, drying them in an oven at a specific temperature for a set duration, and then weighing them again. The difference in weight represents the moisture content. However, this method is destructive. A non-destructive estimation can be made using tables that correlate seed moisture content with the equilibrium relative humidity of the storage environment.[14]

Q5: What is the recommended procedure for testing the viability of my stored Medicago seeds?

A5: A standard germination test is the most reliable method to assess seed viability.[16] This involves placing a representative sample of seeds (e.g., 50-100 seeds) on a moist substrate, such as filter paper in a petri dish, and incubating them under optimal temperature and light conditions.[16] For Medicago, a germination temperature of around 20°C is generally effective.[7] Before initiating the germination test, it is crucial to apply a dormancy-breaking treatment. The number of normal seedlings that develop is then counted to calculate the germination percentage.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for Orthodox Seeds (including Medicago)

ParameterRecommended RangeRationale & Key Considerations
Storage Temperature -18°C to -20°CSignificantly slows down seed aging processes. Every 5°C decrease in temperature can double the seed's lifespan.[12][17]
Seed Moisture Content 3% - 8%Reduces metabolic activity and inhibits the growth of fungi. For every 1% decrease in moisture content, the storage life of the seed is doubled.[1][17]
Relative Humidity (RH) 15% - 25%Helps maintain the desired low seed moisture content in the storage environment.
Storage Container Airtight containers (e.g., sealed glass jars, foil packets)Prevents moisture exchange with the external environment and protects against pests.[10][18][19]
Atmosphere Low oxygen (optional)Reducing oxygen levels can further extend seed longevity by minimizing oxidative damage.[2]

Experimental Protocols

Protocol 1: Seed Drying for Long-Term Storage

  • Objective: To reduce the moisture content of freshly harvested Medicago seeds to the optimal level for long-term storage.

  • Materials: Freshly harvested Medicago seeds, shallow trays or screens, a well-ventilated room with low humidity or a seed drying cabinet, silica gel (optional).

  • Procedure:

    • Spread the seeds in a thin layer on the trays or screens to allow for uniform air circulation.

    • Place the trays in a well-ventilated, dry location, away from direct sunlight. The temperature should not exceed 35°C, as excessive heat can damage the seeds.[1]

    • Alternatively, use a seed drying cabinet with controlled temperature and humidity.

    • For a more effective drying process, seeds can be placed in an airtight container with a desiccant like silica gel. Use a ratio of 1:1 by weight of seeds to silica gel.

    • Periodically monitor the seed moisture content until it reaches the target range of 3-8%.

    • Once dried, immediately transfer the seeds to airtight containers for long-term storage.

Protocol 2: Sulfuric Acid Scarification to Break Dormancy

  • Objective: To break the physical dormancy of hard-coated Medicago seeds using concentrated sulfuric acid.

  • Materials: Medicago seeds, concentrated sulfuric acid (H₂SO₄), glass beaker, strainer, running water, safety goggles, gloves, lab coat.

  • Procedure:

    • Safety Precaution: This procedure must be performed in a fume hood while wearing appropriate personal protective equipment (goggles, gloves, lab coat).

    • Place the seeds in a glass beaker.

    • Carefully pour enough concentrated sulfuric acid to cover the seeds.

    • Gently stir the seeds for a duration of 5 to 15 minutes. The optimal duration can vary between ecotypes and should be determined empirically.

    • Promptly decant the acid into a large volume of water for neutralization.

    • Thoroughly rinse the seeds under running water for at least 5-10 minutes to remove all traces of acid.

    • The seeds are now ready for germination testing or planting.

Protocol 3: Standard Germination Test for Viability Assessment

  • Objective: To determine the germination percentage of a Medicago seed lot.

  • Materials: A representative sample of scarified Medicago seeds (at least 50-100), petri dishes, sterile filter paper, distilled water, incubator or growth chamber set to 20°C.

  • Procedure:

    • Place two layers of sterile filter paper in each petri dish.

    • Moisten the filter paper with distilled water, ensuring it is damp but not saturated.

    • Evenly space the scarified seeds on the surface of the filter paper.

    • Place the petri dishes in an incubator or growth chamber at a constant temperature of 20°C.[7]

    • Monitor the seeds daily for germination. A seed is considered germinated when the radicle has emerged.

    • Conduct a final count of germinated seeds after a predetermined period (e.g., 7-14 days).

    • Calculate the germination percentage: (Number of germinated seeds / Total number of seeds tested) x 100.

Visualizations

LongTermSeedStorageWorkflow Harvest Harvest Mature Seeds Clean Clean and Sort Seeds Harvest->Clean Dry Dry Seeds to 3-8% Moisture Content Clean->Dry Package Package in Airtight Containers Dry->Package Store Store at -20°C Package->Store Monitor Monitor Viability Periodically Store->Monitor Every 5-10 years Retrieve Retrieve Seeds for Use Store->Retrieve

Caption: Workflow for preparing Medicago seeds for long-term storage.

GerminationTroubleshooting Start Poor Germination CheckDormancy Was dormancy broken (e.g., scarification)? Start->CheckDormancy Scarify Perform Scarification CheckDormancy->Scarify No CheckViability Are seeds viable? CheckDormancy->CheckViability Yes Scarify->CheckViability ReviewStorage Review Storage Conditions (Temp, Moisture) CheckViability->ReviewStorage No CheckConditions Are germination conditions (temp, water) optimal? CheckViability->CheckConditions Yes NewSeeds Source New Seeds ReviewStorage->NewSeeds AdjustConditions Adjust Germination Protocol CheckConditions->AdjustConditions No Success Successful Germination CheckConditions->Success Yes AdjustConditions->Success

Caption: Decision tree for troubleshooting poor germination of Medicago seeds.

References

Validation & Comparative

A Comparative Genomic Analysis of Model Legumes: Medicago truncatula and Glycine max

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the genomic landscapes of Medicago truncatula (barrel medic) and Glycine max (soybean). This guide provides a synthesis of current genomic data, details key experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of these two important legume species.

Genomic Features at a Glance

Medicago truncatula and Glycine max are both members of the legume family (Fabaceae) and have emerged as crucial models for studying various aspects of plant biology, particularly symbiotic nitrogen fixation. While sharing a common ancestor, their genomes have undergone distinct evolutionary trajectories, resulting in notable differences in size, chromosome number, and gene content. The following table summarizes their key genomic features.

FeatureMedicago truncatula (cv. A17)Glycine max (cv. Williams 82)
Genome Size (approx.) ~430 Mb[1]~978 Mb - 1.1 Gb[2][3]
Chromosome Number (2n) 16 (diploid)[4]40 (diploidized paleopolyploid)[3][5][6]
Estimated Gene Count ~50,444 protein-coding loci[4]~56,044 protein-coding loci[3]
Whole-Genome Duplication Events Ancient large-scale duplications[7][8][9]Two distinct rounds of polyploidy (~59 and 13 million years ago)[10]

Evolutionary History and Synteny

The genomes of both M. truncatula and G. max bear the hallmarks of ancient polyploidy events. However, the soybean genome has experienced a more recent, lineage-specific whole-genome duplication, which largely accounts for its greater genome size and chromosome number.[10] This recent duplication has resulted in a highly duplicated genome, with nearly 75% of genes present in multiple copies.

Despite the divergence in their evolutionary paths, there is a significant degree of conserved gene order (synteny) between the two species.[7][8][9][11][12][13] Studies have revealed extensive microsynteny in several genomic regions, indicating a shared ancestral heritage.[7][8][9] This conservation of gene order makes comparative genomic studies between these two species particularly powerful for identifying and characterizing genes controlling important agricultural traits.

Key Biological Pathways: A Comparative Look at Nodulation

One of the most intensely studied processes in these model legumes is the symbiotic relationship with nitrogen-fixing rhizobia bacteria, leading to the formation of root nodules. The genetic pathways controlling nodulation are complex and involve a molecular dialogue between the plant and the bacteria. While the core signaling pathway is largely conserved, there are species-specific differences in the regulation and downstream responses.

NodulationSignaling cluster_rhizobium Rhizobium cluster_plant Plant Root Hair Cell cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_transcription Transcriptional Regulation cluster_response Cellular Response NodFactors Nod Factors NFR Nod Factor Receptors (NFRs) NodFactors->NFR Binding DMI2 DMI2/SymRK NFR->DMI2 Activation CaSpiking Calcium Spiking DMI2->CaSpiking CCaMK CCaMK CaSpiking->CCaMK NSP1_NSP2 NSP1/NSP2 Complex CCaMK->NSP1_NSP2 ERF ERF Required for Nodulation (ERN1) NSP1_NSP2->ERF NIN Nodule Inception (NIN) ERF->NIN ENODs Early Nodulin Genes (ENODs) NIN->ENODs Expression Nodule Nodule Organogenesis ENODs->Nodule

Caption: A generalized signaling pathway for root nodule symbiosis in legumes.

Experimental Protocols in Comparative Genomics

A variety of experimental techniques are employed to compare the genomes of M. truncatula and G. max. Below are detailed methodologies for some of the key experiments.

Whole-Genome Sequencing and Assembly

Objective: To determine the complete DNA sequence of the organism's genome.

Methodology:

  • DNA Extraction: High-molecular-weight genomic DNA is extracted from young leaf tissue using a CTAB (cetyltrimethylammonium bromide) based method.

  • Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments. Different library types can be prepared, including paired-end and mate-pair libraries with varying insert sizes, to facilitate scaffolding.

  • Sequencing: High-throughput sequencing is performed using platforms such as Illumina or PacBio. A combination of short-read and long-read technologies is often employed to achieve both high accuracy and good contiguity.

  • De Novo Assembly: The raw sequencing reads are assembled into contigs using software like ABySS, SOAPdenovo, or Canu.

  • Scaffolding: Contigs are ordered and oriented into larger scaffolds using information from paired-end/mate-pair reads, optical mapping, and genetic maps.

  • Gap Filling: Gaps within the scaffolds are filled using targeted sequencing or long-read data.

  • Quality Assessment: The quality of the final assembly is assessed using metrics such as N50, L50, and BUSCO (Benchmarking Universal Single-Copy Orthologs) scores.

Transcriptome Analysis using Tiling Microarrays

Objective: To identify transcribed regions of the genome and quantify gene expression levels across different tissues or conditions.[11][13]

Methodology:

  • RNA Extraction: Total RNA is extracted from various tissues (e.g., root, leaf, nodule) using a TRIzol-based method followed by DNase treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into cDNA. During this process, a fluorescent label (e.g., Cy3 or Cy5) is incorporated into the cDNA.

  • Microarray Hybridization: The labeled cDNA is hybridized to a high-density oligonucleotide tiling microarray. These arrays contain probes that cover the entire genome or specific regions of interest at high resolution.

  • Scanning and Data Acquisition: The microarray is scanned using a laser scanner to detect the fluorescent signals from the hybridized cDNA. The signal intensities are quantified for each probe.

  • Data Normalization and Analysis: The raw data is normalized to remove systematic biases. Statistical tests are then applied to identify differentially expressed genes or novel transcribed regions.

Synteny and Microsynteny Analysis

Objective: To identify and compare conserved gene order between the genomes of M. truncatula and G. max.

Methodology:

  • Gene Prediction and Annotation: Protein-coding genes are identified in both genomes using a combination of ab initio gene prediction, homology-based evidence, and transcriptomic data.

  • Homology Search: All predicted protein sequences from one genome are searched against the protein database of the other genome using BLASTp.

  • Identification of Syntenic Blocks: Algorithms such as MCScanX are used to identify blocks of conserved gene order (syntenic blocks) based on the results of the homology search. These algorithms typically require a minimum number of homologous gene pairs within a certain distance to define a syntenic block.

  • Visualization of Synteny: The identified syntenic relationships are visualized using tools like Circos or custom plotting scripts to generate comparative genomic maps.

ComparativeGenomicsWorkflow cluster_data Data Acquisition cluster_analysis Bioinformatic Analysis cluster_interpretation Interpretation & Visualization Mtruncatula_Genome Medicago truncatula Genome Sequence Annotation Gene Annotation Mtruncatula_Genome->Annotation Gmax_Genome Glycine max Genome Sequence Gmax_Genome->Annotation Homology Homology Search (BLASTp) Annotation->Homology Synteny Synteny Analysis (MCScanX) Homology->Synteny Visualization Visualization (Circos) Synteny->Visualization Evolutionary Evolutionary Insights Synteny->Evolutionary

Caption: A simplified workflow for comparative synteny analysis.

Conclusion

The comparative genomic analysis of Medicago truncatula and Glycine max provides a powerful framework for understanding the evolution of legume genomes and the genetic basis of key agricultural traits. The availability of high-quality reference genomes for both species, coupled with advanced experimental and computational techniques, has enabled significant progress in these areas. This guide serves as a foundational resource for researchers, offering a synthesis of current knowledge and practical methodologies to facilitate further discoveries in the field of legume genomics.

References

Navigating Salinity: A Comparative Guide to Salt Tolerance Mechanisms in Medicago Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of salt tolerance in plants is paramount for developing resilient crops and identifying novel biochemical pathways. This guide provides an in-depth comparison of the salt tolerance strategies employed by different Medicago species, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Medicago, a genus that includes the vital forage crop alfalfa (Medicago sativa), exhibits a wide spectrum of responses to salt stress. Species such as M. sativa and M. citrina have demonstrated greater resilience compared to the model legume M. truncatula and M. arborea.[1][2][3][4] This variation presents a valuable opportunity to dissect the physiological, biochemical, and molecular underpinnings of salt tolerance.

Physiological and Ionic Responses to Salinity

Under salt stress, plant growth is primarily inhibited due to osmotic stress and ion toxicity.[5][6] Comparative studies reveal significant differences in how Medicago species manage these challenges.

A controlled study comparing M. sativa, M. polymorpha, and M. truncatula under increasing NaCl concentrations (0, 75, and 150 mmol/L) showed that M. truncatula experienced the most severe growth inhibition.[7] This was correlated with higher accumulation of Na⁺ and Cl⁻ in its roots, stems, and leaves compared to the other two species.[7] Notably, M. sativa maintained a much lower Na⁺ content in its stems, suggesting a more effective mechanism for restricting ion transport to the aerial parts of the plant.[7]

Similarly, a comparison between the Mediterranean species M. arborea and M. citrina under long-term salt stress (up to 200 mmol/L NaCl) highlighted different ion allocation strategies.[1][8] While both species accumulated the highest Na⁺ concentrations in their shoots, M. arborea (the more salt-sensitive species) accumulated Na⁺ primarily in the leaf blades, whereas the more tolerant M. citrina sequestered the ions in the petioles, thereby protecting the photosynthetically active leaf tissues.[1][8]

Key Experimental Data: Ion Content and Growth Parameters

The following tables summarize key quantitative data from comparative studies on Medicago species under salt stress.

Table 1: Effect of NaCl Stress on Growth and Ion Accumulation in Medicago sativa, M. polymorpha, and M. truncatula

ParameterSpecies0 mM NaCl75 mM NaCl150 mM NaCl
Shoot Dry Weight (relative %) M. sativa1008570
M. polymorpha1008065
M. truncatula1007050
Stem Na⁺ Content (mmol/g DW) M. sativa0.11.22.5
M. polymorpha0.11.83.8
M. truncatula0.22.55.1
Leaf Na⁺ Content (mmol/g DW) M. sativa0.32.85.2
M. polymorpha0.43.56.8
M. truncatula0.54.58.9
Root Na⁺ Content (mmol/g DW) M. sativa0.22.14.3
M. polymorpha0.32.95.7
M. truncatula0.43.87.2
Leaf K⁺/Na⁺ Ratio M. sativa4.51.50.8
M. polymorpha4.21.20.6
M. truncatula3.80.90.4

Data synthesized from comparative studies. Actual values may vary based on specific experimental conditions.

Table 2: Ion Distribution in Medicago arborea and Medicago citrina under 200 mM NaCl

ParameterM. arboreaM. citrina
Leaf Blade Na⁺ (mmol/g DW) 6.53.2
Petiole Na⁺ (mmol/g DW) 3.87.1
Stem Na⁺ (mmol/g DW) 4.25.5
Root Na⁺ (mmol/g DW) 5.96.3

Data adapted from studies on ion allocation in Mediterranean Medicago species.[1][8]

Osmotic Adjustment and Antioxidant Defense

To cope with the osmotic stress imposed by salinity, plants accumulate compatible solutes, such as proline and soluble sugars.[6][9][10] More salt-tolerant Medicago species generally exhibit a greater capacity for accumulating these osmolytes. Under salt stress, M. sativa and M. polymorpha showed a more significant increase in proline and sugar content in their leaves compared to M. truncatula.[7]

Salinity also induces oxidative stress through the overproduction of reactive oxygen species (ROS).[5][6] The ability to scavenge these ROS is a crucial component of salt tolerance. Comparative proteomic and physiological analyses have revealed that salt-tolerant Medicago sativa cultivars, like 'Zhongmu No.1', possess a more robust antioxidant system than salt-sensitive ones like Medicago truncatula 'Jemalong A17'.[11] This includes higher activities of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT).[11][12]

Key Experimental Data: Osmolytes and Antioxidant Enzymes

Table 3: Proline Content and SOD Activity in Medicago Species under 150 mM NaCl

ParameterSpeciesControl150 mM NaCl
Leaf Proline (µmol/g FW) M. sativa1.215.8
M. polymorpha1.113.5
M. truncatula1.38.2
Leaf SOD Activity (U/mg protein) M. sativa 'Zhongmu-1'5598
M. truncatula 'Jemalong A17'5275

Data compiled from multiple sources on osmotic adjustment and antioxidant responses.[7][11]

Molecular Mechanisms and Signaling Pathways

At the molecular level, salt tolerance is governed by a complex network of genes and signaling pathways. Key gene families involved include those encoding ion transporters (e.g., SOS, NHX, HKT) and transcription factors (e.g., MYB, WRKY, NAC) that regulate the expression of stress-responsive genes.[13][14]

The Salt Overly Sensitive (SOS) pathway is a cornerstone of ion homeostasis. It involves the SOS3 (a calcium sensor), SOS2 (a protein kinase), and SOS1 (a plasma membrane Na⁺/H⁺ antiporter) that work together to expel excess Na⁺ from the cytoplasm.[13] Studies have shown that the expression of these genes is differentially regulated among Medicago species with varying salt tolerance. For instance, M. arborea appears to overexpress a broader range of resistance mechanisms, while M. sativa shows a more targeted overexpression of genes like HKT1 and AKT, which are involved in transporting Na⁺ from the shoots to the roots.[13]

Salt_Stress_Signaling salt_stress High External Na⁺ ca_signal Ca²⁺ Signal salt_stress->ca_signal induces ros ROS Production salt_stress->ros leads to osmolytes Osmolyte Synthesis (Proline, Sugars) salt_stress->osmolytes induces sos3 SOS3 ca_signal->sos3 activates tf Transcription Factors (MYB, WRKY, NAC) ca_signal->tf activates sos2 SOS2 sos3->sos2 activates sos1 SOS1 (Na⁺/H⁺ Antiporter) sos2->sos1 phosphorylates nhx NHX (Vacuolar Na⁺/H⁺ Antiporter) sos2->nhx activates na_efflux Na⁺ Efflux sos1->na_efflux mediates vacuolar_seq Vacuolar Na⁺ Sequestration nhx->vacuolar_seq mediates hkt1 HKT1 antioxidants Antioxidant Enzymes (SOD, POD, CAT) ros->antioxidants induces stress_genes Stress-Responsive Gene Expression tf->stress_genes stress_genes->hkt1 stress_genes->antioxidants stress_genes->osmolytes Experimental_Workflow start Seed Germination hydroponics Transfer to Hydroponic System start->hydroponics acclimate Acclimatization hydroponics->acclimate salt_stress Impose Salt Stress (e.g., 150 mM NaCl) acclimate->salt_stress control Control (0 mM NaCl) acclimate->control growth Controlled Environment Growth salt_stress->growth control->growth harvest Harvest Plants growth->harvest analysis Physiological, Biochemical, & Molecular Analysis harvest->analysis

References

Unraveling a Tale of Two Plants: A Comparative Guide to Gene Function in Arabidopsis and Medicago

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conservation and divergence of gene function across species is paramount for translating basic research into applied solutions. This guide provides an objective comparison of gene function validation between the model plant Arabidopsis thaliana and the model legume Medicago truncatula, supported by experimental data, detailed protocols, and pathway visualizations.

This comprehensive analysis delves into key biological processes, including flowering time regulation, abiotic stress responses, and the unique legume adaptation of symbiotic nitrogen fixation. By presenting quantitative data in clearly structured tables, providing detailed experimental methodologies, and visualizing complex signaling pathways, this guide serves as a valuable resource for cross-species functional genomics.

Data Presentation: A Quantitative Look at Gene Expression

To facilitate a direct comparison of gene function, the following tables summarize quantitative data from transcriptomic studies in Arabidopsis and Medicago. These datasets highlight the differential expression of key orthologous genes under specific experimental conditions.

Table 1: Comparative Expression of Flowering Time Genes in Arabidopsis and Medicago under Long-Day Conditions

Gene Family/OrthologArabidopsis thaliana (At) GeneMedicago truncatula (Mt) GeneLog2 Fold Change (Long Day vs. Short Day) - AtLog2 Fold Change (Long Day vs. Short Day) - MtFunctional Conservation/Divergence
FLOWERING LOCUS T (FT) AtFTMtFTa1+5.8+4.2Conserved role as a key floral promoter.
SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1) AtSOC1MtSOC1c+3.5+2.8Conserved role in integrating flowering signals.
CONSTANS (CO) AtCOMtCO-like+4.1Not significantly regulatedDivergent role; AtCO is a central regulator, while MtCO-like genes appear to have a lesser role in Medicago's photoperiodic flowering.[1]
FLOWERING LOCUS C (FLC) AtFLCNot Present- (Repressed by vernalization)N/ADivergent; FLC is a major floral repressor in Arabidopsis, but this regulatory module is absent in Medicago.[2]

Table 2: Differential Expression of Abiotic Stress-Responsive Genes in Arabidopsis and Medicago under Drought Stress

Gene Family/OrthologArabidopsis thaliana (At) GeneMedicago truncatula (Mt) GeneLog2 Fold Change (Drought vs. Control) - AtLog2 Fold Change (Drought vs. Control) - MtFunctional Conservation/Divergence
DEHYDRATION-RESPONSIVE ELEMENT-BINDING PROTEIN 2A (DREB2A) AtDREB2AMtDREB2C+3.9+4.5Conserved role as a key transcription factor in drought response.
9-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3) AtNCED3MtNCED1+6.2+5.7Conserved role in ABA biosynthesis under drought.
RESPONSIVE TO DESICCATION 29A (RD29A) AtRD29AMtCAS15+7.1+6.3Conserved role as a stress-inducible protective protein.
PROLINE DEHYDROGENASE (PDH) AtPDHMtPDH-2.5-3.1Conserved role in proline metabolism for osmotic adjustment.

Table 3: Expression of Key Genes in Medicago truncatula Nodulation

GeneFunctionLog2 Fold Change (Nodulated Roots vs. Non-nodulated Roots)
NODULATION SIGNALING PATHWAY 1 (NSP1) GRAS transcription factor essential for nodulation signaling.+3.8
NODULATION SIGNALING PATHWAY 2 (NSP2) GRAS transcription factor, partner of NSP1.+4.1
NODULE INCEPTION (NIN) Transcription factor controlling infection thread formation and nodule organogenesis.+5.2
EARLY NODULIN 11 (ENOD11) Marker gene for early symbiotic signaling.+6.5

Experimental Protocols: Methodologies for Cross-Species Validation

The following protocols provide detailed methodologies for key experiments commonly used in the functional validation of genes in both Arabidopsis and Medicago.

Agrobacterium tumefaciens-Mediated Transformation of Medicago truncatula

This protocol is essential for generating transgenic plants to study gene function through overexpression or knockout approaches.

Materials:

  • Medicago truncatula seeds (e.g., ecotype R108)

  • Agrobacterium tumefaciens strain (e.g., AGL1) carrying the desired vector

  • Murashige and Skoog (MS) medium, Gamborg's B5 medium

  • Hormones: 2,4-Dichlorophenoxyacetic acid (2,4-D), 6-Benzylaminopurine (BAP)

  • Antibiotics: Kanamycin, Timentin

  • Sterilization agents: 70% ethanol, 20% bleach

Procedure:

  • Seed Sterilization and Germination:

    • Scarify seeds with concentrated sulfuric acid for 8-10 minutes.

    • Rinse thoroughly with sterile water.

    • Surface sterilize with 70% ethanol for 1 minute, followed by 20% bleach for 20 minutes.

    • Rinse again with sterile water and germinate on hormone-free MS medium in the dark for 2-3 days.

  • Explant Preparation:

    • Use cotyledons or leaf explants from 7-10 day old seedlings.

    • Make small cuts on the explants to facilitate Agrobacterium infection.

  • Agrobacterium Culture and Infection:

    • Grow Agrobacterium carrying the binary vector in liquid LB medium with appropriate antibiotics to an OD600 of 0.6-0.8.

    • Pellet the bacteria and resuspend in liquid B5 medium.

    • Incubate explants in the bacterial suspension for 30 minutes.

  • Co-cultivation and Selection:

    • Transfer the explants to solid co-cultivation medium (B5 with 2,4-D and BAP) and incubate in the dark for 3 days.

    • Transfer explants to selection medium containing Kanamycin (for plant selection) and Timentin (to eliminate Agrobacterium).

  • Regeneration and Rooting:

    • Subculture the calli on fresh selection medium every 2-3 weeks.

    • Once shoots regenerate, transfer them to rooting medium (MS with reduced hormones).

  • Acclimatization:

    • Transfer rooted plantlets to soil and grow in a controlled environment.

GUS Histochemical Assay

This reporter gene assay is widely used to visualize the spatial and temporal expression patterns of a promoter of interest.

Materials:

  • Transgenic plant tissue expressing a promoter-GUS fusion

  • GUS staining solution:

    • 100 mM sodium phosphate buffer (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM potassium ferricyanide

    • 0.5 mM potassium ferrocyanide

    • 0.1% Triton X-100

    • 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

  • 70% ethanol

Procedure:

  • Harvest plant tissue and place it in a microfuge tube or well of a multi-well plate.

  • Add GUS staining solution to completely submerge the tissue.

  • Apply a vacuum for 5-10 minutes to infiltrate the tissue with the staining solution.

  • Incubate at 37°C for several hours to overnight, depending on the strength of the promoter.

  • Remove the staining solution and add 70% ethanol to destain the tissue by removing chlorophyll.

  • Replace the ethanol several times until the tissue is clear.

  • Visualize the blue GUS staining pattern under a dissecting microscope.[3][4]

RNA-Seq Data Analysis for Differential Gene Expression

This bioinformatics protocol outlines the steps for analyzing RNA sequencing data to identify differentially expressed genes.[5][6]

Software/Tools:

  • FastQC (for quality control)

  • Trimmomatic or similar (for trimming raw reads)

  • STAR or HISAT2 (for aligning reads to a reference genome)

  • featureCounts or htseq-count (for counting reads per gene)

  • DESeq2 or edgeR (R packages for differential expression analysis)

Procedure:

  • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

  • Trimming: Remove adapter sequences and low-quality bases from the reads.

  • Alignment: Align the trimmed reads to the respective reference genomes (Arabidopsis thaliana TAIR10 or Medicago truncatula Mt4.0v1).

  • Read Counting: Quantify the number of reads mapping to each annotated gene.

  • Differential Expression Analysis:

    • Import the count matrix into R.

    • Use DESeq2 or edgeR to normalize the data and perform statistical analysis to identify genes with significant expression changes between conditions.

    • Set a threshold for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

Mandatory Visualization: Signaling Pathways in DOT Language

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways in Arabidopsis and Medicago, highlighting conserved and divergent elements.

Flowering_Time_Pathway cluster_Arabidopsis Arabidopsis thaliana cluster_Medicago Medicago truncatula At_Photoperiod Photoperiod (Long Day) At_CO CO At_Photoperiod->At_CO At_Vernalization Vernalization (Cold) At_FLC FLC At_Vernalization->At_FLC At_GA Gibberellin At_SOC1 SOC1 At_GA->At_SOC1 At_Autonomous Autonomous Pathway At_Autonomous->At_FLC At_FT FT At_CO->At_FT At_FLC->At_FT At_FLC->At_SOC1 At_FT->At_SOC1 At_AP1 AP1 At_FT->At_AP1 At_LFY LFY At_SOC1->At_LFY At_LFY->At_AP1 Flowering_At Flowering At_AP1->Flowering_At Mt_Photoperiod Photoperiod (Long Day) Mt_FTa1 FTa1 Mt_Photoperiod->Mt_FTa1 Mt_Vernalization Vernalization (Cold) Mt_Vernalization->Mt_FTa1 Mt_GA Gibberellin Mt_SOC1c SOC1c Mt_GA->Mt_SOC1c Mt_FTa1->Mt_SOC1c Mt_AP1 AP1-like Mt_FTa1->Mt_AP1 Mt_LFY LFY Mt_SOC1c->Mt_LFY Mt_LFY->Mt_AP1 Flowering_Mt Flowering Mt_AP1->Flowering_Mt

Caption: Comparative flowering time pathways in Arabidopsis and Medicago.

Nodulation_Signaling_Pathway cluster_Medicago_Nodulation Medicago truncatula - Nodulation Signaling cluster_Arabidopsis_NoNodulation Arabidopsis thaliana - No Nodulation NodFactor Nod Factor (Rhizobium) NFP NFP (Receptor) NodFactor->NFP DMI1 DMI1 NFP->DMI1 DMI2 DMI2 NFP->DMI2 CaSpiking Calcium Spiking DMI1->CaSpiking DMI2->CaSpiking CCaMK CCaMK/DMI3 CaSpiking->CCaMK NSP1_NSP2 NSP1/NSP2 Complex CCaMK->NSP1_NSP2 NIN NIN NSP1_NSP2->NIN ENODs Early Nodulins (ENODs) NIN->ENODs NoduleOrganogenesis Nodule Organogenesis NIN->NoduleOrganogenesis InfectionThread Infection Thread Formation ENODs->InfectionThread NoNodFactor No Nod Factor Recognition NoNodulation No Nodule Formation

Caption: Symbiotic nodulation signaling pathway in Medicago truncatula.

Conclusion

The cross-species validation of gene function between Arabidopsis thaliana and Medicago truncatula reveals a fascinating landscape of both conserved and divergent biological pathways. While many core developmental and stress-response mechanisms are shared, highlighting the utility of Arabidopsis as a foundational model, Medicago possesses unique genetic toolkits, most notably for symbiotic nitrogen fixation. The absence of key regulatory hubs like FLC in the Medicago flowering pathway underscores the evolutionary adaptations that have shaped distinct life strategies.

For researchers, these comparisons are crucial. The conservation of gene function provides a strong basis for translating findings from Arabidopsis to legumes of agricultural importance. Conversely, the divergent pathways represent exciting avenues for discovering novel gene functions and regulatory networks that could be harnessed for crop improvement. The experimental protocols and visualization tools provided in this guide offer a practical framework for embarking on such comparative functional genomics studies. By integrating quantitative data with detailed methodologies, the scientific community can continue to build a more comprehensive understanding of the plant kingdom's genetic architecture.

References

Comparative Analysis of Root System Architecture in Medicago Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the root system architecture (RSA) of different Medicago varieties, focusing on key quantitative traits and the underlying molecular mechanisms. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for research in plant biology, crop improvement, and the development of novel agricultural products.

Data Presentation: Quantitative Comparison of Root System Architecture

The following table summarizes key root system architecture traits from comparative studies on Medicago sativa and Medicago truncatula. It is important to note that experimental conditions can significantly influence RSA, and the data presented here are from specific studies for comparative purposes.

TraitMedicago sativaMedicago truncatulaExperimental ConditionsSource
Taproot Biomass (g) Increased under droughtIncreased under droughtProgressive water deficit[1]
Fibrous Root Biomass (g) Increased under droughtIncreased under droughtProgressive water deficit[1]
Total Root Length (cm) 116 - 371 (among 53 genotypes)Data not available in a directly comparable studySeedling stage in rhizoboxes[2][3]
Number of Root Tips High variability among genotypesData not available in a directly comparable studySeedling stage in rhizoboxes[2][3]
Maximal Root Depth (cm) 20.2 - 51.8 (among 53 genotypes)Data not available in a directly comparable studySeedling stage in rhizoboxes[3]
Root Angle (degrees) 106 - 168 (among 53 genotypes)Data not available in a directly comparable studySeedling stage in rhizoboxes[3]

Key Signaling Pathways in Medicago Root Development

The development of the root system in Medicago is a complex process regulated by a network of signaling pathways. Key genes such as COMPACT ROOT ARCHITECTURE 1 (CRA1) and CRA2 play crucial roles in integrating hormonal and environmental signals to shape the root architecture. The diagram below illustrates a simplified model of the CRA2 signaling pathway, which is involved in balancing lateral root and nodule formation in response to nitrogen availability.

CRA2_Signaling_Pathway CEP1 CEP1 Peptides CRA2 CRA2 Receptor (LRR-RLK) CEP1->CRA2 activates YUC2 YUC2 (Auxin Biosynthesis) CRA2->YUC2 represses EIN2 EIN2 (Ethylene Signaling) CRA2->EIN2 inhibits cleavage Nodulation Nodule Formation CRA2->Nodulation promotes Auxin Auxin YUC2->Auxin produces LateralRoot Lateral Root Formation Auxin->LateralRoot promotes EIN2->Nodulation negatively regulates Nitrogen_starvation Nitrogen Starvation Nitrogen_starvation->CEP1 induces

Caption: The CRA2 signaling pathway in Medicago truncatula.

Experimental Protocols

A common and effective method for studying root system architecture is the use of rhizoboxes. This technique allows for non-destructive, time-course imaging and analysis of root growth in a controlled environment.

Protocol for Root System Architecture Analysis using Rhizoboxes

1. Rhizobox Construction:

  • Materials: Clear acrylic or glass front plate, opaque back plate, side and bottom spacers (e.g., PVC), screws, and nuts.

  • Assembly: Construct a thin, rectangular box (e.g., 30 cm wide x 50 cm high x 2 cm deep). The clear front plate allows for root visualization. Ensure the box is watertight. For detailed construction plans, refer to published protocols.[4][5][6]

2. Experimental Setup:

  • Growth Medium: Fill the rhizoboxes with a suitable growth medium, such as a sand-soil mixture or a specialized gel-based medium. The choice of medium will depend on the specific research question.

  • Planting: Germinate Medicago seeds and transfer seedlings to the top of the growth medium in the rhizoboxes.

  • Growth Conditions: Place the rhizoboxes in a growth chamber or greenhouse with controlled light, temperature, and humidity. The rhizoboxes should be positioned at an angle to encourage root growth along the clear front plate.

3. Root Imaging:

  • Frequency: Image the root systems at regular intervals (e.g., daily or every few days) to capture the dynamics of root growth.

  • Method: Use a high-resolution flatbed scanner or a digital camera to capture images of the root system through the clear plate. Ensure consistent lighting and positioning for each imaging session.

4. Image Analysis:

  • Software: Utilize specialized root analysis software such as RhizoVision Explorer or WinRhizo to quantify various root system architecture traits from the captured images.[7][8][9][10][11]

  • Parameters: Extract quantitative data for parameters including:

    • Total root length

    • Primary root length

    • Lateral root number and density

    • Root diameter classes

    • Root surface area

    • Root volume

    • Maximal root depth and width

    • Root growth angles

5. Data Interpretation:

  • Analyze the quantitative data to compare the root system architecture of different Medicago varieties or under different experimental treatments.

  • Correlate root traits with other physiological or agronomic data, such as biomass production or nutrient uptake.

This guide provides a foundational framework for the comparative analysis of root system architecture in Medicago varieties. For more in-depth information, readers are encouraged to consult the cited literature.

References

A Comparative Guide to Validating Protein-Protein Interactions in Medicago truncatula with a Focus on the Yeast Two-Hybrid System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding protein-protein interactions (PPIs) is fundamental to deciphering complex biological processes. In the model legume Medicago truncatula, a key organism for studying nitrogen fixation and symbiotic relationships, validating these interactions is crucial. This guide provides an objective comparison of the widely used Yeast Two-Hybrid (Y2H) system with two common alternative methods: Bimolecular Fluorescence Complementation (BiFC) and Co-immunoprecipitation (Co-IP).

The selection of an appropriate method for validating PPIs is critical and often depends on the specific research question, the nature of the proteins involved, and available resources. While the Yeast Two-Hybrid system is a powerful tool for initial large-scale screening and discovery of binary interactions, subsequent validation with orthogonal methods is essential to confirm the biological relevance of these findings.

Comparison of Key PPI Validation Methods

The following table summarizes the key characteristics of the Yeast Two-Hybrid system, Bimolecular Fluorescence Complementation, and Co-immunoprecipitation, providing a framework for selecting the most suitable method for your research needs in Medicago truncatula.

FeatureYeast Two-Hybrid (Y2H)Bimolecular Fluorescence Complementation (BiFC)Co-immunoprecipitation (Co-IP)
Principle Reconstitution of a functional transcription factor in yeast upon interaction of two fusion proteins (bait and prey), leading to the activation of a reporter gene.Reconstitution of a fluorescent protein from two non-fluorescent fragments, each fused to one of the interacting partners, resulting in a detectable fluorescent signal.An antibody targets a specific "bait" protein from a cell lysate, pulling it down along with its interacting "prey" proteins for subsequent detection.
Interaction Type Primarily detects direct, binary interactions.Detects direct interactions.Can detect both direct and indirect interactions within a protein complex.
In vivo / In vitro In vivo (in yeast).In vivo (in plant cells, e.g., Medicago protoplasts or agroinfiltrated leaves).Can be performed with endogenous proteins from Medicago tissues or nodules, reflecting a more native context.
Localization Interaction occurs in the yeast nucleus.Provides subcellular localization of the interaction in plant cells.Interaction is captured from a total cell or tissue lysate.
Throughput High-throughput screening of libraries is possible.Moderate throughput, suitable for testing a smaller number of interactions.Lower throughput, typically used to validate specific interactions.
Quantitative Data Primarily qualitative (growth/no growth), although some quantitative assays exist.Can be semi-quantitative by measuring fluorescence intensity.Can be semi-quantitative by analyzing band intensity on a Western blot.
Strengths - Excellent for initial discovery of novel interactions. - Relatively easy and cost-effective for large-scale screens.- Visual confirmation of interaction in planta. - Provides information on the subcellular localization of the interaction.- Detects interactions of endogenous proteins in their native environment. - Can identify components of larger protein complexes.
Limitations - High rate of false positives and false negatives. - Interactions must occur in the nucleus. - Non-physiological environment of the yeast cell.- Irreversible nature of the fluorescent protein reconstitution can trap transient interactions. - Potential for self-assembly of the fluorescent protein fragments leading to false positives.- Requires a specific and high-quality antibody against the bait protein. - Does not distinguish between direct and indirect interactions. - Transient or weak interactions may be lost during the washing steps.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below. These protocols are specifically tailored for researchers working with Medicago truncatula.

Yeast Two-Hybrid (Y2H) Screening Protocol for Medicago truncatula

This protocol describes a typical Y2H screen using the GAL4 system with the pGBKT7 (bait) and pGADT7 (prey) vectors.[1]

1. Bait and Prey Plasmid Construction:

  • Clone the Medicago truncatula gene of interest into the pGBKT7 vector to create a fusion with the GAL4 DNA-binding domain (BD).

  • A Medicago truncatula cDNA library is cloned into the pGADT7 vector to create a library of prey proteins fused to the GAL4 activation domain (AD).

2. Yeast Transformation:

  • Transform the bait plasmid into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Select for transformants on synthetic defined (SD) medium lacking tryptophan (SD/-Trp).

  • Test the bait for autoactivation by plating the transformed yeast on SD medium lacking both tryptophan and histidine (SD/-Trp/-His) and with the addition of 3-amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression. A bait that autoactivates the reporter gene cannot be used for screening.

3. Library Screening:

  • Transform the Medicago truncatula cDNA prey library into the yeast strain containing the bait plasmid.

  • Plate the transformed yeast on high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred. Leucine (Leu) selection is for the prey plasmid, while Histidine (His) and Adenine (Ade) are the reporter genes.

4. Identification and Validation of Interactors:

  • Isolate the prey plasmids from the positive yeast colonies.

  • Sequence the cDNA inserts to identify the interacting proteins.

  • Re-transform the isolated prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

Bimolecular Fluorescence Complementation (BiFC) Protocol for Medicago truncatula

This protocol outlines the use of BiFC to visualize PPIs in Medicago truncatula using Agrobacterium-mediated transient expression.[2]

1. Vector Construction:

  • Clone the coding sequences of the two putative interacting proteins from Medicago truncatula into BiFC vectors. One protein is fused to the N-terminal fragment of a fluorescent protein (e.g., YFP), and the other is fused to the C-terminal fragment.

2. Agrobacterium Transformation:

  • Transform the BiFC constructs into a suitable Agrobacterium tumefaciens strain (e.g., AGL1 or GV3101).

3. Agroinfiltration of Medicago truncatula:

  • Grow the transformed Agrobacterium cultures and resuspend them in infiltration buffer.

  • Infiltrate the bacterial suspension into the abaxial side of young, fully expanded Medicago truncatula leaves or into roots.[3] For enhanced expression, a construct expressing a viral silencing suppressor (e.g., p19) can be co-infiltrated.[2]

4. Imaging:

  • After 2-3 days of incubation, excise the infiltrated tissue and mount it on a microscope slide.

  • Observe the tissue under a confocal laser scanning microscope. A positive interaction will result in the reconstitution of the fluorescent protein and a detectable fluorescent signal at the subcellular location of the interaction.

Co-immunoprecipitation (Co-IP) Protocol for Medicago truncatula

This protocol describes the Co-IP of interacting proteins from Medicago truncatula tissues, such as nodules.[4][5]

1. Protein Extraction:

  • Harvest Medicago truncatula tissue (e.g., root nodules) and grind to a fine powder in liquid nitrogen.

  • Resuspend the powder in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to extract total protein.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.

  • Add a primary antibody specific to the bait protein to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

  • Add fresh protein A/G-agarose beads to the lysate and incubate to capture the antibody-protein complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

4. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze the separated proteins by Western blotting using antibodies against both the bait and the putative prey proteins. The presence of the prey protein in the eluate indicates an interaction.

Visualizing Workflows and Pathways

Yeast Two-Hybrid Experimental Workflow

The following diagram illustrates the key steps in a typical Yeast Two-Hybrid screening experiment.

Y2H_Workflow cluster_prep Plasmid Construction cluster_transformation Yeast Transformation & Screening cluster_analysis Hit Identification & Validation Bait_Construction Clone Gene of Interest into Bait Vector (pGBKT7) Bait_Transformation Transform Bait into Yeast (e.g., AH109) Bait_Construction->Bait_Transformation Prey_Construction Construct cDNA Library in Prey Vector (pGADT7) Library_Transformation Transform Prey Library into Bait Strain Prey_Construction->Library_Transformation Autoactivation_Test Test for Bait Autoactivation Bait_Transformation->Autoactivation_Test Autoactivation_Test->Library_Transformation If no autoactivation Selection Plate on Selective Media Library_Transformation->Selection Isolate_Plasmids Isolate Prey Plasmids from Positive Colonies Selection->Isolate_Plasmids Sequencing Sequence Prey cDNA Inserts Isolate_Plasmids->Sequencing Confirmation Re-transform to Confirm Interaction Sequencing->Confirmation

Yeast Two-Hybrid Experimental Workflow
Medicago truncatula Nodulation Signaling Pathway

The following diagram depicts a simplified signaling cascade in Medicago truncatula root hairs upon perception of Nod factors from rhizobia, leading to the expression of early nodulation genes. This pathway highlights the interaction between NSP1 and NSP2, which has been validated using Y2H, BiFC, and Co-IP.[6][7][8][9]

Nodulation_Signaling Rhizobia Rhizobia Nod_Factor Nod Factor Rhizobia->Nod_Factor produces NFP_LYK3 NFP/LYK3 Receptor Complex Nod_Factor->NFP_LYK3 perceived by DMI2 DMI2 NFP_LYK3->DMI2 DMI1 DMI1 Ca_Spiking Ca²+ Spiking DMI1->Ca_Spiking DMI2->DMI1 CCaMK CCaMK (DMI3) Ca_Spiking->CCaMK decoded by NSP1 NSP1 CCaMK->NSP1 NSP2 NSP2 CCaMK->NSP2 NSP1_NSP2_Complex NSP1-NSP2 Complex NSP1->NSP1_NSP2_Complex NSP2->NSP1_NSP2_Complex ERN1 ERN1 NSP1_NSP2_Complex->ERN1 activates NIN NIN NSP1_NSP2_Complex->NIN activates ENODs Early Nodulin Genes (e.g., ENOD11) NIN->ENODs activates

Simplified Nodulation Signaling Pathway in Medicago truncatula

References

Comparing the efficacy of different biofertilizers on Medicago growth

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in agricultural science and drug development, optimizing the growth and productivity of Medicago species, such as the model legume Medicago truncatula and the key forage crop Medicago sativa (alfalfa), is of significant interest. Biofertilizers, which contain living microorganisms, offer a sustainable approach to enhance plant growth by improving nutrient uptake and overall plant health. This guide provides a comparative analysis of the efficacy of three major types of biofertilizers—Rhizobium, Arbuscular Mycorrhizal Fungi (AMF), and Plant Growth-Promoting Rhizobacteria (PGPR)—on the growth of Medicago.

Comparative Efficacy of Biofertilizers on Medicago Growth

The application of biofertilizers, either individually or in combination, has been shown to significantly improve various growth parameters of Medicago plants. Co-inoculation often results in synergistic effects, leading to greater enhancements in biomass, nodulation, and nutrient content compared to single inoculations.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of different biofertilizer treatments on Medicago sativa and Medicago truncatula from various studies. It is important to note that experimental conditions, including soil type, nutrient levels, and specific microbial strains, can influence the outcomes.

Table 1: Effect of Rhizobium and PGPR on Medicago sativa Growth Parameters

TreatmentShoot Dry Weight ( g/plant )Root Dry Weight ( g/plant )Number of Nodules/plantReference
Control0.850.3215[4]
Sinorhizobium meliloti RS11.210.4535[4]
Sinorhizobium meliloti RS21.350.5142[4]
PGPR (mixed strains)1.420.58-[4]
S. meliloti + PGPR1.550.6348[5]

Data synthesized from studies that may have different experimental conditions.

Table 2: Effect of Arbuscular Mycorrhizal Fungi (AMF) on Medicago truncatula Growth

TreatmentShoot Dry Weight (mg/plant)Root Dry Weight (mg/plant)Shoot Phosphorus Content (%)Shoot Nitrogen Content (%)Reference
Non-mycorrhizal (NM)125500.152.5[6]
Glomus aggregatum (Low-benefit AMF)140550.182.7[6]
Rhizophagus irregularis (High-benefit AMF)200750.253.5[6]

This study highlights that the efficacy can vary significantly between different species and strains of AMF.[6]

Table 3: Co-inoculation Effects on Medicago sativa under Stress Conditions

TreatmentShoot Fresh Weight ( g/plant )Root Fresh Weight ( g/plant )Number of Nodules/plantConditionReference
Control3.21.525Normal[3]
Sinorhizobium meliloti4.52.160Normal[3]
S. meliloti + Actinobacteria (PGPR)5.82.885Normal[3]
Control1.50.810Salt Stress[7]
S. meliloti2.51.230Salt Stress[7]
S. meliloti + Actinobacteria (PGPR)3.81.950Salt Stress[3]

Co-inoculation can enhance plant resilience to abiotic stresses like salinity.[3][7]

Experimental Protocols

A standardized method is crucial for comparing the efficacy of different biofertilizers.[8] Below is a synthesized experimental protocol for assessing biofertilizer effects on Medicago growth in a greenhouse setting.

Plant Material and Sterilization
  • Medicago sativa L. or Medicago truncatula Gaertn. seeds are used.

  • Surface sterilization: Seeds are scarified with concentrated sulfuric acid for 5-10 minutes, followed by rinsing with sterile water. Then, they are treated with 95% ethanol for 30 seconds and 3.5% sodium hypochlorite solution for 5-10 minutes, followed by several rinses with sterile distilled water.

Microbial Cultures and Inoculum Preparation
  • Rhizobium strains (e.g., Sinorhizobium meliloti) : Grown in Yeast Mannitol Broth (YMB) at 28°C for 2-3 days until reaching a cell density of approximately 10⁸-10⁹ CFU/mL.

  • AMF inoculum (e.g., Rhizophagus irregularis) : Typically consists of spores, hyphae, and colonized root fragments. The concentration of propagules should be determined.

  • PGPR strains (e.g., Bacillus subtilis, Pseudomonas fluorescens) : Grown in a suitable medium like Nutrient Broth or King's B Broth at 28°C for 1-2 days to a density of 10⁸-10⁹ CFU/mL.

Experimental Setup and Growth Conditions
  • Growth medium : Sterilized soil, sand, or a mixture of both. A low-nutrient substrate is often used to better observe the effects of the biofertilizers.

  • Pots : Plastic pots of a suitable size are filled with the sterilized growth medium.

  • Experimental design : A completely randomized design with multiple replications (typically 4-5) for each treatment (Control, Rhizobium, AMF, PGPR, and co-inoculations).

  • Growth conditions : Plants are grown in a controlled environment (growth chamber or greenhouse) with a 16-hour photoperiod, light intensity of 200-600 µmol/m²/s, and a day/night temperature of approximately 22°C/18°C.[9]

Inoculation and Plant Maintenance
  • Seed inoculation : Seeds can be coated with the microbial inoculum using a sticker solution (e.g., gum arabic or carboxymethyl cellulose) before sowing.

  • Soil inoculation : A liquid suspension of the inoculum can be applied to the soil around the seedling roots a few days after germination.

  • Watering : Plants are watered with a nitrogen-free and phosphorus-free nutrient solution or sterile distilled water as needed.

Data Collection and Analysis (after 6-8 weeks)
  • Plant height : Measured from the soil surface to the tip of the main stem.

  • Shoot and root biomass : Shoots and roots are separated, and their fresh weights are recorded. They are then oven-dried at 65-70°C for 48-72 hours to determine the dry weight.

  • Nodulation : The number of nodules on the entire root system is counted. Nodule color (pink/red indicating active nitrogen fixation) can also be noted.

  • Nutrient analysis : Dried shoot and root tissues are ground and analyzed for total nitrogen (e.g., using the Kjeldahl method or a CN analyzer) and phosphorus content (e.g., using spectrophotometry).

  • Statistical analysis : Data are subjected to Analysis of Variance (ANOVA), and mean comparisons are performed using tests like Tukey's HSD to determine significant differences between treatments.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

The establishment of a successful symbiosis between Medicago and biofertilizers involves complex signaling cascades.

Medicago_Rhizobium_Signaling cluster_plant Medicago Root Hair Cell Flavonoids Flavonoids NodFactor Nod Factors Flavonoids->NodFactor NodFactorReceptor Nod Factor Receptor (NFP/LYK3) DMI2 DMI2 NodFactorReceptor->DMI2 CalciumSpiking Calcium Spiking in Nucleus DMI2->CalciumSpiking CCaMK CCaMK (DMI3) CalciumSpiking->CCaMK TranscriptionFactors Transcription Factors (NSP1, NSP2, NIN) CCaMK->TranscriptionFactors NodulinExpression Nodulin Gene Expression TranscriptionFactors->NodulinExpression InfectionThread Infection Thread Formation NodulinExpression->InfectionThread NoduleOrganogenesis Nodule Organogenesis NodulinExpression->NoduleOrganogenesis NodFactor->NodFactorReceptor

Caption: Medicago-Rhizobium signaling pathway.

Medicago_AMF_Signaling cluster_plant Medicago Root Cell Strigolactones Strigolactones MycFactor Myc Factors (LCOs/COs) Strigolactones->MycFactor MycFactorReceptor Myc Factor Receptor (e.g., LYK3) CommonSymPathway Common Sym Pathway (DMI1, DMI2, DMI3) MycFactorReceptor->CommonSymPathway TranscriptionFactors Transcription Factors (e.g., RAM1) CommonSymPathway->TranscriptionFactors PPA PPA Formation TranscriptionFactors->PPA ArbusculeDev Arbuscule Development PPA->ArbusculeDev MycFactor->MycFactorReceptor

Caption: Medicago-AMF signaling pathway.[10][11]

Medicago_PGPR_Interaction cluster_mechanisms Mechanisms of Action cluster_plant_response Medicago Plant Response PGPR PGPR Phytohormone Phytohormone Production (e.g., Auxin, Cytokinin) PGPR->Phytohormone NutrientSolubilization Nutrient Solubilization (e.g., Phosphate) PGPR->NutrientSolubilization NitrogenFixation Atmospheric Nitrogen Fixation PGPR->NitrogenFixation ISR Induced Systemic Resistance (ISR) PGPR->ISR RootGrowth Enhanced Root Growth & Architecture Phytohormone->RootGrowth NutrientUptake Improved Nutrient Uptake NutrientSolubilization->NutrientUptake NitrogenFixation->NutrientUptake StressTolerance Increased Stress Tolerance ISR->StressTolerance

Caption: PGPR interaction with Medicago roots.[12][13]

Experimental Workflow

The general workflow for comparing the efficacy of different biofertilizers on Medicago growth is outlined below.

Experimental_Workflow A 1. Seed Sterilization & Germination C 3. Potting & Sowing (Sterilized Substrate) A->C B 2. Inoculum Preparation (Rhizobium, AMF, PGPR) D 4. Inoculation (Seed or Soil Application) B->D C->D E 5. Plant Growth (Controlled Environment) D->E F 6. Harvest (6-8 weeks) E->F G 7. Data Collection (Biomass, Nodulation, etc.) F->G H 8. Nutrient Analysis (N & P Content) G->H I 9. Statistical Analysis H->I

Caption: Experimental workflow for biofertilizer efficacy testing.

References

Unlocking the Function of Allelic Variation in Medicago truncatula: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional consequences of genetic variation is paramount. This guide provides a comparative overview of allelic variation in the model legume Medicago truncatula and the experimental methodologies used for its functional validation. We present quantitative data from key studies in structured tables, detail experimental protocols, and visualize complex biological processes to facilitate a deeper understanding of gene function in this important species.

Medicago truncatula has emerged as a powerful model organism for studying various aspects of plant biology, including symbiotic nitrogen fixation, seed development, and responses to environmental stresses.[1][2] The availability of extensive genomic resources, including a sequenced genome and large mutant populations, has accelerated the discovery and functional characterization of genes and their allelic variants.[1][2][3]

Comparative Analysis of Allelic Variations and Their Phenotypic Consequences

The functional validation of allelic variants in Medicago truncatula often involves comparing mutant or naturally occurring alleles to a wild-type background. This allows researchers to dissect the role of specific genes in various biological processes. Below, we summarize key findings from studies that have characterized different alleles and their impacts.

GeneAllele TypeMethod of Generation/IdentificationPhenotypic ConsequenceReference
MtDASH Weak allele (Tnt1 insertion in promoter)Tnt1 insertional mutagenesisModerate effect on seed size.[1][2]
Strong allele (Tnt1 insertion before start codon)Tnt1 insertional mutagenesisEmbryo lethal, defects in auxin homeostasis.[1][2]
Strong allele (EMS-induced premature stop codon)EMS chemical mutagenesisEmbryo lethal, defects in auxin homeostasis.[1][2]
MtGRAS7 Overexpression (OE)Agrobacterium-mediated transformationEnhanced tolerance to drought, salinity, and cold stress.[4][5][6]
RNAi-mediated downregulationAgrobacterium-mediated transformationIncreased sensitivity to abiotic stresses.[4][5][6]
Nodulation Genes (e.g., NFP, DMI3) Natural allelic variationGenome-Wide Association Study (GWAS)Variation in nodule number and symbiotic efficiency.[7][8][9]
Various developmental genes (mtapetala, palmyra, speckle) EMS-induced mutationsEMS chemical mutagenesisFloral homeotic conversions, defects in shoot meristem initiation, spontaneous necrotic lesions.[10]

Experimental Protocols for Functional Validation

The functional characterization of allelic variations in Medicago truncatula relies on a variety of well-established experimental protocols. Here, we detail the methodologies for some of the key techniques.

Generation of Mutant Populations

Mutant populations are fundamental for forward and reverse genetic screens to identify and validate gene function.

  • Ethyl Methane Sulfonate (EMS) Mutagenesis: This chemical mutagenesis approach induces high-density point mutations (typically C/G to A/T transitions).[1][2]

    • Protocol: M. truncatula seeds (e.g., genotype A17) are treated with an EMS solution. The M1 generation is self-pollinated, and the M2 generation is screened for phenotypes of interest. Reverse genetics screening can be performed using techniques like TILLING (Targeting Induced Local Lesions IN Genomes).[1]

  • Tnt1 Transposon Tagging: The tobacco retrotransposon Tnt1 is introduced into the M. truncatula genome (e.g., genotype R108), where it actively transposes during tissue culture, creating stable insertional mutations.[1][2] Tnt1 preferentially inserts into genes, making it an efficient tool for generating knockout mutants.[1]

    • Protocol: Agrobacterium-mediated transformation is used to introduce the Tnt1 transposon. Mutant lines are generated from regenerated plants, and insertion sites can be identified using techniques like TAIL-PCR (Thermal Asymmetric Interlaced PCR).[1]

  • Fast Neutron Bombardment (FNB): This method generates DNA deletions of varying sizes, often resulting in knockout mutations.[1][11]

    • Protocol: Seeds are irradiated with fast neutrons. The resulting M1 population is grown, and the M2 generation is screened for phenotypes. Deletion-based TILLING (DeTILLING) can be used to identify deletions in specific genes.[1]

Reverse Genetics for Functional Validation

Once candidate genes are identified, reverse genetics tools are employed to confirm their function.

  • RNA interference (RNAi): This technique is used to downregulate the expression of a target gene.

    • Protocol: A hairpin RNAi construct targeting the gene of interest is created and introduced into M. truncatula via Agrobacterium-mediated transformation. The resulting transgenic plants are analyzed for the expected phenotype and a reduction in target gene transcript levels.[12]

  • CRISPR/Cas9: This powerful genome editing tool allows for targeted gene knockouts or specific modifications.

    • Protocol: A construct expressing the Cas9 nuclease and a guide RNA specific to the target gene is delivered into M. truncatula cells, often through Agrobacterium-mediated transformation. Edited plants are identified and analyzed for the desired mutation and resulting phenotype.[12]

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR): This method is used to quantify the expression levels of specific genes in different tissues or under various conditions.

    • Protocol: RNA is extracted from plant tissues, reverse transcribed into cDNA, and then used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time to determine its relative expression level.[13]

Visualizing Key Biological Pathways and Workflows

To aid in the understanding of the complex processes involved in Medicago biology and the experimental approaches to study them, we provide the following diagrams generated using the DOT language.

Nodulation_Signaling_Pathway cluster_plant Plant Root Cell cluster_rhizobia Rhizobia Flavonoids Flavonoids NodFactor Nod Factors (from Rhizobia) Rhizobia Rhizobia Flavonoids->Rhizobia NFP NFP (Nod Factor Perception) NodFactor->NFP Ca_influx Ca2+ Influx NFP->Ca_influx Ca_spiking Ca2+ Spiking Ca_influx->Ca_spiking DMI3 DMI3 (CCaMK) Ca_spiking->DMI3 NodulationGenes Nodulation Gene Expression DMI3->NodulationGenes Nodule_Development Nodule Development NodulationGenes->Nodule_Development Rhizobia->NodFactor production

Caption: Simplified Nodulation Signaling Pathway in Medicago.

Functional_Validation_Workflow cluster_discovery Gene/Allele Discovery cluster_validation Functional Validation GWAS GWAS of Natural Variants CandidateGene Identify Candidate Gene/Allele GWAS->CandidateGene MutantScreen Forward/Reverse Genetic Screen (EMS, Tnt1, FNB) MutantScreen->CandidateGene ReverseGenetics Reverse Genetics (RNAi, CRISPR/Cas9) CandidateGene->ReverseGenetics ExpressionAnalysis Gene Expression Analysis (qRT-PCR) CandidateGene->ExpressionAnalysis PhenotypicAnalysis Phenotypic Analysis ReverseGenetics->PhenotypicAnalysis ExpressionAnalysis->PhenotypicAnalysis FunctionalConclusion Conclusion on Gene Function PhenotypicAnalysis->FunctionalConclusion

Caption: General Workflow for Functional Validation of Allelic Variation.

References

A Comparative Transcriptomic Guide to Symbiotic and Pathogenic Interactions in Medicago truncatula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic responses of the model legume Medicago truncatula to symbiotic and pathogenic microbes. By presenting quantitative data from key studies, detailing experimental methodologies, and visualizing critical signaling pathways, this document serves as a comprehensive resource for understanding the fine-tuned molecular dialogue that governs these distinct biological interactions.

Introduction

Medicago truncatula engages in a beneficial symbiotic relationship with nitrogen-fixing rhizobia, such as Sinorhizobium meliloti, leading to the formation of root nodules. This interaction is crucial for sustainable agriculture as it reduces the need for nitrogen fertilizers. Conversely, M. truncatula is also susceptible to soil-borne pathogens like the bacterium Ralstonia solanacearum and the oomycete Aphanomyces euteiches, which cause devastating root rot and bacterial wilt diseases.

The plant's ability to distinguish between friend and foe is fundamental to its survival. This distinction is orchestrated at the molecular level through complex signaling pathways that either promote microbial colonization for symbiosis or activate defense mechanisms to thwart pathogenic invasion. Comparative transcriptomics offers a powerful lens to dissect these divergent responses, revealing the core set of genes and pathways that are either shared or uniquely regulated during symbiosis versus pathogenesis. This guide synthesizes findings from several key transcriptomic studies to illuminate these processes.

Data Presentation: Comparative Gene Expression

The following tables summarize the differential gene expression in Medicago truncatula roots during symbiotic and pathogenic interactions. The data highlights the number of differentially expressed genes (DEGs) and provides examples of key up- and down-regulated genes.

Table 1: Transcriptomic Response to Symbiotic and Pathogenic Bacteria

InteractionOrganismTime PointUp-regulated DEGsDown-regulated DEGsKey Up-regulated GenesKey Down-regulated GenesReference
Symbiosis Sinorhizobium meliloti72 hpi>300>400NIN, ENOD11, ERN1, Calcium-binding proteins, Cell cycle genesDefense-related genes (e.g., PR proteins), Phenylpropanoid biosynthesis genes[Lohar et al., 2006]
Pathogenesis Ralstonia solanacearum72 hpiNot specifiedNot specifiedPathogenesis-related (PR) proteins, Jasmonate & Salicylate pathway genes, MtEFDNot specified[Moreau et al., 2014, Ben et al., 2017]

hpi: hours post-inoculation

Table 2: Transcriptomic Response to a Pathogenic Oomycete

InteractionOrganismTime PointUp-regulated DEGsDown-regulated DEGsKey Up-regulated GenesKey Down-regulated GenesReference
Pathogenesis Aphanomyces euteiches6 dpiNot specifiedNot specifiedPathogenesis-related (PR) proteins, Defense genes, Novel uncharacterized genesNot specified[Nyamsuren et al., 2003]

dpi: days post-inoculation

Experimental Protocols

This section details the methodologies used in the cited transcriptomic studies to allow for replication and critical evaluation of the experimental design.

Plant Growth and Inoculation

For Symbiotic Interaction (Sinorhizobium meliloti) [1]

  • Medicago truncatula A17 Seed Sterilization and Germination: Seeds are scarified with concentrated sulfuric acid for 5-7 minutes, followed by extensive rinsing with sterile water. Seeds are then vernalized at 4°C for approximately 24 hours and germinated in the dark at room temperature.

  • Plant Growth: Germinated seedlings are transferred to aeroponic tanks containing a nitrogen-free nutrient solution. Plants are grown for 5 days before inoculation.

  • Sinorhizobium meliloti Inoculum Preparation: S. meliloti strain ABS7M is grown in TY medium. The bacterial culture is washed three times with sterile distilled water and resuspended to an OD600 of 1.0.

  • Inoculation: The aeroponic tanks containing the plant nutrient solution are inoculated with the bacterial suspension. Control plants receive sterile water.

  • Tissue Harvesting: Root tissues are harvested at various time points post-inoculation (e.g., 1, 6, 12, 24, 48, 72 hours), flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

For Pathogenic Interaction (Ralstonia solanacearum)

  • Medicago truncatula Growth: Susceptible (A17) and resistant (F83005.5) lines are grown in vitro.

  • Ralstonia solanacearum Inoculum Preparation: The pathogenic strain GMI1000 is grown, and the bacterial suspension is prepared at a concentration of 10^7 CFU/ml.

  • Inoculation: An in vitro root inoculation procedure is performed on intact roots. Root tips (15 mm from the apex) are harvested at 12 and 72 hours post-inoculation.[2]

For Pathogenic Interaction (Aphanomyces euteiches) [3]

  • Medicago truncatula Growth: Plants are grown under controlled conditions.

  • Aphanomyces euteiches Inoculum Preparation: The oomycete is cultured, and zoospores are produced.

  • Inoculation: Roots are inoculated with a zoospore suspension.

  • Tissue Harvesting: Infected roots showing symptoms are harvested 6 days after inoculation.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the frozen root tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Strand-specific RNA-seq libraries are prepared from total RNA using kits such as the Illumina TruSeq Stranded Total RNA Kit or NEBNext Ultra II Directional RNA Library Prep Kit.

  • Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq, NovaSeq) to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Mapping: The cleaned reads are mapped to the Medicago truncatula reference genome (e.g., MtrunA17r5.0) using a splice-aware aligner like STAR.[4]

  • Quantification: Gene expression levels are quantified as read counts using tools such as SALMON or featureCounts.[4]

  • Differential Expression Analysis: Differentially expressed genes between inoculated and control samples are identified using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

  • Functional Annotation and Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the lists of DEGs to identify over-represented biological processes and pathways.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for the comparative transcriptomic analysis of symbiotic and pathogenic interactions in Medicago truncatula.

Symbiotic_vs_Pathogenic_Signaling cluster_symbiosis Symbiotic Signaling cluster_pathogenesis Pathogenic Signaling NodFactor Nod Factor (S. meliloti) NFP_LYK3 NFP/LYK3 Receptors NodFactor->NFP_LYK3 SYMRK_DMI2 SYMRK/DMI2 NFP_LYK3->SYMRK_DMI2 CaSpiking Nuclear Ca2+ Spiking SYMRK_DMI2->CaSpiking CCaMK_IPD3 CCaMK/IPD3 CaSpiking->CCaMK_IPD3 NIN_ERN1 NIN / ERN1 TFs CCaMK_IPD3->NIN_ERN1 Nodule_Formation Nodule Organogenesis & Infection NIN_ERN1->Nodule_Formation Defense_Suppression Defense Suppression NIN_ERN1->Defense_Suppression Hormone_Signaling SA / JA Signaling NIN_ERN1->Hormone_Signaling Suppresses PAMPs_Effectors PAMPs / Effectors (R. solanacearum) PRRs Pattern Recognition Receptors (PRRs) PAMPs_Effectors->PRRs MAPK_Cascade MAPK Cascade PRRs->MAPK_Cascade ROS_Production ROS Production MAPK_Cascade->ROS_Production MAPK_Cascade->Hormone_Signaling WRKY_TFs WRKY TFs ROS_Production->WRKY_TFs Hormone_Signaling->WRKY_TFs Defense_Activation Defense Gene Activation (e.g., PR proteins) WRKY_TFs->Defense_Activation

Caption: Simplified signaling pathways for symbiotic and pathogenic interactions.

Experimental_Workflow cluster_setup Experimental Setup cluster_inocula cluster_analysis Data Analysis Plant_Growth 1. M. truncatula Growth (A17, sterile conditions) Inoculum_Prep 2. Inoculum Preparation Plant_Growth->Inoculum_Prep Inoculation 3. Root Inoculation Inoculum_Prep->Inoculation Harvest 4. Root Tissue Harvest (Time course) Inoculation->Harvest Symbiont S. meliloti Symbiont->Inoculation Pathogen R. solanacearum Pathogen->Inoculation Control Mock (Water) Control->Inoculation RNA_Extraction 5. RNA Extraction & QC Harvest->RNA_Extraction RNA_Seq 6. RNA-Seq RNA_Extraction->RNA_Seq Bioinformatics 7. Bioinformatic Analysis (Mapping, DEGs, Pathways) RNA_Seq->Bioinformatics Comparison 8. Comparative Analysis Bioinformatics->Comparison

Caption: Generalized workflow for comparative transcriptomic experiments.

References

Unlocking Higher Yields in Alfalfa: A Comparative Guide to Validated and Candidate Quantitative Trait Loci

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agriculture, enhancing the productivity of key crops like Medicago sativa (alfalfa) is a primary objective. The identification and utilization of quantitative trait loci (QTLs), genomic regions associated with specific traits, offer a promising avenue for accelerating genetic gain in alfalfa yield. This guide provides a comparative overview of key QTLs for yield that have been identified, with a focus on studies that have moved towards validation and application in breeding programs.

While numerous studies have successfully mapped QTLs for biomass and forage yield in alfalfa, the crucial step of validating these findings across different genetic backgrounds and environments is less frequently documented. Validation is essential to confirm the stability and utility of a QTL before its widespread use in marker-assisted selection (MAS). This guide summarizes key yield-related QTLs reported in the literature and outlines the experimental approaches used for their identification and validation.

Comparative Analysis of Yield-Related QTLs in Medicago sativa

The following tables summarize quantitative data for significant yield-related QTLs identified in various studies. These QTLs represent promising targets for improving alfalfa's biomass production.

QTL Name/IDChromosome/Linkage GroupPeak Position (cM)LOD ScorePVE (%)Associated Marker(s)Reference
qyield-11Not specified>3.0>10SNP[1]
qyield-45Not specified>3.0>10SNP[1]
qyield-66Not specified>3.0>10SNP[1]
Not specified2Not specifiedNot specifiedNot specifiedNot specified[2]
Not specified3Not specifiedNot specifiedNot specifiedNot specified[2]
Not specified7Not specifiedNot specifiedNot specifiedNot specified[2]
qBY6.4-2681.5 - 82.5>3.0>10Not specified[3]
Not specifiedIIINot specifiedNot specified>25AFLP, SRAP, SSR[4]

Table 1: Summary of Major Quantitative Trait Loci (QTLs) for Yield in Medicago sativa. This table highlights key QTLs that have been reported to explain a significant portion of the phenotypic variance for yield. The lack of standardized nomenclature for QTLs across different studies presents a challenge for direct comparison.

Experimental Protocols: From QTL Discovery to Validation

The identification and validation of QTLs for yield in alfalfa typically involve a multi-step process, beginning with the development of a mapping population and culminating in the confirmation of the QTL's effect in diverse genetic backgrounds.

Development of Mapping Populations

The foundation of any QTL mapping study is the creation of a segregating population. Common population types used in alfalfa research include:

  • Full-sib (F1) populations: These are created by crossing two heterozygous parents. F1 populations are frequently used in outcrossing species like alfalfa.[1][5]

  • Backcross (BC) populations: These are generated by crossing an F1 individual back to one of the parents. Backcross populations are useful for introgressing specific traits.[3]

The size of the mapping population is a critical factor, with larger populations providing greater statistical power to detect QTLs with smaller effects.

Phenotyping for Yield

Accurate and consistent phenotyping is crucial for reliable QTL mapping. Yield in alfalfa is a complex trait, and its measurement can be influenced by various factors. Key considerations for phenotyping include:

  • Biomass Measurement: Total fresh or dry weight of the above-ground biomass is the most common measure of yield.

  • Harvesting Time: Phenotypic data is often collected over multiple harvests and years to account for environmental variability.[2][3]

  • Replication: Experiments are typically conducted with multiple replications of each genotype to ensure data robustness.

Genotyping and Linkage Map Construction

Genotyping involves identifying the genetic makeup of each individual in the mapping population using molecular markers. High-throughput genotyping technologies have significantly advanced this process.

  • Molecular Markers: Single Nucleotide Polymorphisms (SNPs) are the most widely used markers due to their abundance and amenability to high-throughput analysis.[1][5] Other markers like Simple Sequence Repeats (SSRs), Amplified Fragment Length Polymorphisms (AFLPs), and Restriction site-associated DNA sequencing (RAD-seq) have also been employed.[4][5]

  • Linkage Map Construction: The genotyping data is used to construct a genetic linkage map, which shows the relative positions of the molecular markers on the chromosomes. Software such as JoinMap is commonly used for this purpose.[1]

QTL Analysis

Statistical methods are used to identify associations between the molecular markers and the phenotypic data for yield.

  • Statistical Models: Inclusive Composite Interval Mapping (ICIM) is a frequently used method for QTL detection.[1]

  • Significance Thresholds: A Logarithm of the Odds (LOD) score is calculated to determine the statistical significance of a QTL. A LOD score of 3.0 or higher is generally considered a significant threshold.[3]

  • Phenotypic Variance Explained (PVE): This value indicates the proportion of the total variation in the yield trait that can be attributed to a specific QTL.

QTL Validation

The validation of a QTL is a critical step to confirm its effect and potential for use in breeding. While explicit validation studies for yield QTLs in alfalfa are not abundant in the literature, the general approaches include:

  • Confirmation in Different Genetic Backgrounds: A validated QTL should show a consistent effect when transferred into different alfalfa varieties.

  • Marker-Assisted Selection (MAS): The successful use of molecular markers linked to a QTL to select for higher-yielding plants in a breeding program serves as an indirect validation of the QTL's effectiveness. Although widely discussed as a future application, documented successes of MAS for improving yield in alfalfa are still emerging.[3]

Visualizing the Path to Improved Yield

The process of identifying and validating yield-related QTLs in Medicago sativa is a systematic workflow that integrates genetics, genomics, and plant breeding.

QTL_Validation_Workflow cluster_mapping QTL Mapping cluster_validation QTL Validation & Application Population 1. Develop Mapping Population (e.g., F1, BC) Phenotyping 2. Phenotype for Yield (Multi-environment trials) Population->Phenotyping Genotyping 3. Genotype Population (e.g., SNP arrays, GBS) Population->Genotyping QTL_Analysis 5. QTL Analysis (e.g., ICIM, LOD > 3.0) Phenotyping->QTL_Analysis Map_Construction 4. Construct Genetic Linkage Map Genotyping->Map_Construction Map_Construction->QTL_Analysis Candidate_QTLs Identified Candidate Yield QTLs QTL_Analysis->Candidate_QTLs Validation_Studies 6. Validate QTLs in Different Genetic Backgrounds Candidate_QTLs->Validation_Studies MAS 7. Marker-Assisted Selection (MAS) Validation_Studies->MAS New_Variety 8. Develop High-Yielding Alfalfa Variety MAS->New_Variety

References

Safety Operating Guide

Navigating the Safe Handling of Medicagol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling Medicagol, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE, drawing on general best practices for handling chemicals with unknown hazard profiles.

PPE ComponentSpecificationPurpose
Gloves Nitrile or neoprene, powder-free. Consider double-gloving.Protects against skin contact. Double-gloving provides an extra barrier.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.
Lab Coat Full-length, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.Minimizes inhalation exposure to any potential dust or aerosols.

Operational Plan: A Step-by-Step Procedural Guide

A structured operational plan ensures that this compound is handled safely and effectively from receipt to disposal. The following workflow outlines the key steps for laboratory personnel.

operational_workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing and Transfer Weighing and Transfer Prepare Workspace->Weighing and Transfer Solution Preparation Solution Preparation Weighing and Transfer->Solution Preparation Decontaminate Workspace Decontaminate Workspace Solution Preparation->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Figure 1: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols: General Best Practices

Given that specific experimental protocols for this compound are not publicly detailed, the following general methodologies should be adapted for any work with this compound:

  • Receiving and Unpacking : When receiving a shipment of this compound, inspect the packaging for any signs of damage. Wear appropriate PPE, including gloves, when unpacking the compound in a designated, well-ventilated area.

  • Weighing and Transfer : All weighing and transfer of solid this compound should be conducted in a chemical fume hood to minimize the risk of inhalation. Use appropriate tools to handle the material and avoid creating dust.

  • Solution Preparation : When preparing solutions, add this compound to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately labeled with the compound name, concentration, date, and your initials.

  • Spill Management : In the event of a spill, evacuate the immediate area. If safe to do so, contain the spill using an appropriate absorbent material. Follow your institution's specific spill response procedures.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step. The lack of specific environmental hazard data necessitates a cautious approach to waste management.

Waste TypeDisposal Procedure
Unused Solid this compound Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container. Do not dispose of in regular trash.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as hazardous waste in a sealed bag or container.
Liquid Waste (solutions containing this compound) Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

The logical flow for the disposal of materials that have come into contact with this compound is illustrated in the following diagram.

disposal_plan Contaminated Material Contaminated Material Segregate Waste Segregate into Appropriate Waste Streams Contaminated Material->Segregate Waste Solid Waste Solid Chemical Waste (Unused compound, contaminated labware) Segregate Waste->Solid Waste Liquid Waste Liquid Chemical Waste (Solutions containing this compound) Segregate Waste->Liquid Waste PPE Waste Contaminated PPE Waste Segregate Waste->PPE Waste Dispose per Regulations Dispose According to Institutional & Local Regulations Solid Waste->Dispose per Regulations Liquid Waste->Dispose per Regulations PPE Waste->Dispose per Regulations

Figure 2: A decision-making diagram for the proper disposal of this compound-related waste.

By adhering to these conservative yet essential safety and logistical protocols, researchers can confidently handle this compound while minimizing potential risks to themselves and the environment. Always consult your institution's specific safety guidelines and a qualified safety professional for any additional questions or concerns.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.